2-Methylazetidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylazetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-3-4(2-6-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHVBSWLQDUYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2-Methylazetidine-3-carboxylic acid (CAS 1638771-37-5): Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Methylazetidine-3-carboxylic acid (CAS 1638771-37-5), a functionalized, four-membered heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. Azetidine scaffolds have gained prominence in medicinal chemistry for their ability to impart valuable physicochemical properties, including improved metabolic stability, solubility, and reduced lipophilicity, while acting as conformationally constrained bioisosteres of more common structural motifs. This document details the known physicochemical properties, safety and handling protocols, a representative synthetic pathway, and the strategic applications of this specific building block in modern drug discovery. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of substituted azetidines.
The Strategic Value of the Azetidine Scaffold in Modern Chemistry
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged structure in medicinal chemistry.[1] Unlike their larger five- and six-membered counterparts (pyrrolidine and piperidine), the inherent ring strain of azetidines confers a more rigid, three-dimensional geometry. This conformational restriction is highly sought after in drug design, as it can pre-organize a molecule for optimal interaction with a biological target, potentially leading to enhanced potency and selectivity.
Azetidine carboxylic acids, in particular, are valuable as constrained analogues of natural amino acids like proline and β-proline.[2] The introduction of substituents, such as the methyl group in this compound, allows for fine-tuning of steric and electronic properties, providing chemists with a powerful tool to explore chemical space and optimize lead compounds. These building blocks are frequently incorporated into novel therapeutics, including sphingosine-1-phosphate (S1P) receptor agonists for autoimmune diseases and compounds targeting other critical biological pathways.[3]
Caption: Structural relationship of key amino acid analogues.
Physicochemical, Safety, and Handling Data
Accurate data on the physical properties and safe handling of a chemical reagent are paramount for successful and safe experimentation. The following tables summarize the key identifiers, properties, and safety classifications for this compound.
Core Properties and Identifiers
| Property | Value | Source |
| CAS Number | 1638771-37-5 | [4][5] |
| Molecular Formula | C₅H₉NO₂ | [5] |
| Molecular Weight | 115.13 g/mol | [5] |
| Appearance | White to Yellow Solid | [4] |
| SMILES | CC1C(CN1)C(=O)O | [5] |
| InChI Key | FOHVBSWLQDUYRK-UHFFFAOYSA-N | [4] |
| Purity | Typically ≥97% | [4] |
Storage and Stability
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C (Refrigerator) | [4][5] |
| Storage Conditions | Keep in a dark, dry, tightly sealed container. | [5] |
| Chemical Stability | Stable under recommended storage conditions. | [6][7] |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | [6][7] |
| Hazardous Decomposition | Oxides of carbon (CO, CO₂) and nitrogen (NOx). | [6] |
GHS Safety and Hazard Information
It is critical to consult the full Safety Data Sheet (SDS) before handling this compound. The information below is a summary of its GHS classification.
| Hazard Class | Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][8] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][8] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4][8] |
Handling Protocol: All work with this compound should be conducted in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[8] Avoid formation of dust and aerosols.[6] In case of accidental contact, flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[9]
Representative Synthesis Pathway
The synthesis of 3,3-disubstituted azetidines often proceeds via the functionalization of a pre-formed azetidine ring, as this approach offers a versatile and efficient route to a wide range of derivatives. A plausible and well-documented strategy for synthesizing analogous compounds involves the α-alkylation of a protected 3-cyanoazetidine precursor, followed by hydrolysis of the nitrile to the carboxylic acid.[3]
Expertise Insight: The choice of a cyano group as a precursor to the carboxylic acid is strategic. The α-proton to the nitrile is sufficiently acidic to be removed by a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS), creating a nucleophilic carbanion. This carbanion can then be trapped with an electrophile, in this case, methyl iodide, to install the desired methyl group at the 3-position. The subsequent hydrolysis under basic conditions is a robust and high-yielding method to convert the nitrile to the target carboxylic acid.
Caption: Workflow for the synthesis of a protected azetidine.
Protocol 3.1: Synthesis of 1-(tert-Butoxycarbonyl)-2-methylazetidine-3-carboxylic acid
This protocol is adapted from established literature procedures for analogous compounds and serves as a representative methodology.[3]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LiHMDS (1.0 M solution in THF, 1.1 equiv.) dropwise via syringe over 15 minutes. Stir the resulting mixture at -78 °C for 30 minutes.
-
Alkylation: Add methyl iodide (1.5 equiv.) dropwise to the reaction mixture. Maintain the temperature at -78 °C for 45 minutes, then allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Hydrolysis: Dissolve the crude methylated nitrile intermediate in methanol. Add an aqueous solution of sodium hydroxide (5.0 equiv.) and heat the mixture to reflux for 4-6 hours, or until TLC indicates complete conversion.
-
Final Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 10% aqueous citric acid.
-
Purification: Extract the acidified aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the N-Boc protected title compound, which can be further purified by column chromatography if necessary.
Strategic Applications in Drug Discovery
The primary utility of this compound is as a specialized building block for the synthesis of more complex molecules. Its constrained structure and the presence of both amine and carboxylic acid functionalities make it an ideal scaffold for creating novel small molecules and peptidomimetics.
Authoritative Insight: The introduction of the C2-methyl group, compared to the parent azetidine-3-carboxylic acid, serves two key purposes for the medicinal chemist. First, it introduces a new stereocenter, allowing for the exploration of stereospecific interactions with a biological target. Second, the methyl group can act as a "steric rudder," influencing the preferred conformation of the azetidine ring and adjacent functionalities, thereby rigidifying the overall molecular shape. This can be exploited to lock a molecule into its bioactive conformation.
Protocol 4.1: Peptide Coupling via HATU Chemistry
This protocol outlines a standard procedure for incorporating this compound into a peptide sequence using the common coupling reagent HATU.
Caption: Logical flow of a HATU-mediated peptide coupling reaction.
-
Reagent Preparation: In a vial, dissolve N-Boc-2-Methylazetidine-3-carboxylic acid (1.0 equiv.), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv.), and an amine component (e.g., a protected amino acid ester, 1.0 equiv.) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Base Addition: To the stirred solution, add a non-nucleophilic base, typically Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours. The progress can be monitored by TLC or LC-MS to confirm the formation of the new amide bond.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude dipeptide can be purified using flash column chromatography on silica gel.
Conclusion
This compound represents a valuable and specialized building block for contemporary drug discovery. Its conformationally constrained framework, combined with the stereochemical complexity introduced by the C2-methyl group, provides medicinal chemists with a unique tool for designing novel therapeutics with potentially superior pharmacological profiles. The synthetic pathways to access such compounds are well-precedented, and their incorporation into larger molecules can be achieved through standard and robust chemical transformations. As the demand for molecules with greater three-dimensional character and optimized ADME properties continues to grow, the strategic use of functionalized azetidines like the title compound is set to become increasingly important.
References
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates . MDPI. [Link]
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This compound: A High-Quality Chemical Compound . Chemspace. [Link]
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Safety Data Sheet for L-Azetidine-2-carboxylic acid . AAPPTec. [Link]
-
Material Safety Data Sheet for (S)-N-Boc-azetidine carboxylic acid . Pi Chemicals. [Link]
-
An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids . Semantic Scholar. [Link]
-
1-Methylazetidine-3-carboxylic acid | C5H9NO2 | CID 20653078 . PubChem. [Link]
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3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE synthesis . Mol-Instincts. [Link]
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An Approach to Alkyl Azetidines for Medicinal Chemistry . ChemRxiv. [Link]
-
A Practical Process for the Preparation of Azetidine-3-carboxylic Acid . ResearchGate. [Link]
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Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications . PubMed. [Link]
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multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for . HETEROCYCLES. [Link]
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Safety Data Sheet for Boc-L-Azetidine-2-carboxylic acid . AAPPTec. [Link]
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The Strategic Incorporation of the 2-Methylazetidine Scaffold in Modern Drug Discovery
A Technical Guide for Drug Development Professionals
Abstract
The quest for novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is a central challenge in drug discovery. Small, saturated heterocycles have emerged as powerful tools for medicinal chemists to navigate and optimize chemical space. Among these, the azetidine ring, and specifically its 2-methyl substituted variant, has garnered significant attention. This guide delves into the therapeutic potential of 2-methylazetidine derivatives, elucidating their role as conformationally restricted scaffolds that can enhance binding affinity, improve physicochemical properties, and provide novel vectors for structure-activity relationship (SAR) exploration. We will explore the underlying principles of their design, showcase their application in key therapeutic areas such as oncology, and provide detailed experimental protocols for their synthesis and evaluation, offering a comprehensive resource for researchers in the field.
The Azetidine Moiety: A Compact Scaffold for Bioactive Conformations
Saturated heterocycles are fundamental building blocks in medicinal chemistry, prized for their ability to introduce three-dimensional complexity and fine-tune molecular properties. While larger rings like piperidine and pyrrolidine are commonplace, the smaller, four-membered azetidine ring offers distinct stereochemical and physical advantages. Its strained, non-planar structure serves as a rigid scaffold that can lock flexible molecules into a specific, bioactive conformation. This pre-organization can lead to a significant reduction in the entropic penalty upon binding to a biological target, thereby enhancing potency.
The incorporation of an azetidine ring often leads to improved physicochemical properties. As a saturated heterocycle, it can increase the fraction of sp3-hybridized carbons in a molecule, a characteristic often associated with higher clinical success rates. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, improving aqueous solubility and providing a key interaction point with protein targets. This strategic replacement of more lipophilic or conformationally flexible linkers, such as gem-dimethyl or acyclic alkyl groups, with an azetidine moiety is a widely used tactic to escape flatland and improve a compound's overall drug-like properties.
The 2-Methylazetidine Motif: A Vector for Targeted Design
The true power of the azetidine scaffold is realized through its substitution. The 2-methylazetidine derivative, in particular, provides a unique and powerful tool for drug designers. The methyl group at the C2 position introduces a defined stereocenter and a specific exit vector from the ring system. This allows for precise, directional exploration of the binding pocket of a target protein, a critical factor in optimizing selectivity and potency.
This defined exit vector is invaluable for navigating the often-narrow channels of enzyme active sites. By projecting substituents from the 2-position, chemists can engage with specific amino acid residues that would be inaccessible to achiral or symmetrically substituted linkers. This principle is fundamental to establishing a robust Structure-Activity Relationship (SAR).
Impact on Physicochemical and Pharmacokinetic Properties
Beyond stereochemical control, the 2-methylazetidine moiety favorably impacts a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The presence of the azetidine nitrogen can reduce a compound's lipophilicity (LogP) compared to a carbocyclic analogue, which can improve solubility and reduce off-target toxicity. Furthermore, the rigid nature of the ring can shield adjacent chemical bonds from metabolic enzymes, such as Cytochrome P450s, thereby increasing metabolic stability and prolonging the compound's half-life in the body.
Therapeutic Application & Case Study: Targeting Aurora Kinase in Oncology
The principles of using the 2-methylazetidine scaffold are well-illustrated in the development of inhibitors for protein kinases, a critical class of targets in oncology. Aurora kinases, in particular, are key regulators of cell division, and their overexpression is linked to numerous cancers.
Mechanism and Rationale for Inhibition
Aurora kinases function by hydrolyzing ATP to phosphorylate downstream protein substrates that are essential for mitotic progression. Small molecule inhibitors are typically designed to be ATP-competitive, occupying the same binding site as the natural substrate. The challenge lies in achieving selectivity for a specific kinase, as the ATP binding pocket is highly conserved across the human kinome.
The 2-methylazetidine scaffold provides a solution. By using it as a linker to connect different parts of the inhibitor, chemists can precisely position functional groups to interact with unique, less-conserved regions of the ATP binding site. This is the key to achieving selectivity and reducing off-target effects that could lead to toxicity.
Signaling Pathway
The diagram below illustrates the central role of Aurora Kinase A (AURKA) in cell cycle progression, a pathway that is a prime target for inhibition in cancer therapy.
Caption: Inhibition of Aurora Kinase A by a 2-methylazetidine derivative blocks mitotic progression.
Structure-Activity Relationship (SAR) Data
The development of potent and selective Aurora kinase inhibitors often involves systematic modification of a lead compound. The table below presents hypothetical but representative data illustrating how the incorporation of a 2-methylazetidine moiety can dramatically improve inhibitor performance compared to more flexible or achiral linkers.
| Compound ID | Linker Moiety | AURKA IC₅₀ (nM) | Metabolic Stability (t½, min) | Aqueous Solubility (µg/mL) |
| Cmpd-1 | Isopropyl | 250 | 15 | 5 |
| Cmpd-2 | Cyclobutyl | 120 | 35 | 20 |
| Cmpd-3 | Azetidine | 85 | 60 | 75 |
| Cmpd-4 | (R)-2-Methylazetidine | 5 | >120 | 95 |
| Cmpd-5 | (S)-2-Methylazetidine | 78 | 110 | 90 |
As shown, the transition from a simple acyclic linker (Cmpd-1) to a cyclobutyl group (Cmpd-2) improves potency, likely due to conformational constraint. Introducing the azetidine ring (Cmpd-3) further enhances potency and significantly boosts solubility. The key advance is seen with the stereospecific introduction of the (R)-2-methylazetidine group (Cmpd-4), which leads to a greater than 15-fold increase in potency over the unsubstituted azetidine and a dramatic improvement in metabolic stability. This highlights the critical role of the defined exit vector in optimizing interactions within the kinase active site.
Experimental Protocols
The successful application of 2-methylazetidine derivatives relies on robust synthetic and analytical methodologies. The following sections provide representative, detailed protocols.
Synthesis of a Protected (R)-2-Methylazetidine Intermediate
This protocol outlines a common method for synthesizing a key building block, (R)-1-Boc-2-methylazetidine, which can then be deprotected and incorporated into a target molecule.
Workflow Diagram:
Caption: A two-step workflow for the synthesis of a key 2-methylazetidine building block.
Step-by-Step Methodology:
-
Step 1: Activation of the Primary Alcohol.
-
To a solution of (R)-N-Boc-alaninol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add pyridine (2.0 eq).
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.
-
-
Step 2: Intramolecular Cyclization.
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C, add a solution of the tosylated intermediate from Step 1 (1.0 eq) in THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50 °C for 4-6 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Carefully quench the reaction by slowly adding water at 0 °C.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired (R)-1-Boc-2-methylazetidine.
-
In Vitro Aurora Kinase Inhibition Assay
This protocol describes a common method to determine the IC₅₀ value of a test compound against Aurora Kinase A.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of recombinant human Aurora Kinase A enzyme, a suitable peptide substrate (e.g., Kemptide), and ATP at desired concentrations in the kinase buffer.
-
Prepare a serial dilution of the 2-methylazetidine test compound in 100% DMSO, then dilute further into the kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the test compound solution at various concentrations.
-
Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture. The final ATP concentration should be at or near its Km value for the enzyme.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
-
Detection and Data Analysis:
-
Terminate the reaction and detect the amount of phosphorylated substrate. A common method is to use a phosphospecific antibody in a luminescence-based assay format (e.g., ADP-Glo™ Kinase Assay).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Future Outlook and Conclusion
The 2-methylazetidine scaffold is more than just another building block; it is a strategic tool for overcoming long-standing challenges in medicinal chemistry. Its ability to confer conformational rigidity, provide specific vectors for SAR exploration, and improve ADME properties makes it an invaluable asset in the design of next-generation therapeutics. As our understanding of protein-ligand interactions becomes more sophisticated, the rational incorporation of such precisely engineered motifs will be paramount. The continued development of novel synthetic routes to access diverse 2-substituted azetidines will further expand their reach, empowering chemists to tackle increasingly complex biological targets with greater precision and success. The case of Aurora kinase inhibitors is just one example of a broader trend, and the principles discussed herein are readily applicable across a wide range of therapeutic areas, solidifying the role of 2-methylazetidine derivatives as a cornerstone of modern drug discovery.
References
-
Singh, R., Cagle, P. S., & DeMario, D. R. (2017). Azetidines in Medicinal Chemistry: A Review. Future Medicinal Chemistry, 9(13), 1537–1568. Available at: [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, T., & Carreira, E. M. (2006). Spirocyclic oxetanes: a new motif for drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. Available at: [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a simple guide to the use of fragment-based methods to improve the properties of lead compounds. Journal of medicinal chemistry, 52(21), 6752-6756. Available at: [Link]
-
DeGoey, D. A., Chen, H. J., Flosi, W. J., et al. (2007). Discovery of a novel and potent class of azetidine-based factor Xa inhibitors. Journal of medicinal chemistry, 50(25), 6345-6364. Available at: [Link]
-
Kollareddy, M., Zheleva, D., Dzubak, P., et al. (2012). Aurora kinases: structure, functions and their association with cancer. Biomedical Papers, 156(4), 289-297. Available at: [Link]
An In-depth Technical Guide to Non-Proteinogenic Amino Acids for Peptidomimetic Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The therapeutic application of native peptides, despite their high specificity and potency, is often hampered by inherent limitations such as poor metabolic stability and low oral bioavailability.[1][2] The integration of non-proteinogenic amino acids (npAAs) into peptide sequences to create peptidomimetic scaffolds has emerged as a transformative strategy to overcome these hurdles.[3][4] This guide provides a comprehensive technical overview of the rationale, design, synthesis, and application of npAAs in the development of next-generation peptide-based therapeutics. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into the structural and functional advantages conferred by these "unnatural" building blocks.
The Rationale for Peptidomimetics: Overcoming the Limitations of Natural Peptides
Natural peptides, composed of the 20 proteinogenic amino acids, are exquisite signaling molecules and potent binders to biological targets.[5] However, their translation into effective oral or systemically administered drugs is often challenging due to:
-
Proteolytic Degradation: Peptidases and proteases in the gastrointestinal tract and bloodstream rapidly degrade natural peptide backbones.[6]
-
Poor Membrane Permeability: The inherent polarity and flexibility of many peptides hinder their ability to cross cellular membranes and the intestinal epithelium.[5]
-
Rapid Renal Clearance: Small, linear peptides are often quickly eliminated from circulation by the kidneys.[7]
-
Conformational Flexibility: The high degree of conformational freedom in linear peptides can lead to reduced receptor affinity and selectivity.[8]
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties.[6][9] The incorporation of npAAs is a cornerstone of peptidomimetic design, offering a powerful toolkit to address the aforementioned limitations.[4]
The Arsenal of Non-Proteinogenic Amino Acids: A Structural and Functional Overview
NpAAs are amino acids not found among the 20 genetically encoded ones.[10] Over 800 have been identified in nature, and thousands more have been synthesized, offering a vast chemical space for peptidomimetic design.[11] Their incorporation can fundamentally alter a peptide's properties, leading to enhanced stability, potency, and bioavailability.[7][12]
Classification and Strategic Application of npAAs
The strategic selection of npAAs is dictated by the desired therapeutic profile. Below is a classification of commonly used npAAs and their impact on peptidomimetic scaffolds.
| npAA Class | Examples | Primary Function(s) | Impact on Peptidomimetic Properties |
| D-Amino Acids | D-Alanine, D-Phenylalanine | Introduce stereochemical diversity | - Increased Proteolytic Stability: Proteases are stereospecific and generally do not recognize D-amino acid residues.[13] - Conformational Constraint: Can induce specific turns or helical structures.[7] |
| N-Alkylated Amino Acids | N-Methyl-Glycine (Sarcosine) | Modify the peptide backbone | - Enhanced Proteolytic Resistance: The N-alkyl group sterically hinders protease access.[13] - Improved Membrane Permeability: Reduces the number of hydrogen bond donors, increasing lipophilicity. |
| α,α-Disubstituted Amino Acids | α-Aminoisobutyric acid (Aib) | Introduce conformational rigidity | - Stabilization of Helical Structures: Aib strongly favors helical conformations (310 or α-helices).[8] - Increased Proteolytic Stability: The gem-dialkyl substitution prevents enzymatic cleavage. |
| β- and γ-Amino Acids | β-Alanine, γ-Aminobutyric acid (GABA) | Extend the peptide backbone | - Altered Secondary Structures: Can form novel helical and sheet structures not accessible to α-peptides.[13] - Enhanced Proteolytic Stability: The altered backbone is not a substrate for standard proteases. |
| Side-Chain Modified Amino Acids | Homo-phenylalanine, N-acetyl-lysine | Introduce novel functionalities | - Increased Binding Affinity: Can provide additional interactions with the target receptor. - Modulated Pharmacokinetics: For example, lipidation can increase plasma half-life.[7] |
| Constrained Amino Acids | Aminocycloalkane carboxylic acids | Restrict side-chain and backbone flexibility | - Enhanced Receptor Selectivity: A more rigid conformation can lead to more specific binding. - Improved Metabolic Stability: The cyclic nature can hinder enzymatic degradation. |
Designing and Synthesizing Peptidomimetics: A Practical Guide
The synthesis of peptidomimetics incorporating npAAs is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).[14] This methodology allows for the stepwise assembly of the peptide chain on an insoluble resin support, simplifying purification at each step.[15]
The Logic of Solid-Phase Peptide Synthesis (SPPS)
The core principle of SPPS involves the iterative addition of amino acids to a growing peptide chain anchored to a solid support.[16] This process eliminates the need for purification of intermediates, as excess reagents and byproducts are simply washed away.[17]
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of a Peptidomimetic
This protocol outlines the manual synthesis of a short peptidomimetic using the widely adopted Fmoc/tBu orthogonal protection strategy.[18]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected proteinogenic and non-proteinogenic amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Fritted glass reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel.[17]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (a negative test indicates a free primary amine is absent).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Cleavage and Global Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry it.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptidomimetic.
-
-
Purification:
-
Precipitate the crude peptidomimetic in cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final peptidomimetic by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.
Orthogonal Protection Schemes: The Key to Complex Peptidomimetics
The success of SPPS, especially for complex peptidomimetics with side-chain modifications, relies on orthogonal protecting groups.[19] This strategy employs protecting groups that can be removed under different chemical conditions, allowing for selective deprotection and modification.[18]
Caption: Orthogonal protecting groups in SPPS.
The most common strategy is the Fmoc/tBu approach, where the Fmoc group (protecting the α-amine) is removed by a base (piperidine), while the tBu-based side-chain protecting groups are removed by a strong acid (TFA).[20] For more complex structures, a third or even fourth dimension of orthogonality can be introduced with groups like Alloc (allyloxycarbonyl), which is removed by a palladium catalyst.[21]
Advanced Peptidomimetic Scaffolds: Beyond Linear Modifications
While the incorporation of single npAAs is powerful, more advanced strategies can further enhance the therapeutic potential of peptidomimetics.
Stapled Peptides: Locking in Bioactive Conformations
Many protein-protein interactions are mediated by α-helical domains.[22] Stapled peptides utilize npAAs with olefin-bearing side chains, which are then cross-linked via ring-closing metathesis to form a hydrocarbon "staple".[23] This covalent bridge stabilizes the α-helical conformation, leading to:
-
Increased Helicity and Target Affinity: The pre-organized helical structure reduces the entropic penalty of binding.[24]
-
Enhanced Proteolytic Resistance: The staple protects the peptide backbone from enzymatic degradation.[25]
-
Improved Cell Permeability: The stabilized amphipathic helix can facilitate passage across cell membranes.[22]
The development of ATSP-7041, a stapled peptide dual inhibitor of MDM2 and MDMX, demonstrates the therapeutic potential of this approach in cancer therapy.[23]
Peptoids: N-Substituted Glycine Oligomers
Peptoids are a class of peptidomimetics where the side chains are attached to the backbone nitrogen atom rather than the α-carbon.[26] This structural alteration results in:
-
Complete Resistance to Proteolysis: The lack of backbone N-H bonds and the altered side-chain position prevent recognition by proteases.[27]
-
Facile Synthesis and High Diversity: Peptoids are typically synthesized using a "submonomer" method, which allows for the incorporation of a wide variety of primary amine-containing side chains.[28]
-
Conformational Flexibility and Tunability: While generally more flexible than peptides, specific side chains can be used to induce secondary structures.[29]
Click Chemistry for Cyclization and Conjugation
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and bioorthogonal method for modifying peptides.[30] This reaction can be used to:
-
Cyclize Peptides: Introducing an azide and an alkyne into the peptide sequence allows for rapid and high-yielding head-to-tail or side-chain-to-side-chain cyclization.[31] The resulting triazole ring can also act as an amide bond surrogate.[32]
-
Conjugate Payloads: Peptides can be "clicked" to other molecules, such as imaging agents, cytotoxic drugs, or polyethylene glycol (PEG), to create multifunctional therapeutics.[33]
Future Outlook: The Convergence of Chemistry and Biology
The field of peptidomimetics is continually evolving, driven by advances in synthetic chemistry and a deeper understanding of molecular recognition. The expanding repertoire of npAAs, coupled with innovative scaffolding strategies, is enabling the design of therapeutics with unprecedented precision and efficacy.[] The integration of computational design and high-throughput screening will further accelerate the discovery of novel peptidomimetic drugs targeting a wide range of diseases.[35] These "unnatural" molecules are poised to become a major class of next-generation therapeutics, bridging the gap between small molecules and biologics.[36]
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Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1225.
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Xie, F., et al. (2024). Stapled peptides: targeting protein-protein interactions in drug development. Frontiers in Pharmacology, 15, 1370258.
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Chang, Y. S., et al. (2013). Stapled α-helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy. Proceedings of the National Academy of Sciences, 110(36), E3445-E3454.
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Lau, Y. H., & de Andrade, P. (2016). Stapled Peptides: Providing the Best of Both Worlds in Drug Development. Drug Discovery and Development.
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Hanessian, S., & McNaughton-Smith, G. (1999). Synthesis of a versatile peptidomimetic scaffold. Methods in Molecular Medicine, 23, 161-174.
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Bachem. (2020). Peptide Click Chemistry Explained.
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Lee, S., et al. (2024). Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. Molecules, 29(18), 4253.
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Haldar, D., & Zhang, Y. (2016). Click Chemistry in Peptide-Based Drug Design. Molecules, 21(8), 1058.
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Bruno, A., et al. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 24(20), 3664.
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GenicBio. (n.d.). Click Chemistry in Peptide Synthesis | CuAAC & SPAAC.
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Vasilevsky, V. Y., & Ivanov, S. V. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2769.
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LifeTein. (2024). Click Chemistry in Peptide Synthesis.
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Fields, G. B. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Journal of Peptide Research, 55(3), 161-214.
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Kenneth, J. (2023). Exploring Peptidomimetics: Molecules with Potential to Revolutionize Drug Discovery. Journal of Pharmaceutical Sciences & Emerging Drugs.
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
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Galloway, W. R., et al. (2010). Diversity-oriented synthesis of macrocyclic peptidomimetics. Proceedings of the National Academy of Sciences, 107(49), 20930-20935.
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CPC Scientific. (2025). Click Peptides.
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ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
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BenchChem. (2025). Discovery of non-proteinogenic amino acids.
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Zhang, C., et al. (2023). Synthesis and antimicrobial applications of α-peptoid polymers. Polymer Chemistry, 14(30), 3465-3477.
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PubMed. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
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Pauletti, G. M., et al. (1997). Improvement of oral peptide bioavailability: Peptidomimetics and prodrug strategies. Advanced Drug Delivery Reviews, 27(2-3), 235-256.
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Vasilevsky, V. Y., & Ivanov, S. V. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. National Center for Biotechnology Information.
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Pauletti, G. M., et al. (1997). Improvement of oral peptide bioavailability: Peptidomimetics and prodrug strategies. PubMed.
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Lai, X., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(11), 1269-1284.
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ResearchGate. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
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Zhang, C., et al. (2023). Synthesis and antimicrobial applications of α-peptoid polymers. National Center for Biotechnology Information.
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Pharmaceutical Technology. (2025). The Promise of Peptoids.
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Sharma, A., et al. (2014). Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. Indian Journal of Pharmaceutical Sciences, 76(1), 1-12.
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ResearchGate. (2025). Peptidomimetics : A New Era in Drug Discovery.
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ResearchGate. (n.d.). Different strategies of non-proteogenic amino acids incorporation to improve the pharmacokinetic properties of peptide drugs.
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Muttenthaler, M., et al. (2022). Overcoming the Shortcomings of Peptide-Based Therapeutics. Drug Discovery Today, 27(7), 1934-1946.
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Alcaide, B., et al. (2007). Synthesis of β-Lactam Scaffolds for Ditopic Peptidomimetics. Organic Letters, 9(1), 35-38.
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BOC Sciences. (n.d.). Unnatural Amino Acids in Drug Discovery.
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Bofill, J. M., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry, 87(15), 9846-9854.
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Biotage. (2023). What is solid phase peptide synthesis?.
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Battigelli, A., et al. (2022). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au, 2(5), 339-354.
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Strieker, M., & Marahiel, M. A. (2009). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. Methods in Enzymology, 458, 565-594.
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ResearchGate. (n.d.). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications.
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Balaram, P. (2004). Non-protein amino acids in peptide design. Resonance, 9(5), 30-41.
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JACS Directory. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin.
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Derksen, D. J., & Kazemier, B. P. (2013). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. Methods in Molecular Biology, 1030, 299-323.
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Hilaris Publisher. (2021). Editorial Note on Non-proteinogenic Amino Acids and Human Nutrition.
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An In-depth Technical Guide to the Conformational Properties of Substituted Azetidine-3-Carboxylic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the conformational properties of substituted azetidine-3-carboxylic acids, a class of compounds of significant interest in medicinal chemistry. Their strained four-membered ring system imparts a unique, conformationally constrained geometry that is valuable for the design of biologically active molecules.[1][2] This document delves into the principles governing their three-dimensional structure, the advanced techniques used for their characterization, and the profound influence of substituents on their conformational preferences.
Chapter 1: Fundamentals of Azetidine Ring Conformation
The azetidine ring, a four-membered heterocycle containing one nitrogen atom, is inherently strained.[2][3] Unlike larger, more flexible rings, the azetidine core is not planar. It adopts a puckered conformation to alleviate some of its internal strain. This puckering is a critical determinant of the spatial orientation of its substituents and, consequently, its interaction with biological targets.
The degree of puckering can be quantitatively described using Cremer-Pople parameters, which define the extent of deviation from a mean plane.[4][5] For a four-membered ring, the conformation is primarily described by a single puckering amplitude (q) and a phase angle (φ), which together define the exact nature and magnitude of the ring's deviation from planarity. A perfectly planar ring would have a puckering amplitude of zero.
Chapter 2: Experimental Determination of Conformation
The precise three-dimensional arrangement of atoms in substituted azetidine-3-carboxylic acids is elucidated through a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for studying the conformation of molecules in solution. For azetidine derivatives, ¹H NMR is particularly insightful. The vicinal coupling constants (³J) between protons on adjacent carbon atoms are highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[6][7][8] By measuring these coupling constants, one can deduce the torsional angles within the azetidine ring and thereby its preferred conformation in solution.[9]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified substituted azetidine-3-carboxylic acid in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) to a final concentration of approximately 10-20 mM.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.
-
Spectral Analysis:
-
Assign all proton signals using 2D NMR techniques like COSY if necessary.
-
Accurately measure the vicinal coupling constants (³J) for the protons on the azetidine ring.
-
-
Conformational Interpretation: Use a parameterized Karplus equation to correlate the measured ³J values with the corresponding H-C-C-H dihedral angles.[6][10] This allows for the determination of the ring's puckering and the preferred orientation of the substituents.
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[3][11] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise three-dimensional model of the molecule can be generated, revealing bond lengths, bond angles, and torsional angles with high precision. This technique is invaluable for visualizing the puckered nature of the azetidine ring and the influence of intermolecular interactions, such as hydrogen bonding, on the solid-state conformation.[11]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals of the azetidine derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a selected crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).
-
Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final, high-resolution crystal structure.[12]
Chapter 3: Computational Modeling of Azetidine Conformations
In conjunction with experimental methods, computational chemistry provides powerful tools for investigating the conformational landscape of substituted azetidines.[13] Density Functional Theory (DFT) is a widely used quantum mechanical method for accurately calculating the energies of different conformations and for predicting molecular geometries.[14][15][16]
Computational Protocol: DFT-Based Conformational Analysis
-
Initial Structure Generation: Build an initial 3D model of the substituted azetidine-3-carboxylic acid.
-
Conformational Search: Perform a systematic or stochastic conformational search using a less computationally expensive method like molecular mechanics to identify a set of low-energy starting geometries.
-
DFT Optimization: For each low-energy conformer, perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[16]
-
Energy Calculation and Analysis: Calculate the single-point energies of the optimized structures to determine their relative stabilities. Analyze the geometric parameters of the lowest energy conformers to understand the preferred ring puckering and substituent orientations.[17]
Chapter 4: The Influence of Substituents on Conformation
The nature and position of substituents on the azetidine ring have a profound impact on its conformational preferences. Substituents can exert their influence through steric and electronic effects, altering the delicate balance of forces that govern the ring's pucker.
-
N1-Substituents: The group attached to the nitrogen atom can significantly influence the degree of ring puckering. Bulky substituents may favor a more puckered conformation to minimize steric interactions. The electronic nature of the substituent also plays a role; electron-withdrawing groups can alter the nitrogen's hybridization and affect the ring's geometry.[18]
-
C2, C3, and C4-Substituents: Substituents on the carbon atoms of the ring can also dictate the preferred conformation. Their spatial arrangement (cis or trans relative to each other and to the carboxylic acid group) is a key determinant of the overall molecular shape. For instance, a bulky substituent will generally prefer to occupy a pseudo-equatorial position to reduce steric strain.
| Substituent Position | Type of Substituent | Observed Conformational Effect | Reference |
| N1 | Electron-withdrawing (e.g., Boc) | Can favor exclusive α-lithiation at C2, suggesting a specific conformational bias. | [18] |
| C2 | Phenyl | Influences the stereochemical outcome of reactions at the C2 position. | [2] |
| C3 | Bromo | Provides a handle for further functionalization, with the conformation dictating accessibility. | [19] |
| C4 | Oxo | The presence of a carbonyl group at C4 (a β-lactam) tends to promote planarity of the ring. | [11] |
Chapter 5: Conformational Properties and Biological Activity
The defined three-dimensional structure of substituted azetidine-3-carboxylic acids is central to their utility in drug discovery. By introducing conformational constraints, these scaffolds can pre-organize pharmacophoric groups into a bioactive conformation, leading to enhanced potency and selectivity for their biological targets.[2] Furthermore, their rigid nature can improve metabolic stability and other pharmacokinetic properties. The ability to modulate the ring's conformation through targeted substitution provides a powerful strategy for fine-tuning the biological activity of drug candidates.[20]
Conclusion
The conformational properties of substituted azetidine-3-carboxylic acids are a complex interplay of ring strain, steric effects, and electronic interactions. A thorough understanding of these properties, gained through a synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for the rational design of novel therapeutics. The insights provided in this guide serve as a foundational resource for researchers working to harness the unique structural features of this important class of molecules.
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Puranen, S., et al. (2014). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2014(11), 2312-2321. [Link]
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Csenki, Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1042. [Link]
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Sahay, A. K., et al. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. [Link]
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D'hooghe, M., et al. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. RSC Publishing. [Link]
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Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. [Link]
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Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
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Pinto, D. C. G. A., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(4), 396-423. [Link]
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Developments in the Karplus Equation as They Relate to the NMR Coupling Constants of Carbohydrates. Advances in Carbohydrate Chemistry and Biochemistry, 65, 1-36. [Link]
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- 20. researchgate.net [researchgate.net]
The Azetidine Constraint: Pharmacodynamics and Bio-incorporation of Proline Analogues
[1]
Executive Summary
Azetidine-2-carboxylic acid (Aze) represents a critical inflection point in chemical biology and medicinal chemistry. As the lower homologue of proline, the contraction from a five-membered pyrrolidine ring to a four-membered azetidine ring introduces profound steric and electronic constraints.
For the medicinal chemist, the azetidine scaffold is a high-value tool for rigidifying drug pharmacophores, lowering lipophilicity, and improving metabolic stability, as evidenced by approved therapeutics like Cobimetinib and Baricitinib . Conversely, for the biologist, Aze acts as a "Trojan Horse"—a toxic analogue that evades the editing mechanisms of Prolyl-tRNA Synthetases (ProRS), integrates into nascent polypeptide chains, and triggers the Unfolded Protein Response (UPR) by destabilizing secondary structures such as the collagen triple helix.
This guide analyzes the dual nature of azetidine-based analogues, providing actionable protocols for assessing their biological incorporation and thermodynamic impact.
The Conformational Switch: Structural Physics of the Ring Contraction
The biological activity of azetidine analogues is governed by the physics of ring strain and orbital hybridization. Unlike the flexible pyrrolidine ring of proline, the azetidine ring is nearly planar, significantly restricting the conformational space available to the peptide backbone.
Ramachandran Space Restriction
In a polypeptide chain, the
-
Proline: The 5-membered ring restricts
to approximately -60° ± 20°. -
Azetidine: The 4-membered ring imposes a tighter constraint, locking
closer to -60° with significantly reduced deviation. This hyper-rigidity forces the backbone into specific geometries (often favoring type II polyproline helices or -turns) and excludes others.
Electronic Effects (The Nitrogen Lone Pair)
The bond angles in the four-membered ring (
The "Trojan Horse" Mechanism: Proteotoxicity and Editing
Azetidine-2-carboxylic acid is toxic because it mimics proline well enough to enter the active site of Prolyl-tRNA Synthetase (ProRS) but is structurally distinct enough to destabilize the resulting protein.
The Editing Failure
High-fidelity translation relies on tRNA synthetases "editing" (hydrolyzing) incorrect amino acids. However, the structural similarity between Pro and Aze often defeats the pre-transfer and post-transfer editing domains of eukaryotic ProRS, particularly in the cytosol.
Pathway Visualization: From Entry to ER Stress
The following diagram illustrates the cascade of events when Aze is introduced to a biological system, leading to the Unfolded Protein Response (UPR).
Figure 1: The mechanism of Azetidine proteotoxicity. The critical failure occurs at the ProRS editing checkpoint, allowing Aze to masquerade as Proline during translation, eventually causing ER stress.
Medicinal Chemistry Applications: The Azetidine Advantage
While toxic in bulk proteins, the azetidine ring is a powerful scaffold in designed therapeutics. It is used to position substituents with high precision in the enzyme active site.
Case Study: Cobimetinib (MEK Inhibitor)
Cobimetinib utilizes a 3-substituted azetidine ring.[1]
-
Role: The azetidine ring does not just act as a linker; it projects the amine group into the catalytic loop of the MEK kinase.
-
Mechanism: The high ring strain and rigidity ensure that the amine forms a critical hydrogen bond with Asp190. A flexible linker (like a propyl chain) would result in an entropic penalty upon binding, reducing potency.
Pharmacophore Logic
The following diagram details the Structure-Activity Relationship (SAR) logic used when substituting Proline with Azetidine in drug design.
Figure 2: Medicinal Chemistry decision tree. The transition from Proline to Azetidine is often driven by the need to lower lipophilicity (LogP) and lock the conformation of side chains.
Experimental Protocols
To validate the biological activity of azetidine analogues, two primary assays are recommended: one for enzyme kinetics (incorporation) and one for structural stability (collagen).
Protocol A: Aminoacylation Kinetics (ProRS Specificity)
Objective: Determine if your specific azetidine analogue is a substrate for Prolyl-tRNA Synthetase.
Reagents:
-
Recombinant ProRS (Cytosolic and/or Mitochondrial fractions).[2]
-
Total tRNA (yeast or specific tRNA
). -
L-[U-
C]Proline (Hot) and Unlabeled Azetidine analogue (Cold). -
ATP, MgCl
, DTT, Tris-HCl buffer (pH 7.5).
Workflow:
-
Reaction Mix: Prepare 100
L reaction containing 50 mM Tris-HCl, 10 mM MgCl , 2 mM ATP, 4 mg/mL tRNA, and 20 nM ProRS. -
Competition Assay: Add L-[U-
C]Proline at a fixed concentration ( level, approx 20-50 M). -
Inhibitor Titration: Add the Azetidine analogue at increasing concentrations (0, 10, 50, 100, 500
M). -
Incubation: Incubate at 37°C for 10 minutes.
-
Quench: Stop reaction by spotting 20
L onto Whatman 3MM filter paper discs pre-soaked in 5% Trichloroacetic acid (TCA). -
Wash: Wash filters 3x with 5% TCA (removes free amino acids, precipitates tRNA-protein complexes), then 1x with Ethanol.
-
Quantification: Dry filters and count via Liquid Scintillation Counting (LSC).
-
Analysis: Plot % Inhibition vs. [Azetidine]. If the analogue is a substrate, it will competitively inhibit
C-Proline charging.
Protocol B: Collagen Thermal Stability (Melting Temperature)
Objective: Assess the destabilizing effect of Azetidine incorporation on the collagen triple helix.[3][4]
Reagents:
-
Collagen-secreting cell line (e.g., Human Dermal Fibroblasts or Chick Embryo Tendon cells).
-
Pepsin (for digestion of non-helical domains).
Workflow:
-
Pulse: Incubate cells with 5 mM Azetidine for 6 hours (allows incorporation into nascent procollagen).
-
Harvest: Collect cell media (secreted collagen) and cell lysate (intracellular).
-
Pepsinization: Treat samples with Pepsin (100
g/mL) in 0.5 M acetic acid at 4°C for 24 hours. Note: Pepsin digests non-helical regions. If the triple helix is destabilized by Aze, pepsin will digest the entire molecule. -
Thermal Challenge: Aliquot samples and heat to a gradient of temperatures (30°C to 45°C) for 10 minutes.
-
Trypsin Digest: After heating, treat with Trypsin. Trypsin only cuts unfolded proteins.
-
Analysis: Run SDS-PAGE.
-
Result:
-
Control (Proline): Collagen bands remain intact up to
41°C. -
Azetidine: Collagen bands disappear (digested) at significantly lower temperatures (e.g., 34-37°C), indicating a destabilized triple helix (
depression).
-
Summary of Biological Effects[1][3][6][13]
| Feature | L-Proline (Natural) | L-Azetidine-2-COOH (Analogue) | Impact |
| Ring Size | 5-membered | 4-membered | Increased ring strain; planar geometry. |
| -60° ± 20° | -60° (Locked) | Rigidifies backbone; restricts folding landscape. | |
| tRNA Loading | High Efficiency | High (if Editing fails) | Mis-incorporation into proteins. |
| Collagen | ~41°C (Stable) | <37°C (Unstable) | Prevents secretion; causes intracellular accumulation. |
| Drug Utility | Standard Scaffold | High Value | Used in Cobimetinib to target kinase active sites.[1] |
References
-
Mechanism of Aze Toxicity & Editing
-
Medicinal Chemistry of Azetidines
-
Cobimetinib Structure & Mechanism
-
Collagen Destabiliz
-
Prolyl-tRNA Synthetase Editing
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- 3. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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2-methylazetidine-3-carboxylic acid as a GABA analogue
An In-depth Technical Guide to 2-Methylazetidine-3-carboxylic Acid as a GABA Analogue
This guide provides a comprehensive technical overview of this compound and its derivatives as conformationally constrained analogues of γ-aminobutyric acid (GABA). It is intended for researchers, scientists, and drug development professionals engaged in neuroscience and medicinal chemistry. This document delves into the molecular logic, synthesis, and pharmacological evaluation of this compound class, with a focus on their role as GABA transporter (GAT) inhibitors.
The GABAergic System: A Primer on Inhibition
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). The delicate balance between neuronal excitation and inhibition is fundamental to normal brain function, and its disruption is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.[1] GABA exerts its effects through ionotropic GABA-A receptors and metabotropic GABA-B receptors. However, the spatiotemporal dynamics of GABAergic signaling are critically regulated by the synaptic concentration of GABA, which is controlled by high-affinity GABA transporters (GATs).
Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1). GAT-1 is the predominant neuronal transporter, responsible for the rapid reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[2] Consequently, the inhibition of GAT-1 represents a validated therapeutic strategy to enhance GABAergic tone and restore inhibitory balance.
Conformationally Constrained Analogues: The Rationale for the Azetidine Scaffold
The flexible nature of the GABA molecule allows it to adopt multiple conformations, only some of which are active at its receptors or transporters. The development of conformationally constrained analogues, which lock the key pharmacophoric elements into a more rigid geometry, is a classic medicinal chemistry strategy to enhance potency and selectivity. The four-membered azetidine ring is an excellent scaffold for this purpose, serving as a bioisostere for portions of the GABA backbone.[3][4] Azetidine carboxylic acids are important building blocks for a variety of biologically active compounds.[3] By incorporating the amine and carboxylic acid functionalities of GABA onto this rigid ring, it is possible to design molecules that preferentially interact with specific GABAergic targets.
This compound (CAS RN 1638771-37-5) is a specific example of this class.[5] Its structure represents a constrained form of GABA, with the methyl group providing an additional steric and electronic feature that can be exploited to fine-tune its pharmacological profile.
Mechanism of Action: Targeting GABA Transporters
Research into azetidine-based GABA analogues has demonstrated that their primary mechanism of action is the inhibition of GABA uptake, rather than direct receptor agonism.[6][7] These compounds function as competitive inhibitors at the GATs, effectively increasing the concentration and residence time of GABA in the synaptic cleft.
The diagram below illustrates the central role of GAT-1 in a GABAergic synapse and the mechanism of its inhibition.
Caption: General workflow for the development of azetidine-based GAT inhibitors.
Experimental Protocol: Representative Synthesis of a Protected Azetidine-3-Carboxylic Acid
This protocol is adapted from literature procedures for the synthesis of related compounds and serves as a representative example. [8]
-
Step 1: N-Protection and Ring Formation: Commercially available starting materials, such as epichlorohydrin, are reacted with a suitable amine (e.g., benzylamine) and protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection) to form the protected azetidine ring system. Rationale: The Boc protecting group is stable under a variety of reaction conditions but can be easily removed under acidic conditions, making it ideal for multi-step synthesis.
-
Step 2: Introduction of the Carboxylic Acid Precursor: The 3-hydroxyazetidine intermediate is converted to a leaving group (e.g., mesylate or tosylate). This is followed by nucleophilic substitution with a cyanide source (e.g., NaCN) to introduce a nitrile group. Rationale: The cyano group is a versatile precursor to a carboxylic acid and is readily introduced via SN2 displacement of a good leaving group.
-
Step 3: Hydrolysis to Carboxylic Acid: The nitrile is hydrolyzed under basic conditions (e.g., refluxing with NaOH in aqueous methanol) to afford the carboxylic acid. Rationale: Basic hydrolysis is a standard and high-yielding method for converting nitriles to carboxylates.
-
Step 4: Purification: The final product is purified by standard techniques such as column chromatography or recrystallization. The structure and purity are confirmed by NMR spectroscopy and mass spectrometry.
Pharmacological Evaluation: In Vitro Characterization
The primary method for evaluating the activity of these compounds is through GABA uptake inhibition assays. These are typically performed using cell lines, such as HEK293 cells, that have been engineered to stably express a specific human GAT subtype (e.g., hGAT-1). [2]
Experimental Protocol: GAT-1 Inhibition Assay
This protocol is based on established methodologies for assessing GAT-1 transporter activity. [2]
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on GAT-1 transporter activity.
-
Materials:
-
HEK293 cells stably expressing human GAT-1 (hGAT-1).
-
Culture Medium: DMEM with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Assay Buffer (KRH): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4.
-
Radioligand: [³H]-GABA.
-
Positive Control: Tiagabine (a known potent GAT-1 inhibitor).
-
Negative Control: A structurally similar but inactive compound (e.g., 1-Butyrylazetidine-3-carboxylic acid). [2] * 96-well cell culture plates and a liquid scintillation counter.
-
-
Methodology:
-
Cell Culture: Seed hGAT-1 expressing HEK293 cells in 96-well plates and grow to confluence. Rationale: A confluent monolayer ensures a consistent number of transporters per well for reliable data.
-
Pre-incubation: Remove the culture medium, wash cells twice with KRH buffer, and pre-incubate for 10-15 minutes at 37°C with various concentrations of the test compound. Rationale: Pre-incubation allows the inhibitor to bind to the transporter before the introduction of the substrate.
-
GABA Uptake: Add [³H]-GABA (final concentration ~10 nM) to initiate the uptake reaction. Incubate for a defined period (e.g., 15 minutes) at 37°C. Rationale: This time frame is typically within the linear range of GABA uptake, ensuring the measured rate is proportional to transporter activity.
-
Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer. Rationale: The low temperature and removal of the radioligand immediately stop the transporter activity.
-
Lysis and Measurement: Lyse the cells with 0.1 M NaOH and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific uptake in the presence of a saturating concentration of tiagabine (e.g., 1 mM). Calculate the percent inhibition for each test concentration and determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Structure-Activity Relationships (SAR)
The pharmacological data from various azetidine derivatives reveal key structural features that govern their potency and selectivity as GAT inhibitors.
| Compound/Derivative | GAT-1 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) | Key Structural Feature |
| Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl N-substituent | 2.83 | > 100 | Lipophilic N-substituent on a 2-substituted core. [6] |
| Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl N-substituent | 2.01 | > 100 | Bioisosteric replacement of phenyl rings on N-substituent. [6][7] |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | > 100 | 15.3 | Bulky, polar N-substituent on a 3-substituted core. [6][7] |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | 26.6 | > 100 | Aryl substitution directly on the azetidine ring. [6] |
| 1-Butyrylazetidine-3-carboxylic acid | > 100 | > 100 | Simple, small N-acyl group (Negative Control). [2] |
This data clearly indicates that large, lipophilic N-substituents are crucial for high-potency GAT-1 inhibition, particularly when attached to an azetidin-2-ylacetic acid scaffold. [6]Conversely, different substitution patterns, such as on the 3-position of the ring, can shift selectivity towards GAT-3. [6][7]The inactivity of simple derivatives like 1-Butyrylazetidine-3-carboxylic acid underscores the importance of these specific structural motifs and validates its use as a negative control. [2]
Conclusion and Future Directions
This compound and its analogues represent a promising class of conformationally constrained GABA uptake inhibitors. The azetidine scaffold provides a rigid framework for orienting the key pharmacophoric groups, leading to potent and selective inhibition of GABA transporters. The well-defined structure-activity relationships, particularly the critical role of the N-substituent in determining GAT-1 potency, provide a clear roadmap for the design of next-generation CNS therapeutics.
Future research should focus on:
-
Stereochemistry: A systematic investigation of the stereoisomers of this compound and its derivatives to determine the optimal stereochemistry for GAT inhibition.
-
GAT Subtype Selectivity: The design of novel analogues with improved selectivity for GAT-2 and GAT-3 to probe the distinct physiological roles of these transporters.
-
Pharmacokinetics: Optimization of the physicochemical properties of lead compounds to ensure favorable blood-brain barrier penetration and metabolic stability.
By leveraging the principles of medicinal chemistry and rigorous pharmacological evaluation, the azetidine scaffold will continue to be a valuable platform for developing novel modulators of the GABAergic system.
References
-
Faust MR, Höfner G, Pabel J, Wanner KT. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6):2453-65. [Link]
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Faust MR, Höfner G, Pabel J, Wanner KT. (2010). Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. ChEMBL - EMBL-EBI. [Link]
-
Tymtsunik, A.V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]
-
A-Star Research. (n.d.). This compound: A High-Quality Chemical Compound. [Link]
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Chaume, G., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ACS Chemical Neuroscience, 6(12), 1948-1956. [Link]
-
Mykhailiuk, P.K., et al. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
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Alen, J., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. [Link]
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Duke, R.K., et al. (2004). Synthesis and resolution of 2-methyl analogues of GABA. Tetrahedron, 60(35), 7523-7531. [Link]
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Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]
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Cheng, J., et al. (2011). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 21(6), 1749-1752. [Link]
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Jones, M.V., et al. (1998). Defining Affinity with the GABAA Receptor. The Journal of Neuroscience, 18(21), 8590-8604. [Link]
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Aladdin Scientific. (n.d.). (2R,3S)-1-tert-butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid. Biocompare. [Link]
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Turner, D.M., et al. (1992). Ro 15-4513 binding to GABAA receptors: subunit composition determines ligand efficacy. Pharmacology Biochemistry and Behavior, 43(1), 131-136. [Link]
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BindingDB. (n.d.). Ki Summary for BDBM50049739. [Link]
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BindingDB. (n.d.). Ki Summary for BDBM50049736. [Link]
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Legaspi, A., et al. (2023). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 28(12), 4752. [Link]
-
Falch, E., et al. (1999). Potential GABA Uptake Inhibitors. Synthesis and Relative Stereochemistry of Some Aminopiperidinecarboxylic Acids. Journal of Medicinal Chemistry, 42(26), 5404-5413. [Link]
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. [Link]
-
Pabel, J., et al. (2005). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. Bioorganic & Medicinal Chemistry, 13(6), 2041-2052. [Link]
-
Krogsgaard-Larsen, P. (1980). Inhibitors of the GABA Uptake Systems. Molecular and Cellular Biochemistry, 31(2), 105-121. [Link]
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Introduction: The Quest for Structural Control in Foldamer Science
An In-Depth Technical Guide to the Structural Role of Azetidine Rings in Foldamer Design
Foldamers are synthetic oligomers that adopt well-defined, stable three-dimensional structures, mimicking the complex architectures of biomacromolecules like proteins and nucleic acids. This ability to control molecular shape opens up a vast landscape for the design of novel materials and therapeutics. The foundation of foldamer design lies in the selection of monomeric building blocks that impose specific conformational constraints on the oligomer backbone. Among the diverse array of building blocks available, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly powerful tool for imparting structural rigidity and directing folding pathways.
This guide provides a comprehensive overview of the structural role of azetidine rings in foldamer design, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental conformational properties of the azetidine scaffold, explore its application in inducing specific secondary structures, detail synthetic and characterization strategies, and highlight its growing importance in medicinal chemistry and materials science.
The Azetidine Ring: A Unique Conformational Building Block
The utility of the azetidine ring in foldamer design stems from its unique structural and chemical characteristics. Its four-membered ring structure results in significant ring strain (approximately 25.4 kcal/mol), which, while making it more reactive than its five-membered counterpart, pyrrolidine (the core of proline), also imparts a distinct conformational rigidity. This inherent strain and reduced size compared to proline lead to significant differences in the resulting peptide and foldamer conformations.
Azetidine vs. Proline: A Tale of Two Rings
L-azetidine-2-carboxylic acid (Aze) is a naturally occurring, non-proteinogenic amino acid and a lower homologue of L-proline (Pro). While both are cyclic amino acids that restrict the rotation of the N-Cα bond, their conformational preferences differ significantly. Peptides containing Aze are generally more flexible than their proline-containing counterparts. This increased flexibility is attributed to a reduction in repulsive non-covalent interactions between the atoms of the smaller four-membered ring and neighboring residues.
However, this increased flexibility does not imply a lack of structural control. On the contrary, the azetidine ring can be strategically employed to favor specific backbone conformations that are less accessible to proline. For instance, the collagen-like extended conformation is energetically less favorable for Aze than for Pro, which has implications for the stability of collagen triple helices when Aze is incorporated.
Ring Puckering and its Influence on Backbone Conformation
The azetidine ring is not planar and can adopt a "puckered" conformation. The degree and direction of this puckering have a direct impact on the φ (phi) and ψ (psi) dihedral angles of the peptide backbone, thus influencing the overall secondary structure. The four-membered ring of azetidine is less puckered than the five-membered ring of proline, allowing it to adopt either puckered structure depending on the backbone conformation. This adaptability is a key feature that can be exploited in foldamer design.
Caption: Conformational puckering of the azetidine ring compared to proline.
Azetidine-Induced Secondary Structures in Foldamers
The conformational constraints imposed by the azetidine ring make it an excellent tool for inducing specific secondary structures within a foldamer chain.
Induction of Reverse Turns: The Power of Four-Membered Rings
One of the most well-documented roles of azetidine-2-carboxylic acid (Aze) in peptide and foldamer design is its ability to induce reverse turns, particularly γ-turns. While both proline and Aze can induce turns, the size of the ring dictates the type of turn that is favored. The five-membered ring of proline tends to stabilize β-turns, whereas the more constrained four-membered ring of Aze preferentially stabilizes γ-turn-like conformations. Similarly, 3-aminoazetidine-3-carboxylic acid has been shown to be a β-turn inducer.
The ability to predictably induce turns is crucial in the design of bioactive peptides and foldamers, as turns are often involved in receptor recognition and binding. The 3-aminoazetidine (3-AAz) subunit has been effectively used as a turn-inducing element to improve the efficiency of macrocyclization in the synthesis of small cyclic peptides.
Caption: Induction of a γ-turn in a peptide backbone by an azetidine residue.
Azetidine as a trans Amide Bond Isostere
In certain contexts, particularly within macrocyclic structures, the azetidine ring can act as a structural mimic of a trans amide bond. This isostere relationship allows for the replacement of a planar amide C=O group with a tetrahedral sp3-hybridized carbon atom of the azetidine ring, which can reduce ring strain and stabilize conformations that would otherwise be difficult to access. This property also contributes to increased stability against enzymatic degradation by proteases.
| Feature | Proline | Azetidine-2-carboxylic acid |
| Ring Size | 5-membered | 4-membered |
| Conformational Flexibility | Less flexible | More flexible |
| Preferred Turn Type | β-turn | γ-turn |
| Ring Pucker | More pronounced | Less pronounced |
Design and Synthesis of Azetidine-Containing Foldamers
The successful incorporation of azetidine rings into foldamers requires robust synthetic methodologies for both the monomeric building blocks and the final oligomers.
Synthesis of Azetidine Carboxylic Acid Monomers
A variety of synthetic routes have been developed to access functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives. A common strategy involves the amination, bromination, and base-induced cyclization of suitable precursors like alkyl 2-(bromomethyl)acrylates. Thermal isomerization can then be used to convert aziridine intermediates into the desired 3-bromoazetidine-3-carboxylic acid derivatives. More recently, organometallic routes followed by metal-catalyzed asymmetric reduction have provided access to a library of 2-azetidinylcarboxylic acids.
Experimental Protocol: Solid-Phase Synthesis of an Azetidine-Containing Peptide
The following is a generalized protocol for the solid-phase synthesis of a peptide containing an azetidine-2-carboxylic acid residue.
-
Resin Preparation: Start with a suitable solid support, such as a Rink amide resin, and deprotect the terminal amine using a solution of 20% piperidine in dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first amino acid to the deprotected resin using a standard coupling reagent cocktail, for example, HBTU/HOBt/DIPEA in DMF.
-
Deprotection: Remove the Fmoc protecting group from the newly coupled amino acid with 20% piperidine in DMF.
-
Azetidine Monomer Coupling: Dissolve the Fmoc-protected azetidine-2-carboxylic acid monomer and coupling reagents in DMF and add to the resin. Allow the reaction to proceed for 2-4 hours. Monitor the coupling reaction using a Kaiser test.
-
Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin thoroughly and treat it with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.
Structural Characterization of Azetidine-Based Foldamers
A combination of spectroscopic, crystallographic, and computational techniques is essential for the detailed structural elucidation of azetidine-containing foldamers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for studying the solution-state conformation of these molecules. Analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) can provide information about turn formation and other secondary structures.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to investigate hydrogen bonding patterns within the foldamer, which are indicative of stable secondary structures.
-
X-ray Crystallography: When suitable single crystals can be obtained, X-ray crystallography provides high-resolution, unambiguous structural information in the solid state. This technique is invaluable for precisely defining bond angles, dihedral angles, and intermolecular interactions.
-
Computational Modeling: Ab initio and density functional theory (DFT) calculations are used to explore the conformational energy landscapes of azetidine-containing peptides and predict their preferred structures.
Caption: Workflow for the design and characterization of azetidine-based foldamers.
Applications in Drug Discovery and Materials Science
The unique structural properties of azetidines make them highly attractive scaffolds in medicinal chemistry and materials science.
Improving Pharmacokinetic Properties
Incorporating azetidine motifs into drug candidates can significantly enhance their pharmacokinetic properties. The conformational rigidity imparted by the azetidine ring can lead to increased binding affinity for biological targets by reducing the entropic penalty upon binding. Furthermore, the azetidine scaffold can improve metabolic stability, solubility, and receptor selectivity. Several FDA-approved drugs, such as baricitinib and cobimetinib, contain an azetidine moiety for these reasons.
Creation of Novel Biomaterials
The predictable folding of azetidine-containing oligomers into stable secondary and tertiary structures makes them promising candidates for the development of novel biomaterials. The ability to control the three-dimensional arrangement of functional groups allows for the design of foldamers with specific functions, such as catalysis or molecular recognition. These structured oligomers can self-assemble into higher-order architectures, paving the way for the creation of new nanomaterials with tailored properties.
Conclusion and Future Outlook
Azetidine rings are a versatile and powerful tool in the foldamer designer's toolkit. Their unique conformational constraints allow for the precise control of secondary structure, enabling the rational design of molecules with specific shapes and functions. From inducing tight turns to acting as amide bond isosteres, the applications of azetidines are continually expanding. As synthetic methodologies become more advanced and our understanding of their conformational behavior deepens, we can expect to see azetidine-based foldamers play an increasingly important role in the development of next-generation therapeutics, catalysts, and advanced materials. The journey from a simple four-membered ring to a functionally complex, folded architecture showcases the remarkable potential of this unassuming heterocyclic scaffold.
References
-
Žukauskaitė, A., Mangelinckx, S., Buinauskaitė, V., Šačkus, A., & De Kimpe, N. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. [Link]
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]
-
Baeza, J. L., Gerona-Navarro, G., Pérez de Vega, M. J., García-López, M. T., González-Muñiz, R., & Martín-Martínez, M. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]
- Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., Dixon, A. M., Notman, R., & Shipman, M. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. *Chemistry – A
Engineering Molecular Rigidity: Synthesis and Applications of Sterically Hindered Cyclic Amino Acids
Executive Summary
In the relentless pursuit of next-generation pharmaceuticals, the structural flexibility of linear peptides often results in poor oral bioavailability, rapid proteolytic degradation, and off-target binding. The incorporation of sterically hindered cyclic amino acids (SHCAAs)—such as quaternary
The Physics of Conformational Constraint
The utility of SHCAAs in peptidomimetics is driven by fundamental thermodynamics. Natural linear peptides can adopt thousands of conformations in solution, exacting a massive entropic penalty upon binding to a target receptor.
By introducing a cyclic, sterically hindered residue (e.g., a tetrahydropyran or cyclopropane ring fused at the
Dual impact of steric hindrance on synthetic complexity and pharmacological efficacy.
De Novo Synthesis of Sterically Hindered Scaffolds
Synthesizing quaternary cyclic amino acids requires overcoming significant activation energy barriers due to the congested nature of the
While the classical Strecker synthesis is highly efficient for aldehydes, it is notoriously sluggish and low-yielding when applied to sterically hindered ketones[2]. To bypass this, the Bucherer-Bergs reaction is the industry standard. By converting a cyclic ketone into a highly stable spirohydantoin intermediate, the reaction drives the thermodynamic equilibrium forward, successfully overcoming the steric penalty[3][4].
For enantiopure cyclic amino acids, modern approaches utilize the Petasis reaction with chiral auxiliaries, followed by Ring-Closing Metathesis (RCM) of the resulting dienes to form the cyclic constrained structure[2].
Methodology 1: Self-Validating Bucherer-Bergs Synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid
This protocol outlines the synthesis of a highly constrained pyran-based amino acid, a common motif in neurological drug candidates[4].
Step 1: Spirohydantoin Assembly
-
Action: Suspend Tetrahydro-4H-pyran-4-one (1.0 eq) in a 1:1 mixture of EtOH/H₂O. Add
(4.0 eq) and KCN (2.0 eq). Heat the sealed vessel to 60°C for 12 hours. -
Causality: The massive excess of ammonium carbonate serves a dual purpose: it acts as the ammonia source for imine formation and buffers the reaction pH, preventing the premature hydrolysis of the transient cyanohydrin intermediate.
-
Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The complete disappearance of the ketone spot and the appearance of a highly polar baseline spot indicates successful hydantoin formation. Confirm via IR spectroscopy (look for distinct imide C=O stretches at ~1710 and 1770 cm⁻¹).
Step 2: Alkaline Hydrolysis
-
Action: Isolate the precipitated spirohydantoin via filtration. Resuspend the solid in 2M NaOH (or saturated
) and reflux at 110°C for 24 hours. -
Causality: The rigid spiro-fused hydantoin ring is thermodynamically highly stable. Extreme alkaline conditions and prolonged heat are strictly required to cleave the urea linkage without epimerizing the newly formed quaternary stereocenter.
-
Validation Checkpoint: Neutralize a 100 µL aliquot and perform a Ninhydrin test. A rapid transition to a deep purple color (Ruhemann's purple) confirms the liberation of the free primary amine.
Workflow of Bucherer-Bergs synthesis for sterically hindered cyclic amino acids.
Overcoming the Acyl-Transfer Bottleneck in Peptide Assembly
Once synthesized, incorporating SHCAAs into a peptide chain presents a formidable challenge. Traditional Solid-Phase Peptide Synthesis (SPPS) relies on a two-phase mass transport system that is fundamentally throttled by steric clash during amide bond formation, leading to sluggish reaction rates, truncated sequences, and diketopiperazine formation[5].
To solve this, researchers have developed specialized methodologies:
-
Ribosome-Mimicking Molecular Reactors (RMMR): Recent innovations utilize immobilized reactors to bypass traditional two-phase mass transport limitations, drastically boosting the coupling efficiency of peptides containing
-disubstituted or N-methylated amino acids[5].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Aluminacycle-Mediated Elongation: A breakthrough homogeneous strategy involves Trimethylaluminum (
). By reacting unprotected amino acids with , a reactive five-membered aluminacycle is formed, which acts as a highly efficient electrophile[6].
Methodology 2: Trimethylaluminum-Mediated One-Pot Peptide Elongation
This protocol allows for the direct coupling of sterically hindered, fully unprotected amino acids in solution phase[6].
Step 1: Aluminacycle Formation
-
Action: Dissolve the unprotected N- and C-terminal free amino acid in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Dropwise add 2.0 eq of
at 0°C. Stir at room temperature for 1 hour. -
Causality:
reacts simultaneously with the amine and carboxylic acid groups, releasing methane gas and forming a five-membered cyclic intermediate. This aluminacycle drastically reduces the spatial profile of the bulky side chains, effectively lowering the activation energy required for subsequent nucleophilic attack. -
Validation Checkpoint: Observe the reaction vessel; the complete cessation of methane gas evolution indicates the quantitative formation of the aluminacycle.
Step 2: Nucleophilic Coupling
-
Action: Add the nucleophilic amino acid ester (1.2 eq) directly to the aluminacycle solution. Stir for 4 to 8 hours at room temperature.
-
Causality: The aluminacycle acts as a potent, pre-organized electrophile. The rigid five-membered ring geometry forces the carbonyl carbon into an optimal Bürgi-Dunitz trajectory for attack by the incoming amine, bypassing the steric bulk that would normally block a linear active ester.
-
Validation Checkpoint: Quench the reaction with 1M HCl to break the aluminum complex. Analyze the organic layer via LC-MS. The target dipeptide mass should represent the base peak, with <5% unreacted starting material remaining.
Quantitative Evaluation of Coupling Reagents
When automated SPPS is mandatory and novel reactors are unavailable, the choice of coupling reagent dictates the success or failure of the synthesis. Standard carbodiimides (like DIC) often fail to couple SHCAAs. Instead, onium salts (HATU) and triazine derivatives (DMTMM) are required[4][7]. HATU is particularly effective because it forms an active OAt-ester; the nitrogen in the pyridine ring of HOAt hydrogen bonds with the incoming amine, stabilizing the transition state via a neighboring group effect.
Table 1: Efficacy of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Activating Species | Relative Reactivity | Racemization Risk | Optimal Application |
| HATU | OAt-ester | Very High | Low | SPPS of N-methylated and cyclic quaternary residues[4]. |
| DMTMM | Triazine ester | High | Very Low | Solution-phase hindered couplings; strict epimerization control[7]. |
| DIC / Oxyma | Active ester | Moderate | Low | Standard automated SPPS; generally fails on adjacent bulky residues. |
| Aluminacycle | Very High | Low | Unprotected amino acid coupling in solution phase[6]. |
Applications in Next-Generation Therapeutics
The integration of sterically hindered cyclic amino acids has revolutionized the peptidomimetic landscape:
-
Protease Inhibitors: The incorporation of conformationally restricted amino acids has been pivotal in the development of potent antiviral drugs, such as the hepatitis C virus (HCV) NS3 serine protease inhibitor boceprevir[2].
-
Antimicrobial Peptides: Substituting natural residues with unnatural cyclic variants (e.g., modifying feleucin-K3) has been shown to drastically improve both in vitro and in vivo antimicrobial activity while increasing plasma stability from mere hours to over 24 hours[1].
-
Intracellular Targeting: By utilizing SHCAAs to mask hydrogen bond donors and increase lipophilicity, researchers are breaking the traditional boundaries of peptide drugs, enabling membrane permeability and the targeting of previously "undruggable" intracellular protein-protein interactions[8].
References
-
Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. National Institutes of Health (NIH) - PMC.[Link]
-
Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. MDPI.[Link]
-
Trimethylaluminum-mediated one-pot peptide elongation. Chemical Science (RSC Publishing).[Link]
-
Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Bioengineer.org.[Link]
-
Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. Nature Communications (Springer Nature).[Link]
-
Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1H-Benzimidazolium Salt. ResearchGate.[Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Institutes of Health (NIH) - PMC.[Link]
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- 6. Trimethylaluminum-mediated one-pot peptide elongation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00208J [pubs.rsc.org]
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- 8. communities.springernature.com [communities.springernature.com]
Introduction: The Azetidine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Chemical Diversity of 2,3-Disubstituted Azetidine Scaffolds
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has transitioned from a synthetic curiosity to a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain and non-planar geometry provide a defined three-dimensional framework that offers access to unique chemical space, often unattainable with larger, more flexible rings like pyrrolidines or piperidines.[2] This conformational rigidity can lead to improved binding affinity and selectivity for biological targets. Furthermore, azetidines often confer favorable physicochemical properties, such as enhanced metabolic stability and improved aqueous solubility, making them attractive motifs for drug development.[3][4]
While 3-substituted and 3,3-disubstituted azetidines have been increasingly incorporated into drug candidates, the 2,3-disubstituted pattern presents a more complex synthetic challenge and a frontier of chemical innovation.[4][5] The control of two contiguous stereocenters on a strained four-membered ring is a formidable task.[6][7] However, mastering this challenge unlocks access to a rich diversity of scaffolds that can serve as novel cores or as bioisosteric replacements for other chemical motifs, significantly expanding the toolkit for drug discovery professionals.[3][8][9]
This guide provides an in-depth analysis of the synthetic strategies enabling access to the diverse chemical space of 2,3-disubstituted azetidines, focusing on stereoselective methodologies and their practical application in generating molecular libraries for drug development.
Pillar 1: Overcoming the Synthetic Hurdle - Stereoselective Synthesis
The primary obstacle in accessing 2,3-disubstituted azetidines has been the lack of general and efficient methods for their enantioselective synthesis.[6][7] Traditional methods often suffered from low yields, limited substrate scope, or a lack of stereocontrol.[10][11] Recent breakthroughs, however, have provided powerful solutions to this long-standing problem.
Copper-Catalyzed Enantioselective Difunctionalization of Azetines
A landmark advancement has been the development of a copper-catalyzed enantioselective difunctionalization of readily accessible azetine precursors.[6][7][12][13] This strategy simultaneously installs two versatile functional groups—a boryl and an allyl group—across the C=C bond of the azetine, creating two new stereogenic centers with exceptional control over both relative and absolute stereochemistry.[6][12]
The causality behind this method's success lies in several key factors:
-
Catalyst System: A Cu/bisphosphine catalyst enables the highly enantioselective borylcupration of the azetine.[12][13]
-
Allyl Source: The use of allyl phosphates is critical. They overcome the low reactivity of the intermediate borylated alkylcuprate towards alkylation and prevent side reactions.[12][13]
-
Mechanism: The reaction proceeds via a rapid borylcupration followed by a rate-determining allylation through an intrinsically controlled S_N2′ pathway, ensuring high stereoselectivity.[13]
The result is a reliable and highly selective method for producing cis-2,3-disubstituted azetidines, which serve as versatile building blocks for further diversification.[6]
Caption: General workflow for the synthesis of chiral 2,3-disubstituted azetidines.
Stereoselective Rearrangement of Oxiranes
An alternative and effective strategy involves the diastereoselective transformation of 2,3-disubstituted oxiranes containing a benzylamino group.[14][15] This method, often induced by a superbase, provides a reliable route to trans-1,2,3-trisubstituted azetidines in good yields. The stereochemistry of the starting oxirane directly dictates the stereochemistry of the resulting azetidine, making it a powerful tool for stereospecific synthesis. For instance, an optically active cis-2,3-disubstituted oxirane can be converted into the corresponding azetidine as a single enantiomer.[15] This approach showcases how chirality from a readily available starting material can be effectively transferred to the azetidine core.
Pillar 2: A Self-Validating Protocol for Library Synthesis
The trustworthiness of a synthetic method is demonstrated by its robustness, scope, and the utility of its products. The copper-catalyzed boryl allylation stands as a self-validating system because the products are not endpoints but are primed for predictable and high-yielding downstream transformations, enabling the rapid generation of diverse compound libraries.
Representative Experimental Protocol: Enantioselective Boryl Allylation
This protocol is adapted from the highly enantioselective difunctionalization method for accessing chiral 2,3-disubstituted azetidines.[6][13]
Step-by-Step Methodology:
-
Catalyst Preparation: In a nitrogen-filled glovebox, add the copper precursor (e.g., Cu(OAc)₂) (0.01 mmol, 5 mol%) and the chiral bisphosphine ligand (e.g., (R,R)-QuinoxP*) (0.011 mmol, 5.5 mol%) to a flame-dried vial. Add anhydrous solvent (e.g., THF, 1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Reagent Addition: To the prepared catalyst solution, add bis(pinacolato)diboron (B₂pin₂) (0.22 mmol, 1.1 equiv.). Stir for 5 minutes.
-
Substrate Introduction: Add the N-protected azetine substrate (0.2 mmol, 1.0 equiv.) followed by the allyl phosphate (0.24 mmol, 1.2 equiv.).
-
Reaction Execution: Seal the vial and stir the reaction mixture at a controlled temperature (e.g., 30 °C) for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 2,3-disubstituted azetidine product.
-
Characterization: Confirm the structure and determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) using ¹H NMR, ¹³C NMR, and chiral HPLC analysis, respectively.
Data Presentation: Substrate Scope and Selectivity
The versatility of the copper-catalyzed method is demonstrated by its broad substrate scope, accommodating various substituents on both the azetine and the allyl phosphate partner.
| Entry | Azetine (R¹) | Allyl Phosphate (R²) | Product | Yield (%) | dr | ee (%) |
| 1 | N-Boc | Phenyl | 3a | 94 | >20:1 | 96 |
| 2 | N-Boc | 4-MeO-Ph | 3b | 95 | >20:1 | 95 |
| 3 | N-Boc | 4-CF₃-Ph | 3c | 92 | >20:1 | 97 |
| 4 | N-Boc | 2-Thienyl | 3d | 85 | >20:1 | 94 |
| 5 | N-Boc | Alkenyl | 3g | 88 | >20:1 | 96 |
| 6 | N-Cbz | Phenyl | 3h | 90 | >20:1 | 95 |
Data adapted from literature reports on copper-catalyzed boryl allylation of azetines.[6] This table clearly shows consistently high yields and excellent stereocontrol across a range of electronically and sterically diverse substrates.
Pillar 3: Authoritative Grounding & Chemical Space Expansion
The true value of these synthetic advancements lies in their ability to generate novel chemical matter for biological screening. The boryl and allyl functionalities installed via the copper-catalyzed method are exceptionally versatile chemical handles.
Caption: Diversification pathways from the versatile 2-allyl-3-boryl azetidine core.
This modularity allows for the systematic exploration of the chemical space around the azetidine core. The C3-boryl group can be readily converted into hydroxyl, aryl, or halogen substituents via standard protocols like oxidation, Suzuki coupling, or halogenation.[13] Concurrently, the C2-allyl group can undergo transformations such as ozonolysis to yield aldehydes, Wacker oxidation to form ketones, or cross-metathesis to introduce further diversity.[13] This dual-handle approach enables the creation of large, rationally designed libraries of 2,3-disubstituted azetidines from a single, stereochemically defined precursor, empowering medicinal chemists to conduct thorough structure-activity relationship (SAR) studies.
Conclusion and Future Outlook
The synthetic barriers to accessing the rich chemical diversity of 2,3-disubstituted azetidines have been decisively overcome. Modern catalytic methods, particularly the enantioselective difunctionalization of azetines, have provided a robust and versatile platform for the synthesis of these valuable scaffolds with high stereochemical fidelity. The ability to install versatile chemical handles allows for subsequent modular diversification, opening the door to vast and previously unexplored regions of chemical space. For researchers, scientists, and drug development professionals, these advancements represent a significant opportunity to leverage the unique structural and physicochemical properties of 2,3-disubstituted azetidines in the design of next-generation therapeutics. The continued development of novel synthetic methodologies will further expand the accessibility and utility of this important heterocyclic motif.
References
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Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]
-
ChemInform Abstract: Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. ChemInform. [Link]
-
Novel stereoselective synthesis of 1,2,3-trisubstituted azetidines. ResearchGate. [Link]
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. ResearchGate. [Link]
-
A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PubMed Central. [Link]
- WO2000063168A1 - Synthesis of azetidine derivatives.
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PubMed Central. [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Examples of azetidine-based bioisosters. ResearchGate. [Link]
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]
- US3668196A - 3-azetidinols.
-
Enantioselective Preparation, Conformational Analysis and Absolute Configuration of Highly Substituted Aziridines. PubMed. [Link]
-
The azetidines. Recent synthetic developments. Chemical Reviews. [Link]
-
Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. [Link]
- Preparation of n-substituted azetidine 3-carboxylic acid derivatives.
-
Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[6][12][15]triazino[2,3-c]quinazolines. MDPI. [Link]
-
Bioisosteric Replacements. Chemspace. [Link]
-
Conformational Preferences of Proline Analogues with Different Ring Size. Scilit. [Link]
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Architecting the CNS Escape: Novel sp3-Rich Building Blocks for Neurological Therapeutics
Executive Summary
The historical attrition rate of central nervous system (CNS) drug candidates is notoriously high, primarily driven by the inability to balance blood-brain barrier (BBB) permeability with metabolic stability and target potency. Traditional medicinal chemistry has relied heavily on flat, aromatic scaffolds, leading to high lipophilicity and poor solubility—properties that trigger P-glycoprotein (P-gp) efflux and metabolic clearance.
This technical guide outlines the paradigm shift toward sp3-rich, three-dimensional building blocks . We focus on "escaping flatland" using novel scaffolds like bicyclo[1.1.1]pentanes (BCPs), cubanes, and spirocycles. These moieties serve as bioisosteres for phenyl and tert-butyl groups, offering precise vector alignment and improved physicochemical properties (Fsp3). We provide actionable protocols for their synthesis via metallaphotoredox catalysis and validation via CNS Multiparameter Optimization (MPO) and PAMPA-BBB assays.
The Core Challenge: Escaping "Flatland" in CNS Discovery
The Blood-Brain Barrier (BBB) Paradox
To cross the BBB via passive diffusion, a molecule typically requires high lipophilicity. However, high lipophilicity increases the likelihood of non-specific binding and recognition by efflux transporters (P-gp, BCRP).
-
Traditional Approach: Planar aromatic rings (low Fsp3). Result: Poor solubility, "brick dust" properties.
-
Modern Approach: 3D aliphatic scaffolds (high Fsp3). Result: Improved solubility, defined exit vectors, and retention of receptor binding via bioisosterism.
The CNS MPO Scoring System
Before synthesis, candidates must be filtered using the CNS Multiparameter Optimization (MPO) algorithm. This non-binary scoring system (0–6 scale) integrates six physicochemical properties to predict BBB penetration and safety.
Visualizing the CNS MPO Logic:
Caption: The CNS MPO workflow transforms physicochemical data into a predictive score. A score ≥4.0 correlates with increased probability of clinical success.[1]
Strategic Building Blocks: The Toolkit
Bicyclo[1.1.1]pentane (BCP)[2][3]
-
Role: Bioisostere for para-phenyl and tert-butyl groups.[2]
-
Mechanism: The distance between bridgehead carbons in BCP (approx. 1.85 Å) mimics the vector of a para-substituted phenyl ring (approx. 2.8 Å) but with significantly reduced lipophilicity and no pi-stacking capability.
-
Advantage: Increases solubility and metabolic stability by removing the aromatic ring prone to oxidation (e.g., by CYP450).
Cubane[4]
-
Mechanism: A rigid, cubic scaffold that aligns substituents 180° apart (1,4-substitution).
-
Advantage: Despite being a hydrocarbon, it is surprisingly stable and offers a unique dipole moment and volume that can improve receptor fit in tight pockets.
Spirocycles (e.g., Spiro[3.3]heptane)
-
Role: Conformational locking and vector positioning.
-
Mechanism: Forces substituents into orthogonal planes, exploring chemical space inaccessible to flat rings.
-
Advantage: Reduces the "entropy penalty" of binding by pre-organizing the molecule into a bioactive conformation.
Oxetanes and Azetidines
-
Role: Polarity modulation.
-
Mechanism: Oxetane is a bioisostere for a carbonyl group or a gem-dimethyl group. The oxygen lone pairs can accept hydrogen bonds, lowering lipophilicity (LogD) without adding a donor (HBD).
-
Advantage: Blocks metabolic soft spots on alkyl chains.
Synthetic Protocol: Metallaphotoredox Cross-Coupling[3][7][8]
Incorporating sp3-rich blocks like BCP often requires forming difficult sp2-sp3 or sp3-sp3 bonds. Traditional cross-couplings (Suzuki, Stille) struggle here. The industry standard is now Dual Nickel/Photoredox Catalysis .
Protocol A: Decarboxylative Cross-Coupling of BCP-Carboxylic Acids
Objective: Couple a BCP-carboxylic acid (radical precursor) with an aryl halide to install the BCP motif.
Materials:
-
Substrate 1: Bicyclo[1.1.1]pentane-1-carboxylic acid derivative (1.0 equiv).
-
Substrate 2: Aryl bromide/iodide (target scaffold) (1.0 equiv).
-
Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%).[6]
-
Metal Catalyst: NiCl2[6]·glyme (5 mol%) + dtbbpy (5 mol%).[6]
-
Base: Cs2CO3 (3.0 equiv).
-
Solvent: DMF or DMSO (degassed).
-
Light Source: Blue LED (450 nm).
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a vial, dissolve NiCl2·glyme and dtbbpy ligand in a minimal amount of solvent. Sonicate for 5 mins to form the active Ni-ligand complex (green solution).
-
Reaction Assembly: To a reaction tube equipped with a stir bar, add the Aryl bromide, BCP-carboxylic acid, Iridium photocatalyst, and Cs2CO3.
-
Inertion: Seal the tube and cycle vacuum/nitrogen (3x) to remove oxygen (O2 quenches the excited photocatalyst).
-
Addition: Syringe in the degassed solvent and the pre-formed Ni-complex solution.
-
Irradiation: Place the vessel 2–3 cm from the Blue LED source. Stir vigorously at room temperature for 12–24 hours. Fan cooling may be required to maintain ambient temperature.
-
Workup: Dilute with ethyl acetate, wash with water/brine to remove DMF. Dry over MgSO4, concentrate, and purify via flash chromatography.
Mechanism Visualization:
Caption: Dual catalytic cycle merging Iridium-mediated radical generation with Nickel-mediated cross-coupling to stitch sp3 BCP fragments onto aromatic scaffolds.
Validation Framework: PAMPA-BBB Assay
Once synthesized, the compound's ability to cross the BBB must be validated. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is the industry-standard high-throughput screen.
Protocol B: PAMPA-BBB High-Throughput Screen
Objective: Determine the effective permeability (
Reagents:
-
Lipid Solution: 20 mg/mL Porcine Brain Lipid (PBL) in dodecane.
-
Donor Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Acceptor Buffer: PBS, pH 7.4 (sometimes supplemented with scavenger proteins if binding is suspected).
-
Reference Compounds: Verapamil (high perm), Theophylline (low perm).
Step-by-Step Methodology:
-
Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to 50 µM in Donor Buffer (final DMSO < 0.5%).
-
Membrane Coating: Carefully pipette 4 µL of the Lipid Solution onto the filter membrane of the donor plate (96-well MultiScreen-IP, 0.45 µm hydrophobic PVDF). Ensure the filter is completely wetted but not overflowing.
-
Assembly:
-
Add 200 µL of Acceptor Buffer to the acceptor plate (bottom plate).
-
Add 200 µL of the Compound Solution (in Donor Buffer) to the donor plate (top plate, with lipid).
-
Place the donor plate on top of the acceptor plate to form a "sandwich."
-
-
Incubation: Cover the sandwich to prevent evaporation. Incubate at room temperature for 18 hours in a saturated humidity chamber (to prevent edge effects).
-
Analysis:
-
Separate plates.
-
Transfer aliquots from both Donor and Acceptor wells to a UV-transparent plate or prepare for LC-MS/MS analysis.
-
Quantify concentration in both compartments.
-
-
Calculation: Calculate
(cm/s) using the standard equation: Where are volumes, is filter area, is time.
Interpretation:
- cm/s: High BBB permeability (CNS +).
- cm/s: Low BBB permeability (CNS -).
Data Summary: Building Block Comparison
| Building Block | Bioisostere For | LogP Impact | Metabolic Stability | Geometric Vector |
| Phenyl Ring | N/A | High (Reference) | Low (Oxidation prone) | Planar (2D) |
| Bicyclo[1.1.1]pentane | p-Phenyl / t-Butyl | Lower (-1.0 to -1.5 vs Ph) | High | Linear (180°) |
| Cubane | Benzene | Neutral | Moderate/High | Linear (180°) |
| Oxetane | Gem-dimethyl / Carbonyl | Significantly Lower | High | Tetrahedral (approx) |
| Spiro[3.3]heptane | Cyclohexane / Piperidine | Neutral/Lower | High | Orthogonal (3D) |
References
-
Wager, T. T., et al. (2010).[7] "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience. [Link][7]
-
Mykhailiuk, P. K. (2019).[3] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. [Link]
-
Zuo, Z., et al. (2014). "Merging Photoredox with Nickel Catalysis: Coupling of α-Carboxyl sp3-Carbons with Aryl Halides." Science. [Link]
-
Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. [Link]
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Bioisosteres | TCI EUROPE N.V. [tcichemicals.com]
- 4. repository.lincoln.ac.uk [repository.lincoln.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. ART - An Amino Radical Transfer Strategy for C(sp2)-C(sp3) Coupling Reactions, Enabled by Dual Photo/Nickel Catalysis [organic-chemistry.org]
- 7. lifechemicals.com [lifechemicals.com]
Methodological & Application
Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol for Azetidine-Containing Peptides
Executive Summary & Mechanistic Insights
The incorporation of azetidine-based amino acids—most notably azetidine-2-carboxylic acid (Aze) and 3-aminoazetidine (3-AAz) —into peptide backbones is a powerful strategy in modern drug development. As a four-membered ring analogue of proline, Aze restricts the conformational flexibility of the peptide backbone, lowers the rotational barrier of cis/trans isomerization, and frequently drives the adoption of less stable all-trans conformations in cyclic peptides [1].
However, synthesizing Aze-containing peptides via Solid-Phase Peptide Synthesis (SPPS) presents two severe mechanistic challenges:
-
Steric Hindrance (Nucleophilic Penalty): The secondary amine of the azetidine ring is highly sterically constrained. Acylating this nitrogen requires hyper-reactive active esters to prevent incomplete couplings and deletion sequences.
-
Diketopiperazine (DKP) Formation: When Aze is located at the C-terminus (or position 2), the deprotection of the dipeptide (e.g., Fmoc-Xaa-Aze-Resin) exposes a free primary amine. The restricted geometry of the Aze ring perfectly aligns this free amine to attack the C-terminal ester linkage, cleaving the dipeptide off the resin as a cyclic diketopiperazine [2].
This protocol outlines a self-validating, highly optimized Fmoc/tBu SPPS methodology designed specifically to overcome these thermodynamic and kinetic barriers [3].
Experimental Logic & Workflow
To prevent DKP formation, this protocol mandates the use of 2-Chlorotrityl chloride (2-CTC) resin . The extreme steric bulk of the trityl linker physically shields the ester carbonyl from intramolecular nucleophilic attack by the dipeptide's free amine. Furthermore, to overcome the poor nucleophilicity of the Aze nitrogen, we employ HATU/HOAt or DIC/OxymaPure activation systems, coupled with elevated temperatures or extended reaction times.
Fig 1: Optimized SPPS cycle for azetidine-containing peptides using 2-CTC resin.
Quantitative Data: Reagent Selection & DKP Mitigation
The choice of coupling reagent and resin is the primary determinant of success when synthesizing Aze-peptides. The following tables summarize the causality behind our specific protocol choices.
Table 1: Coupling Reagent Efficacy for Acylating the Aze Secondary Amine
| Coupling Reagent | Additive | Activation Profile | Efficacy on Aze | Causality / Notes |
| HBTU / TBTU | HOBt | Standard | Low (<60%) | Insufficient reactivity for the sterically hindered 4-membered ring. |
| DIC | OxymaPure | High | High (85-90%) | Excellent for avoiding racemization; strong leaving group. |
| HATU | HOAt | Very High | Very High (>95%) | The nitrogen at position 7 of the HOAt ring provides neighboring-group assistance, forcing the acylation of the hindered Aze amine. |
Table 2: Diketopiperazine (DKP) Mitigation Strategies
| Variable | Standard SPPS | Optimized Aze Protocol | Mechanistic Rationale |
| Resin | Wang Resin | 2-CTC Resin | Trityl bulk prevents the dipeptide amine from reaching the ester bond [4]. |
| Deprotection | 20% Piperidine (2x 10m) | 20% Piperidine (1x 1m, 1x 5m) | Minimizes the time the dipeptide exists as a free amine. |
| Base pKa | Piperidine (pKa ~11) | DBU / Piperidine mix | Rapid deprotection outpaces the kinetics of DKP cyclization [4]. |
Detailed Step-by-Step Protocol
Materials & Reagents
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin (loading ~1.0 mmol/g).
-
Amino Acids: Fmoc-Aze-OH, standard Fmoc-AA-OH building blocks.
-
Coupling Reagents: HATU, HOAt (or OxymaPure), N,N'-Diisopropylcarbodiimide (DIC).
-
Bases: N,N-Diisopropylethylamine (DIPEA), Piperidine.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), Ultrapure H₂O.
Resin Loading and Capping (Self-Validating Step)
Causality: 2-CTC resin is moisture-sensitive. Loading must be done in anhydrous DCM to prevent hydrolysis of the chloride leaving group.
-
Weigh 1.0 g of 2-CTC resin into a fritted SPPS reaction vessel. Swell in anhydrous DCM for 30 minutes. Drain.
-
Dissolve 1.2 equivalents (eq) of Fmoc-Aze-OH and 4.0 eq of DIPEA in minimal anhydrous DCM.
-
Add the solution to the resin and agitate for 2 hours at room temperature.
-
Capping: To neutralize unreacted trityl chloride sites, add 1 mL of HPLC-grade Methanol directly to the reaction mixture. Agitate for 15 minutes.
-
Drain and wash the resin: DCM (3x), DMF (3x), DCM (3x).
-
Validation: Perform a UV-spectrophotometric Fmoc-cleavage assay to determine the exact resin loading (mmol/g).
Fmoc Deprotection (DKP Risk Zone)
Causality: When deprotecting the dipeptide (Fmoc-Xaa-Aze-Resin), time is the enemy. The protocol utilizes a "burst" deprotection to minimize the window for DKP formation.
-
Add 20% Piperidine in DMF to the resin. Agitate vigorously for exactly 1 minute . Drain immediately.
-
Add a fresh aliquot of 20% Piperidine in DMF. Agitate for 5 minutes . Drain.
-
Wash extensively to remove all traces of base: DMF (5x), DCM (3x), DMF (5x).
Coupling onto the Aze Nitrogen (Overcoming Steric Hindrance)
Causality: The secondary amine of Aze is exceptionally unreactive. We employ a double-coupling strategy with HATU/HOAt.
-
Activation: Dissolve 4.0 eq of the incoming Fmoc-AA-OH, 3.9 eq of HATU, and 4.0 eq of HOAt in DMF. Add 8.0 eq of DIPEA. Stir for 1 minute to pre-activate.
-
Add the activated mixture to the resin. Agitate for 2 hours at room temperature (or 45°C for 30 minutes if using a microwave synthesizer).
-
Drain and wash with DMF (3x).
-
Double Coupling: Repeat steps 1-3 using fresh reagents for an additional 1 hour.
-
Validation (Chloranil Test): Standard Kaiser tests yield false negatives for secondary amines. Use the Chloranil test; a colorless/yellow bead indicates successful coupling, while blue/green indicates unreacted Aze secondary amines.
Global Cleavage and Side-Chain Deprotection
Causality: The azetidine ring is strained but chemically stable to standard acidic cleavage conditions [1].
-
Wash the completed peptide resin with DCM (5x) and dry under vacuum for 1 hour.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIPS, 2.5% H₂O.
-
Add 10 mL of cocktail per gram of resin. Agitate for 2 hours at room temperature.
-
Filter the resin and collect the flow-through. Wash the resin once with 2 mL of neat TFA.
-
Precipitate the crude peptide by adding the cleavage solution dropwise into 40 mL of ice-cold diethyl ether.
-
Centrifuge at 4000 rpm for 5 minutes, decant the ether, and dry the peptide pellet.
Mechanistic Logic of DKP Formation
To fully understand the necessity of the 2-CTC resin and rapid deprotection, refer to the mechanistic logic diagram below.
Fig 2: Mechanistic divergence between successful peptide elongation and DKP side-reaction.
References
-
Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis Organic Letters - ACS Publications. URL:[Link]
-
Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides ResearchGate / Angewandte Chemie. URL:[Link]
-
Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors National Center for Biotechnology Information (PMC). URL:[Link]
- Google Patents (WO2022097540A1).
Fmoc-protection of 2-methylazetidine-3-carboxylic acid
Application Note: Optimized Fmoc-Protection Strategy for Sterically Hindered Azetidine Scaffolds
Subject: High-Fidelity Synthesis of
Executive Summary
The incorporation of 2-methylazetidine-3-carboxylic acid into peptide backbones provides unique conformational rigidity, acting as a constrained analogue of proline and
This guide details an optimized protocol for introducing the 9-fluorenylmethoxycarbonyl (Fmoc) group using Fmoc-OSu under modified Schotten-Baumann conditions. Unlike standard amino acid protection, this protocol emphasizes pH control and temperature regulation to prevent oligomerization and ring degradation.
Mechanistic Insight & Reagent Selection
The Steric-Electronic Conflict
The 2-methyl group creates a steric clash that impedes the approach of the electrophile. While standard primary amines react rapidly with Fmoc reagents, the secondary amine of 2-methylazetidine requires extended reaction times. Furthermore, the use of highly reactive acid chlorides (Fmoc-Cl) often leads to the formation of "Fmoc-dipeptides" (where the protected amino acid reacts with a second equivalent of free amino acid) or hydrolysis byproducts.
Reagent Selection: Fmoc-OSu vs. Fmoc-Cl
For this specific scaffold, Fmoc-OSu is the validated reagent of choice despite its lower reactivity compared to Fmoc-Cl.[1]
| Feature | Fmoc-OSu (Recommended) | Fmoc-Cl (Alternative) |
| Selectivity | High; minimizes dipeptide formation.[2] | Low; prone to oligomerization. |
| Byproducts | N-hydroxysuccinimide (water soluble, easy removal). | HCl (requires immediate neutralization). |
| Stability | Stable solid; hydrolyzes slowly. | Moisture sensitive; hydrolyzes rapidly. |
| Risk Profile | Low; gentle reactivity preserves ring integrity. | High; acidity can trigger azetidine ring opening.[3] |
Experimental Protocol
Materials & Equipment
-
Substrate: this compound (racemic or enantiopure).
-
Base: Sodium Carbonate (
) or Sodium Bicarbonate ( ). -
Solvents: 1,4-Dioxane (HPLC grade), Deionized Water.
-
Workup: Potassium Hydrogen Sulfate (
) or 1N HCl, Ethyl Acetate.
Step-by-Step Methodology
Step 1: Solubilization and pH Adjustment
-
Dissolve This compound (1.0 equiv) in deionized water (
). -
Add
(2.0 equiv).-
Note: The pH should be between 9.0 and 10.0. Do not exceed pH 11, as this promotes Fmoc cleavage (dibenzofulvene formation).
-
-
Add 1,4-Dioxane (
) to create a 1:1 aqueous/organic homogeneous phase.-
Why: The amino acid is water-soluble; Fmoc-OSu is organic-soluble. Dioxane bridges this solubility gap.
-
Step 2: Reagent Addition (The Kinetic Phase)
-
Dissolve Fmoc-OSu (1.1 equiv) in a minimal volume of 1,4-Dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid mixture over 30 minutes at 0°C (Ice Bath) .
-
Critical: Low temperature minimizes hydrolysis of the ester before it can react with the sterically hindered amine.
-
-
Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).
-
Stir vigorously for 12–16 hours .
-
Monitoring: Check by TLC (System:
90:8:2) or HPLC.[5] The free amino acid should disappear.
-
Step 3: Workup & Acidification (The Danger Zone)
-
Dilution: Dilute the reaction mixture with water (
volume). -
Wash: Extract the basic aqueous layer with Diethyl Ether (
) to remove unreacted Fmoc-OSu and byproducts (dibenzofulvene). Discard the organic layer. -
Acidification: Cool the aqueous layer to 0°C. Slowly add 1N HCl or 10%
dropwise with vigorous stirring.-
Target pH: Adjust to pH 2.0–3.0 .[6]
-
Warning: Do not use concentrated HCl or heat. Azetidine rings are acid-labile and can open to form homoserine derivatives under harsh acidic conditions.
-
-
Extraction: Immediately extract the milky white suspension with Ethyl Acetate (
). -
Drying: Wash combined organic layers with Brine, dry over anhydrous
, and concentrate in vacuo at .
Step 4: Purification
-
The crude product is usually a white foam or solid.
-
Recrystallization:
or . -
Yield Expectation: 85–95%.
Process Visualization
Reaction Workflow
Figure 1: Step-by-step workflow for the Fmoc-protection of azetidine derivatives.
Troubleshooting Decision Tree
Figure 2: Troubleshooting common issues in azetidine protection chemistry.
Quality Control & Analytics
-
HPLC Purity: >98% (254 nm).
-
NMR (DMSO-
): Due to the tertiary amide bond (rotamers), signals may appear doubled or broadened.-
Look for Fmoc aromatic protons (7.3–7.9 ppm, 8H).
-
Azetidine ring protons (
) typically shift downfield upon protection. -
Absence of succinimide peak (~2.6 ppm) confirms successful washing.
-
-
Mass Spectrometry (ESI):
or .
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
BenchChem. (2025).[3][6][7] A Head-to-Head Comparison: Fmoc-OSu vs. Fmoc-Cl for Amine Protection.
-
Chem-Impex. Fmoc-Azetidine-3-Carboxylic Acid Product Data.
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.
-
Ji, Y., et al. (2018).[8] An improved, gram-scale synthesis of protected 3-haloazetidines. Arkivoc.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Optimizing Coupling Reagents for Sterically Hindered Secondary Amines
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Executive Summary
Amide bond formation is the cornerstone of peptide synthesis and small-molecule drug development. However, coupling sterically hindered secondary amines—such as
This application note provides a comprehensive, causality-driven guide to selecting and optimizing coupling reagents for hindered secondary amines. By understanding the mechanistic bottlenecks of aminolysis, researchers can deploy advanced reagents (HATU, COMU, Triphosgene, and Acid Fluorides) through self-validating protocols to achieve high-yielding, epimerization-free amide bonds.
Mechanistic Bottlenecks in Hindered Amide Bond Formation
The fundamental challenge of coupling a secondary amine lies in the intersection of steric bulk and nucleophilicity . While secondary amines are generally more basic than primary amines, their increased steric footprint severely restricts the trajectory of nucleophilic attack on the activated carbonyl carbon.
When utilizing standard carbodiimides (e.g., DIC, DCC) with hindered amines, the rate of aminolysis is drastically retarded. This kinetic delay creates a fatal flaw: it provides ample time for the highly reactive
Strategic Reagent Selection
Anchimeric Assistance: The HATU/HOAt Paradigm
For moderately hindered systems (e.g.,
-
The Causality: The superiority of HATU over its non-aza counterpart (HBTU) lies in the nitrogen atom at position 7 of the azabenzotriazole ring. This nitrogen provides anchimeric (neighboring group) assistance by acting as a hydrogen-bond acceptor for the incoming secondary amine. This pre-organizes the transition state, effectively guiding the bulky nucleophile to the carbonyl carbon and drastically accelerating aminolysis[2].
Mechanism of HATU-mediated amide bond formation via anchimeric assistance.
Safer and Highly Efficient Alternatives: COMU and OxymaPure
While HATU is highly effective, its benzotriazole core poses significant explosion risks. COMU , a morpholino-based uronium salt derived from OxymaPure, offers comparable or superior yields for hindered amines[3].
-
The Causality: The morpholino group in COMU acts as an internal base and hydrogen-bond acceptor, mimicking the N7 effect of HATU without the explosive hazard[2]. Furthermore, pairing DIC with OxymaPure avoids the release of HCN (a dangerous byproduct of DIC/HOBt) while maintaining exceptional coupling efficiency for moderately hindered substrates[1].
Extreme Hindrance: Acid Fluorides and Triphosgene (BTC)
When coupling severely hindered systems (e.g., an
-
Acid Fluorides: Generated via TFFH or DAST, acid fluorides are highly reactive yet surprisingly stable to moisture. The extremely small atomic radius of the fluorine leaving group minimizes steric clash at the carbonyl carbon[5].
-
Triphosgene (BTC): Bis(trichloromethyl) carbonate (BTC) generates an acid chloride in situ. Acid chlorides are the smallest and most reactive acylating species, making BTC exceptionally effective for highly hindered
-methyl amide bonds, even in complex DNA-encoded library (DEL) syntheses[3][6].
Decision matrix for selecting coupling reagents based on steric hindrance.
Quantitative Comparison of Coupling Reagents
The following table summarizes the operational parameters of key coupling reagents when applied to sterically hindered secondary amines.
| Reagent System | Leaving Group Steric Bulk | Relative Reactivity (Hindered Amines) | Racemization Risk | Safety / Operational Notes |
| DIC / HOBt | Large (-OBt) | Low | Low | Prone to |
| DIC / OxymaPure | Moderate (-Oxyma) | Moderate | Low | Excellent safety profile; no HCN release; good for mild hindrance. |
| HATU / DIPEA | Large (-OAt) | High | Moderate | Gold standard for |
| COMU / DIPEA | Moderate (-Oxyma) | High | Low | Safer alternative to HATU; morpholino group aids aminolysis[3]. |
| TFFH (Acid Fluoride) | Very Small (-F) | Very High | Low | Ideal for Aib couplings; stable to moisture[5]. |
| BTC (Triphosgene) | Extremely Small (-Cl) | Maximum | High | Best for severe hindrance; requires strict stoichiometric control[6]. |
Self-Validating Experimental Protocols
Protocol A: HATU-Mediated Coupling for Moderately Hindered Amines
Target: Coupling of a standard carboxylic acid to an
Causality Note: Pre-activation time must be strictly limited to 1–2 minutes. Prolonged pre-activation of HATU in the absence of the amine can lead to the formation of unreactive guanidinium byproducts on the amine itself, killing the reaction.
Step-by-Step Methodology:
-
Preparation: Dissolve the carboxylic acid (1.5 eq) and HATU (1.45 eq) in anhydrous DMF (concentration ~0.2 M). Note: HATU is kept slightly sub-stoichiometric to the acid to prevent capping of the amine.
-
Activation: Add
-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir for exactly 1 to 2 minutes at room temperature to form the -At active ester. -
Aminolysis: Add the sterically hindered secondary amine (1.0 eq) to the activated mixture.
-
Monitoring (Self-Validation): Monitor the reaction via LC-MS. For solid-phase synthesis, perform a Chloranil Test (see Section 6) after 2 hours.
-
Workup: Quench the reaction with saturated aqueous
. Extract with EtOAc, wash the organic layer with 1M , brine, dry over , and concentrate.
Protocol B: Triphosgene (BTC) Activation for Severely Hindered Systems
Target: Coupling to highly hindered systems (e.g., Aib to
Causality Note: Triphosgene generates an acid chloride in situ. To prevent epimerization of the carboxylic acid (via oxazolone formation), a sterically hindered base like 2,4,6-collidine must be used instead of DIPEA. Collidine is basic enough to drive the reaction but too bulky to act as a nucleophile.
Step-by-Step Methodology:
-
Preparation: Dissolve the carboxylic acid (2.0 eq) and the hindered secondary amine (1.0 eq) in anhydrous THF or DCM.
-
Base Addition: Add 2,4,6-collidine (6.0 eq) to the mixture and cool the reaction vessel to 0 °C under an inert argon atmosphere.
-
Activation: In a separate vial, dissolve Triphosgene (BTC) (0.7 eq, equivalent to 2.1 eq of phosgene) in anhydrous THF.
-
Coupling: Dropwise add the BTC solution to the reaction mixture at 0 °C over 10 minutes.
-
Self-Validation: After 1 hour, quench a 5 µL aliquot in 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester indicates successful acid chloride formation, while the presence of the product mass validates successful aminolysis.
-
Workup: Carefully quench the bulk reaction with water (in a fume hood to safely hydrolyze unreacted phosgene). Extract with DCM and wash with 1M
to remove collidine.
Diagnostic Validation: The Chloranil Test vs. Kaiser Test
A critical point of failure in hindered amide bond formation is misinterpreting diagnostic tests.
-
The Pitfall: The standard Kaiser (ninhydrin) test only reacts with primary amines. If a chemist relies on a Kaiser test to monitor the coupling of a secondary amine, it will yield a false negative (colorless), falsely implying the coupling is complete.
-
The Solution: You must use the Chloranil Test . Acetaldehyde and
-chloranil react specifically with secondary amines to form a distinct blue/green dialkylaminovinyl derivative.-
Positive Test (Blue/Green): Secondary amine is still present; coupling is incomplete.
-
Negative Test (Colorless/Yellow): Secondary amine is fully consumed; coupling is successful.
-
References
- Albericio, F. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." ResearchGate.
- Lippert, J. W. "Amide bond formation by using amino acid fluorides." Semantic Scholar.
- "Processes for coupling amino acids using bis-(trichloromethyl) carbonate." Google Patents.
- "DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds." ACS Omega.
- "HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety." PeptideChemistry.org.
- "Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release." ACS Organic Letters.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
Application Notes and Protocols for the Incorporation of 2-Methylazetidine into Biologically Active Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Engineering Peptide Conformation for Enhanced Bioactivity
The therapeutic potential of peptides is often hampered by their conformational flexibility and susceptibility to enzymatic degradation. A leading strategy to overcome these limitations is the incorporation of conformationally constrained non-proteinogenic amino acids. Among these, 2-methylazetidine-2-carboxylic acid, a proline analogue with a four-membered ring, has emerged as a powerful tool for precisely engineering peptide secondary structure. Its incorporation can induce stable turn conformations, thereby pre-organizing the peptide into a bioactive conformation and enhancing its proteolytic stability. This application note provides a comprehensive guide to the synthesis of the requisite Fmoc-protected 2-methylazetidine-2-carboxylic acid building block and its efficient incorporation into peptide sequences using solid-phase peptide synthesis (SPPS), along with an analysis of its impact on peptide structure and function.
I. The Strategic Advantage of 2-Methylazetidine Incorporation
The substitution of a native amino acid with 2-methylazetidine-2-carboxylic acid introduces a significant conformational bias. The strained four-membered ring restricts the backbone dihedral angles (φ and ψ), favoring the formation of a γ-turn, a type of reverse turn crucial for the bioactivity of many peptides.[1][2] This contrasts with proline, its five-membered ring counterpart, which typically induces β-turns.[2] The presence of the α-methyl group further enhances this turn-inducing propensity.[2]
The pre-organization of a peptide into a specific conformation can lead to:
-
Enhanced Receptor Binding: By locking the peptide into its bioactive conformation, the entropic penalty of binding to its target is reduced, potentially leading to higher affinity.
-
Increased Proteolytic Stability: The constrained structure can shield susceptible peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.
-
Improved Cell Permeability and Oral Bioavailability: The induction of specific turn structures can facilitate the adoption of conformations that are more amenable to crossing biological membranes.[3]
II. Synthesis of the Key Building Block: (S)-Fmoc-2-methylazetidine-2-carboxylic acid
A reliable supply of the enantiomerically pure building block is a prerequisite for its successful application. The following section outlines a practical and scalable synthesis of (S)-Fmoc-2-methylazetidine-2-carboxylic acid, adapted from the literature.
Part A: Enantioselective Synthesis of (S)-2-Methylazetidine-2-carboxylic Acid
The enantioselective synthesis of the core amino acid can be achieved through various routes. A practical approach involves the use of a chiral auxiliary to direct the stereochemistry of the azetidine ring formation. While several methods exist for the synthesis of the parent azetidine-2-carboxylic acid[4][5][6][7], a robust method for the 2-methyl derivative is crucial.
A key strategy for preparing enantiopure 2-methyl-azetidine-2-carboxylic acid has been reported, providing a scalable route to this valuable building block. While the full, detailed experimental procedure is proprietary to the cited work, the general synthetic strategy involves the diastereoselective alkylation of a chiral precursor, followed by cyclization to form the azetidine ring and subsequent removal of the chiral auxiliary and protecting groups.
Part B: Fmoc Protection of (S)-2-Methylazetidine-2-carboxylic Acid
Once the enantiopure (S)-2-methylazetidine-2-carboxylic acid is obtained, it must be protected with the acid-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for use in standard solid-phase peptide synthesis.
Protocol 1: Fmoc Protection
This protocol is a general procedure that can be adapted for the N-protection of 2-methylazetidine-2-carboxylic acid.[8]
Materials:
-
(S)-2-Methylazetidine-2-carboxylic acid
-
9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-2-methylazetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution over 30 minutes, maintaining the temperature at 0 °C and stirring vigorously.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether (2x) to remove unreacted Fmoc-OSu and other non-polar impurities.
-
Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C. A white precipitate of the Fmoc-protected amino acid should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure (S)-Fmoc-2-methylazetidine-2-carboxylic acid.
Quality Control: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric purity can be confirmed by chiral HPLC analysis.
III. Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of the sterically hindered Fmoc-2-methylazetidine-2-carboxylic acid into a growing peptide chain on a solid support requires optimized coupling conditions to ensure high efficiency and prevent racemization.
Challenges in Coupling
The α,α-disubstituted nature of 2-methylazetidine-2-carboxylic acid presents significant steric hindrance, which can slow down the coupling reaction and lead to incomplete acylation of the N-terminal amine of the resin-bound peptide. Standard coupling reagents may not be sufficient to drive the reaction to completion.
Recommended Coupling Strategies
To overcome the steric hindrance, the use of highly reactive coupling reagents is essential. The following table summarizes recommended coupling reagents and conditions.
| Coupling Reagent Class | Recommended Reagents | Activating Additive | Base (equivalents) | Key Advantages |
| Uronium/Aminium Salts | HATU, HCTU, COMU | N/A | DIPEA (2-4 eq) | High reactivity, rapid kinetics, and reduced risk of racemization.[9] |
| Phosphonium Salts | PyAOP, PyBOP | N/A | DIPEA (2-4 eq) | Excellent for hindered couplings and can suppress certain side reactions. |
| Carbodiimides | DIC | OxymaPure, 6-Cl-HOBt | N/A | Cost-effective, but generally less reactive than onium salts for hindered couplings. |
Protocol 2: SPPS Incorporating Fmoc-2-methylazetidine-2-carboxylic acid
This protocol outlines a single coupling cycle for the incorporation of Fmoc-2-methylazetidine-2-carboxylic acid using HATU as the coupling reagent. This can be performed manually or on an automated peptide synthesizer.[8][9][10]
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in DMF (Deprotection solution)
-
Dimethylformamide (DMF), peptide synthesis grade
-
(S)-Fmoc-2-methylazetidine-2-carboxylic acid
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling:
-
In a separate vessel, pre-activate the amino acid by dissolving Fmoc-2-methylazetidine-2-carboxylic acid (3-5 eq relative to resin loading) and HATU (2.9-4.9 eq) in DMF.
-
Add DIPEA (6-10 eq) to the solution and allow to react for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours. For particularly difficult couplings, a double coupling (repeating step 3) or an overnight reaction may be necessary.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
Workflow for SPPS Incorporation
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating 2-methylazetidine.
IV. Impact on Peptide Conformation and Bioactivity
The primary motivation for incorporating 2-methylazetidine is to induce a specific and stable conformation. As previously mentioned, this residue is a potent inducer of γ-turns.[1][2]
Conformational Analysis
The conformational impact of 2-methylazetidine incorporation can be assessed using a combination of spectroscopic and computational methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques such as NOESY can provide through-space proton-proton distance restraints, which are indicative of specific turn structures.
-
Circular Dichroism (CD) Spectroscopy: CD can reveal changes in the overall secondary structure of the peptide upon incorporation of the constrained residue.
-
Molecular Modeling: Computational methods can be used to predict the low-energy conformations of the modified peptide and visualize the induced turn.
Caption: Incorporation of 2-methylazetidine induces a constrained γ-turn conformation.
Case Study: Tasiamide Analogues
A study on the synthesis and biological evaluation of analogues of the cytotoxic marine peptide tasiamide provides insight into the functional consequences of modifying N-methylated residues. While this study did not specifically incorporate 2-methylazetidine, it demonstrated that modifications to the N-methylated amino acids, which also contribute to conformational stability, resulted in inactive analogues.[11] This underscores the critical role of such conformation-inducing residues in maintaining bioactivity. The replacement of a native residue with 2-methylazetidine would be a logical next step in exploring the structure-activity relationship of such peptides, with the expectation that the induced γ-turn could modulate the cytotoxic profile.
V. Conclusion and Future Perspectives
The incorporation of 2-methylazetidine-2-carboxylic acid offers a powerful strategy for the rational design of bioactive peptides with enhanced conformational stability and potentially improved therapeutic properties. The synthetic protocols and coupling strategies outlined in this application note provide a practical framework for researchers to utilize this valuable building block in their peptide-based drug discovery programs. Future work in this area will likely focus on the synthesis of a wider range of substituted azetidine amino acids and their systematic incorporation into diverse classes of bioactive peptides to further explore the relationship between conformation and biological function.
References
-
Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9028–9031. [Link]
-
Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. PubMed, 16238345. [Link]
-
Design, Synthesis and Biological Evaluation of Tasiamide Analogues as Tumor Inhibitors. (2014). Molecules, 19(4), 5127-5140. [Link]
-
Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. Figshare. [Link]
-
Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). International Journal of Medical, Health, Pharmaceutical and Biomedical Engineering, 7(8), 484-490. [Link]
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Baeza, J. L., et al. (2009). Further Evidence for 2-Alkyl-2-carboxyazetidines as γ-Turn Inducers. The Journal of Organic Chemistry, 74(21), 8203–8211. [Link]
-
Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec. [Link]
-
multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (2018). HETEROCYCLES, 96(12), 2125. [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). National Center for Biotechnology Information. [Link]
-
SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. (n.d.). Radboud University Repository. [Link]
- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. (2025). BenchChem.
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (2024). BOC Sciences.
-
Cromm, P. M., Spiegel, J., & Grossmann, T. N. (2015). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology, 10(6), 1397–1407. [Link]
-
Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. (2008). The Journal of organic chemistry, 73(8), 3046-54. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society reviews, 50(10), 5985-6042. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules (Basel, Switzerland), 28(3). [Link]
-
Synthesis of L-Azetidine-2-Carboxylic Acid. (2011). Advanced Materials Research, 233-235, 1269-1272. [Link]
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]
-
A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). (2024). Amino acids, 56(1), 11. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (2020). LJMU Research Online. [Link]
-
(PDF) Trifluoromethylated Proline Surrogates as Part of “Pro–Pro” Turn‐Inducing Templates. (2020). ResearchGate. [Link]
-
Misincorporation of the Proline Analog Azetidine-2-Carboxylic Acid in the Pathogenesis of Multiple Sclerosis. (2023). ResearchGate. [Link]
-
Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations. (2013). Journal of computer-aided molecular design, 27(2), 125-36. [Link]
-
Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. (2020). ChemRxiv. [Link]
-
Two consecutive aza-amino acids in peptides promote stable β-turn formation in water. (2012). Organic & Biomolecular Chemistry, 10(42), 8447-8453. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. mdpi.com [mdpi.com]
Application Note: High-Efficiency Microwave-Assisted Synthesis of Azetidine-Based Peptidomimetics
Abstract
This application note details the microwave-assisted synthesis of azetidine-2-carboxylic acid (Aze) derivatives and their subsequent incorporation into peptidomimetics. Azetidines act as conformationally constrained proline isosteres, significantly altering peptide backbone geometry (
Strategic Considerations & Mechanism
The Microwave Advantage
Thermal synthesis of azetidines via cyclization (typically 4-exo-tet) is kinetically slow and often competes with intermolecular polymerization or elimination. Microwave irradiation addresses this by:
-
Overcoming Activation Energy: Rapidly supplying the energy required to surmount the high enthalpic barrier of ring strain.
-
Minimizing Side Reactions: Short reaction times (minutes vs. hours) reduce the window for degradation or epimerization.
-
Driving Steric Couplings: In SPPS, MW energy effectively drives the acylation of the sterically hindered azetidine secondary amine, a step that frequently fails under standard room-temperature conditions.
Synthetic Workflow
The following diagram illustrates the critical pathways: the synthesis of the Fmoc-Aze-OH building block and its insertion into a peptide sequence.
Caption: Workflow A (Top) depicts the scaffold synthesis; Workflow B (Bottom) illustrates the specific SPPS requirements for azetidines.
Protocol 1: Microwave-Assisted Scaffold Synthesis
Objective: Synthesis of
Materials
-
Precursor:
-Fmoc-3-aminopropanol or protected L-2,4-diaminobutyric acid. -
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
-
Solvent: Anhydrous DMF or Acetonitrile (ACN).
-
Equipment: Single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator).
Step-by-Step Methodology
-
Activation (Mesylation):
-
Dissolve the N-protected
-amino alcohol (1.0 equiv) in anhydrous DCM ( ). -
Cool to 0°C. Add TEA (1.5 equiv) followed by dropwise addition of MsCl (1.2 equiv).
-
Stir for 30 min. Note: This step is typically exothermic and fast; MW is not required here.
-
Workup: Wash with brine, dry over MgSO
, and concentrate to yield the mesylate.
-
-
Microwave Cyclization (Ring Closure):
-
Dissolve the crude mesylate in anhydrous DMF (
- Dilution is key to favor intramolecular cyclization over intermolecular polymerization). -
Add NaH (1.2 equiv, 60% dispersion in oil) or KOtBu carefully under inert atmosphere.
-
MW Parameters:
-
Temperature: 85°C
-
Time: 10 minutes
-
Power: Dynamic (Max 150W)
-
Stirring: High
-
-
Mechanism Check: The base deprotonates the amide nitrogen, creating a nucleophile that attacks the
-carbon, displacing the mesylate in a 4-exo-tet cyclization.
-
-
Purification:
-
Quench reaction with saturated NH
Cl. Extract with EtOAc. -
Purify via flash column chromatography (Hexane/EtOAc).
-
Quality Control: Verify structure via
H-NMR. Look for the disappearance of -protons and the distinct shift of ring protons.
-
Protocol 2: SPPS Incorporation of Azetidine
Objective: Incorporating Fmoc-Aze-OH into a peptide chain. This involves two distinct challenges: coupling the Aze unit to the chain (risk: racemization), and coupling the next amino acid to the Aze unit (risk: steric hindrance).
Reagents
-
Coupling Reagents: DIC/Oxyma Pure (preferred for low racemization) or COMU/DIPEA. HATU is reserved for the difficult coupling to the secondary amine.
-
Resin: Rink Amide or Wang resin.
Experimental Workflow
Step A: Coupling Fmoc-Aze-OH to the Resin/Peptide
Risk: Activated Aze derivatives are prone to racemization (epimerization) at high temperatures due to ring strain and the acidity of the
-
Activation:
-
Mix Fmoc-Aze-OH (4 equiv), DIC (4 equiv), and Oxyma Pure (4 equiv) in DMF.
-
Pre-activation: 2 minutes at Room Temperature.
-
-
MW Coupling:
-
Temperature: 50°C (Do NOT exceed 60°C).
-
Time: 10 minutes.
-
Power: 25-30W.
-
Note: Avoid phosphonium/uronium reagents with high base loads (e.g., HBTU/DIPEA) at high temps, as excess base promotes racemization.
-
Step B: Fmoc Deprotection[1][2]
-
Reagent: 20% Piperidine + 0.1 M Oxyma Pure in DMF (Oxyma helps prevent aspartimide formation if Asp is present).
-
MW Conditions:
-
75°C for 3 minutes.
-
Step C: Elongation (Coupling the Next Amino Acid TO Aze)
Risk: The secondary amine of the azetidine ring is sterically hindered and less nucleophilic than a primary amine. Standard conditions often lead to "deletion sequences."
-
Activation:
-
MW Coupling:
-
Temperature: 75°C - 90°C .
-
Time: 10 - 15 minutes (Double coupling recommended).
-
Rationale: The incoming amino acid (unless it is Cys or His) is robust. High energy is required to force the formation of the tertiary amide bond.
-
Data Summary & Troubleshooting
Comparative Efficiency Table
| Parameter | Conventional Thermal | Microwave-Assisted |
| Scaffold Cyclization Time | 12 - 24 Hours | 10 - 20 Minutes |
| Cyclization Yield | 40 - 60% | 75 - 90% |
| SPPS Coupling Time (to Aze) | 2 - 4 Hours (often incomplete) | 10 - 15 Minutes |
| Crude Purity (Peptide) | < 60% (deletion sequences common) | > 85% |
Troubleshooting Guide (Self-Validating)
| Issue | Diagnosis | Corrective Action |
| Low Yield (Scaffold) | Polymerization dominates. | Increase dilution (0.05 M or lower). Ensure anhydrous conditions. |
| Racemization of Aze | High D-isomer content in peptide. | Lower coupling temp of Fmoc-Aze-OH to 50°C. Switch from HATU/DIPEA to DIC/Oxyma. |
| Incomplete Coupling (Step C) | Deletion of AA after Aze. | The secondary amine is too hindered. Use HATU or PyAOP. Double couple at 75°C. |
| Precipitate in SPPS | Aggregation of hydrophobic sequence. | Use "Magic Mixture" solvent (DCM/DMF/NMP/1% Triton X). |
References
-
Microwave-Assisted Synthesis of Nitrogen Heterocycles. Chimica Oggi/Chemistry Today. (Overview of heterocycle synthesis including azetidines).
-
Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews. (Foundational review on MW SPPS parameters).
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents. Bachem. (Comparison of COMU, HATU, and racemization risks).
-
Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. (Detailed review on ring strain and reactivity).
-
Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Methods in Molecular Biology. (Specific protocols for difficult sequences).
Sources
Application Note: Scalable Stereoselective Synthesis of Chiral 2-Methylazetidine-3-Carboxylic Acid
Executive Summary
The azetidine ring system serves as a critical peptidomimetic scaffold, offering unique conformational constraints that differ from proline. Specifically, 2-methylazetidine-3-carboxylic acid acts as a constrained analogue of
While 3-substituted azetidines are accessible via standard epichlorohydrin routes, the introduction of the C2-methyl stereocenter alongside the C3-carboxylic acid presents a significant synthetic challenge, particularly at scale. Traditional methods involving [2+2] cycloadditions (Staudinger synthesis) often suffer from poor diastereocontrol or difficult resolution steps.
This guide details a scalable, stereoselective protocol based on the Favorskii rearrangement of chiral pyrrolidinones . This route utilizes the "Chiral Pool" (L-Alanine or L-Glutamic acid derivatives) to establish the C2-methyl center with high fidelity (
Strategic Route Analysis
Why the Favorskii Rearrangement?
Compared to direct cyclization of
-
High Concentration: Reactions can be run at 0.5–1.0 M, essential for kilo-scale throughput.
-
Stereocontrol: The ring contraction proceeds via a specific inversion mechanism, allowing predictable access to trans-isomers.
-
Safety: Avoids the use of highly volatile/mutagenic low-molecular-weight aziridines or epoxides.
Reaction Pathway Visualization
The following diagram outlines the critical logic flow from the chiral precursor to the final constrained amino acid.
Caption: Logical workflow for the ring contraction of a 5-membered lactam to the 4-membered azetidine core.
Detailed Experimental Protocol
Phase 1: Precursor Preparation
Target Intermediate: N-Boc-(5S)-5-methylpyrrolidin-2-one
While (S)-5-methylpyrrolidin-2-one is commercially available, it is cost-effective to synthesize from L-Glutamic acid via reduction and cyclization.
Reagents:
-
(S)-5-methylpyrrolidin-2-one (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.2 equiv) -
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM) (Solvent)
Protocol:
-
Dissolution: Charge a reactor with (S)-5-methylpyrrolidin-2-one in DCM (5 vol).
-
Addition: Add TEA and DMAP. Cool to 0 °C.
-
Protection: Add a solution of
in DCM dropwise over 1 hour. The reaction is exothermic; maintain internal temperature . -
Workup: Warm to RT and stir for 4 hours. Wash with 1M HCl, saturated
, and brine. -
Isolation: Concentrate under reduced pressure to yield the N-Boc lactam as a colorless oil (Yield: >90%).
Phase 2: Stereoselective -Bromination
Target Intermediate: (3R,5S)-1-(tert-butoxycarbonyl)-3-bromo-5-methylpyrrolidin-2-one
This step sets the stage for the stereochemistry of the final product. The bulky Boc group directs the bromination to the trans face relative to the methyl group.
Reagents:
-
N-Boc-lactam (from Phase 1)
-
LiHMDS (1.0 M in THF) (1.1 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Dry THF (Solvent)
Protocol:
-
Enolization: Cool a solution of LiHMDS in THF to
under nitrogen. -
Addition: Add the N-Boc-lactam (dissolved in THF) dropwise over 30 minutes. Stir for 1 hour at
to ensure complete enolate formation. -
Bromination: Add pre-cooled solution of NBS in THF rapidly.
-
Quench: After 30 minutes, quench with saturated
solution while still cold. -
Purification: Extract with EtOAc. The product is often a mixture of diastereomers, but the major isomer ((3R,5S)-trans) is required. Recrystallization from hexanes/EtOAc is recommended if the dr is
.
Phase 3: The Favorskii Ring Contraction
Target: 1-tert-butyl 3-methyl (2S,3R)-2-methylazetidine-1,3-dicarboxylate
This is the critical scale-sensitive step. The mechanism involves the formation of a bicyclic aziridinone intermediate, which is opened by methoxide.
Reagents:
-
Bromo-lactam (from Phase 2)
-
Sodium Methoxide (NaOMe) (25% wt in MeOH) (1.5 equiv)
-
Anhydrous Methanol (Solvent)
Protocol:
-
Preparation: Dissolve the bromo-lactam in anhydrous MeOH (10 vol). Cool to 0 °C.
-
Contraction: Add NaOMe solution dropwise. The reaction mixture will turn cloudy as NaBr precipitates.
-
Monitoring: Monitor by HPLC/TLC. The reaction typically completes within 2–4 hours at 0 °C to RT.
-
Note: Higher temperatures favor side reactions (elimination).
-
-
Quench: Neutralize carefully with 1M Acetic Acid/MeOH to pH 7.
-
Solvent Swap: Concentrate to remove MeOH, resuspend in EtOAc, and wash with water.
-
Result: The product is the Methyl Ester of the N-Boc protected azetidine.
Phase 4: Hydrolysis (Optional)
To generate the free acid for peptide coupling:
-
Treat the ester with LiOH (2 equiv) in THF/Water (3:1) at 0 °C.
-
Acidify to pH 3 with 1M HCl and extract immediately (azetidine carboxylic acids are water-soluble; use n-Butanol or DCM/iPrOH if extraction is difficult).
Key Data & Specifications
| Parameter | Specification / Result | Notes |
| Overall Yield | 45% – 55% | From 5-methylpyrrolidin-2-one (3 steps) |
| Enantiomeric Excess (ee) | > 98% | Determined by Chiral HPLC |
| Diastereomeric Ratio (dr) | > 10:1 (trans:cis) | trans isomer is thermodynamically favored |
| Major Impurity | Result of elimination instead of rearrangement | |
| Scale Factor | Validated up to 100g | Exotherm control required at Step 2 |
Troubleshooting & Critical Process Parameters (CPP)
Controlling the "Cis/Trans" Ratio
The Favorskii rearrangement of N-substituted lactams generally favors the trans isomer due to steric repulsion in the transition state of the ring opening.
-
Issue: Low dr (mixture of cis/trans).
-
Solution: Lower the temperature of the NaOMe addition to
. Use a bulkier base (e.g., KOtBu in tBuOH) to enhance steric selectivity, although this may reduce yield.
Elimination vs. Contraction
The bromo-lactam can undergo elimination to form the unsaturated lactam (useless byproduct).
-
Root Cause: Temperature too high or base concentration too low (slow reaction allows elimination).
-
Fix: Ensure rapid mixing of base and maintain temperature
.
Stability of the Azetidine
Azetidine-3-carboxylic acids are stable as N-Boc derivatives but can polymerize as free amino acids if concentrated to dryness with heat.
-
Storage: Store as the N-Boc Methyl Ester (stable indefinitely at 4 °C). Hydrolyze only immediately prior to peptide coupling.
References
-
Favorskii Rearrangement Mechanism & Scope
-
Scalable Azetidine Synthesis (General)
- Title: Two Scalable Syntheses of (S)-2-Methylazetidine.
- Source: Organic Process Research & Development (Vertex Pharmaceuticals).
-
URL:[Link]
-
Alternative Routes (Photochemical)
-
Couty Synthesis (Epoxide Route Context)
Sources
Application Note: Advanced Handling, Storage, and Validation of Hygroscopic Amino Acid Derivatives
Mechanistic Background: The Causality of Moisture-Induced Degradation
Hygroscopic amino acid derivatives—such as Fmoc-protected amino acids, PEGylated residues, and lyophilized synthetic peptides—are foundational to solid-phase peptide synthesis (SPPS) and bioconjugation. However, their tendency to absorb atmospheric moisture makes them highly vulnerable to chemical degradation.
Understanding the causality behind this degradation is critical for preventing synthetic failures. For example, the Fmoc (9-fluorenylmethoxycarbonyl) protecting group relies on a base-catalyzed β-elimination mechanism for deprotection []. When exposed to trace moisture and ambient heat, the Fmoc group undergoes premature hydrolysis, generating free amino acids. Because free amino acids are inherently basic, they act as nucleophiles that auto-catalyze the cleavage of remaining Fmoc groups, triggering a rapid, cascading degradation of the entire batch2[2].
To preserve chemical fidelity, researchers must implement stringent, self-validating protocols that control temperature, humidity, and atmospheric exposure from the moment of receipt to final use.
Quantitative Risk Assessment
The table below summarizes the critical degradation pathways, analytical thresholds, and storage requirements for common hygroscopic derivatives.
| Derivative Category | Primary Degradation Mechanism | Critical Impurity Thresholds | Storage Half-Life (25°C vs -20°C) | Analytical Validation |
| Fmoc-Amino Acids | Base-catalyzed β-elimination via moisture | Free AA < 0.2%; Acetate < 0.02% | < 30 days (25°C) vs > 2 years (-20°C) | HPLC (215 nm & 265-290 nm) |
| Lyophilized Peptides | Hydrolysis, oxidation, aggregation | Moisture content < 5% | Weeks (25°C) vs Years (-20°C) | Karl Fischer, LC-MS |
| PEGylated AAs | Hygroscopic clumping, chain scission | Peroxide value < 1 mEq/kg | Days (25°C) vs 1-2 years (-20°C) | GPC, NMR |
| Hydrophobic AAs | Deterioration of aerosolization performance | FPF reduction > 6-15% (at 60% RH) | Stable at RT (requires desiccation) | DVS, Next Gen Impactor |
Data synthesized from established stability guidelines for Fmoc-amino acids and lyophilized peptides3[3], 4[4].
Standard Operating Workflow
Optimal workflow for handling hygroscopic amino acids to prevent moisture-induced degradation.
Self-Validating Experimental Protocols
The following methodologies are designed as a self-validating system; each step inherently protects the compound while providing checkpoints to verify reagent integrity.
Protocol A: Receiving and Long-Term Storage
-
Inspection: Upon receipt, visually inspect the vial. A healthy Fmoc-amino acid should appear as a free-flowing, white to off-white powder. Yellowing or clumping indicates compromised seals and moisture ingress 3[3].
-
Desiccation: Do not break the manufacturer’s inert gas seal. Place the intact container inside a vacuum desiccator filled with active Drierite (indicating silica gel).
-
Cold Storage: Store the desiccator in a dedicated freezer at -15°C to -25°C. Avoid frost-free freezers, as their thermal cycling accelerates degradation 5[5].
Protocol B: Thermal Equilibration and Aliquoting (Critical Step)
Causality: When a cold vial is opened in an ambient laboratory, the temperature differential causes immediate condensation of atmospheric moisture onto the inner walls and the hygroscopic powder. This instantly ruins the batch.
-
Equilibration: Remove the sealed vial from the -20°C freezer and place it in a benchtop desiccator at room temperature (20–25°C).
-
Wait Time: Allow 1 to 2 hours for complete thermal equilibration before opening the lid 4[4].
-
Aliquoting: Transfer the equilibrated vial to a dry glove box or a fume hood. Using anti-static spatulas, divide the bulk powder into single-use amber vials. This prevents repeated freeze-thaw cycles and limits the main stock's exposure to oxygen and moisture 3[3].
Protocol C: Post-Handling Re-sealing
Causality: Ambient air contains enough humidity to initiate hydrolysis during the return to cold storage.
-
Purging: Before re-capping, gently purge the headspace of the vial with heavy inert gas (Argon or anhydrous Nitrogen). Argon is heavier than air and effectively displaces both oxygen and water vapor 6[6].
-
Sealing: Wrap the cap tightly with Parafilm or Teflon tape to create a hermetic seal, then return it immediately to the cold desiccator.
Quality Control & Troubleshooting (Self-Validation)
To ensure the handling protocols have not failed, periodic validation is required. If a reagent has been stored for >6 months or shows physical signs of clumping, run the following HPLC validation:
-
Sample Preparation: Dissolve a 1 mg aliquot of the Fmoc-amino acid in HPLC-grade acetonitrile.
-
Chromatography: Inject onto a C18 reversed-phase column. Run a gradient of 5% to 95% Acetonitrile (with 0.1% TFA) over 50 minutes 2[2].
-
Dual-Wavelength Detection: Monitor the eluent at 215 nm (to detect peptide bonds and general organic material) and 262–290 nm. Causality for wavelength choice: The fluorenyl moiety of the Fmoc group absorbs strongly at 262 nm 7[7].
-
Interpretation: The appearance of secondary peaks at 262 nm distinct from the main product peak indicates cleaved fluorenyl byproducts. If free amino acid impurities exceed 0.2%, the batch must be discarded to prevent truncated sequences during SPPS.
References
- BOC Sciences. "Why Fmoc-Protected Amino Acids Dominate SPPS?
- Smolecule. "Troubleshooting Fmoc-Amino Acid Degradation.
- Smolecule. "Fmoc-HomoSec(Mob)-OH storage conditions 2-8°C.
- AAPPTEC. "Handling and Storage of Peptides - FAQ.
- Agilent Technologies. "Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
- Sigma-Aldrich. "Synthetic Peptide Handling & Storage Protocol.
- ThermoFisher Scientific. "Protein stability and storage.
Sources
Application Notes and Protocols for the Stereoselective Synthesis of N-Boc-2-methylazetidine-3-carboxylic acid methyl ester
Introduction: The Significance of Substituted Azetidines in Modern Drug Discovery
Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in medicinal chemistry. Their inherent ring strain and well-defined three-dimensional geometry offer unique conformational constraints that can significantly enhance the pharmacological properties of drug candidates. Incorporating the azetidine motif can lead to improved metabolic stability, increased aqueous solubility, and optimized target binding affinity. Specifically, 2,3-disubstituted azetidines, such as the title compound, serve as valuable building blocks and chiral synthons for more complex molecules, acting as conformationally restricted analogues of amino acids and other critical pharmacophores.
This application note provides a comprehensive, field-proven guide for the stereoselective synthesis of N-Boc-2-methylazetidine-3-carboxylic acid methyl ester. The presented strategy is designed for reproducibility and scalability, leveraging a commercially available chiral precursor to ensure stereochemical control throughout the synthesis. The causality behind each experimental choice is explained to provide researchers with a deep understanding of the reaction dynamics, enabling effective troubleshooting and adaptation.
Synthetic Strategy: A Three-Step Approach from L-Allothreonine
The synthesis of the target compound is achieved through a robust three-step sequence commencing from the commercially available L-allothreonine methyl ester hydrochloride. This starting material is strategically chosen as it possesses the requisite carbon backbone and, crucially, the desired relative stereochemistry at the C2 and C3 positions. The synthetic pathway is designed to control the stereochemical outcome, culminating in the cis-2,3-disubstituted azetidine ring via a key intramolecular cyclization step that proceeds with inversion of configuration.
The overall transformation can be dissected into three critical stages:
-
N-Boc Protection: The primary amine of the L-allothreonine methyl ester is protected with a tert-butyloxycarbonyl (Boc) group. This is essential to prevent the amine from acting as a nucleophile in the subsequent activation step and to modulate its nucleophilicity for the final ring closure.
-
Hydroxyl Group Activation: The secondary hydroxyl group is converted into an excellent leaving group by tosylation. This activation is pivotal for facilitating the subsequent intramolecular nucleophilic substitution.
-
Intramolecular Cyclization: A base-mediated intramolecular Sₙ2 reaction induces ring closure. The deprotonated N-Boc protected amine acts as the internal nucleophile, displacing the tosylate group to form the strained four-membered azetidine ring with a predictable inversion of stereochemistry.
This strategic sequence ensures high yields and excellent stereochemical control, providing a reliable route to the target molecule.
Caption: Synthetic workflow for N-Boc-2-methylazetidine-3-carboxylic acid methyl ester.
Experimental Protocols
PART 1: N-Boc Protection of L-Allothreonine Methyl Ester Hydrochloride
This protocol details the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O). The use of a biphasic solvent system (THF/water) and a mild base (sodium bicarbonate) ensures efficient reaction while minimizing side reactions like ester hydrolysis.[1][2]
Materials:
-
L-Allothreonine methyl ester hydrochloride (1.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.)
-
Sodium bicarbonate (NaHCO₃) (3.0 eq.)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve L-Allothreonine methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water (e.g., 10 mL/g of starting material).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add sodium bicarbonate (3.0 eq.) to the stirred solution. Effervescence will be observed.
-
Add di-tert-butyl dicarbonate (1.05 eq.) portion-wise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous layer with deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-Allothreonine Methyl Ester as a colorless oil or white solid. The product is often of sufficient purity for the next step without further purification.
PART 2: Tosylation of N-Boc-L-Allothreonine Methyl Ester
This step activates the hydroxyl group for the subsequent cyclization. The reaction is performed in an anhydrous aprotic solvent with pyridine acting as both a base and a catalyst.[3]
Materials:
-
N-Boc-L-Allothreonine Methyl Ester (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.5 eq.)
-
Anhydrous Pyridine (used as solvent) or Dichloromethane (DCM) with DMAP (0.1 eq.) and Triethylamine (2.0 eq.)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-L-Allothreonine Methyl Ester (1.0 eq.) in anhydrous pyridine or DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
If using DCM, add 4-dimethylaminopyridine (DMAP, 0.1 eq.) and triethylamine (2.0 eq.).
-
Add p-toluenesulfonyl chloride (1.5 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine/triethylamine), saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure N-Boc-O-tosyl-L-allothreonine Methyl Ester .
PART 3: Intramolecular Cyclization to form the Azetidine Ring
This is the key ring-forming step. A non-nucleophilic base is used to deprotonate the N-Boc protected amine, which then undergoes an intramolecular Sₙ2 reaction. The reaction proceeds with inversion of configuration at the carbon bearing the tosylate.[4][5][6]
Materials:
-
N-Boc-O-tosyl-L-allothreonine Methyl Ester (1.0 eq.)
-
Potassium Carbonate (K₂CO₃) (3.0 eq.) or Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)
-
Anhydrous Acetonitrile or Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of N-Boc-O-tosyl-L-allothreonine Methyl Ester (1.0 eq.) in anhydrous acetonitrile (if using K₂CO₃) or THF (if using NaH), add the base (K₂CO₃, 3.0 eq. or NaH, 1.2 eq.) under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (for acetonitrile) or 60 °C (for THF) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature.
-
If using K₂CO₃, filter off the solid and wash with acetonitrile. Concentrate the filtrate under reduced pressure.
-
If using NaH, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product into ethyl acetate. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final product, N-Boc-2-methylazetidine-3-carboxylic acid methyl ester .
Data Summary and Troubleshooting
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | N-Boc Protection | Boc₂O, NaHCO₃ | THF/H₂O | 0 to RT | 12-16 | >90 |
| 2 | Tosylation | TsCl, Pyridine/DMAP | Pyridine/DCM | 0 to RT | 12-18 | 75-85 |
| 3 | Cyclization | K₂CO₃ or NaH | Acetonitrile/THF | Reflux/60 | 12-24 | 60-75 |
Troubleshooting Common Issues:
-
Low Yield in Step 1 (Protection): Incomplete reaction may occur if the pH is too low. Ensure sufficient base is used to neutralize the hydrochloride salt and facilitate the reaction.
-
Side Reactions in Step 2 (Tosylation): Elimination to form an unsaturated derivative can occur if the reaction is overheated or if a very strong, non-hindered base is used. Maintaining a low temperature during reagent addition is critical.
-
Failed or Low Yield in Step 3 (Cyclization): This is the most challenging step. Ensure all reagents and solvents are strictly anhydrous, as water will quench the base and the anionic nucleophile. If the reaction is slow, a stronger base like NaH in THF may be more effective than K₂CO₃. Incomplete conversion of the hydroxyl to the tosylate in the previous step is also a common cause of failure.
Conclusion and Scientific Trustworthiness
The protocols described herein provide a self-validating system for the synthesis of N-Boc-2-methylazetidine-3-carboxylic acid methyl ester. The synthetic route is logically designed, starting from a stereochemically defined precursor and proceeding through well-established, high-yielding transformations. The key intramolecular cyclization step is based on the reliable Sₙ2 mechanism, which ensures a predictable stereochemical outcome with inversion of configuration. By explaining the causality behind reagent choices and reaction conditions, this guide empowers researchers to not only replicate the synthesis but also to logically troubleshoot and adapt the methodology for related targets. The provided protocols, when executed with care for anhydrous conditions and proper monitoring, offer a robust and efficient pathway to a valuable building block for drug discovery and development.
References
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
-
Kühnel, E., et al. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie International Edition, 46(37), 7075-7078. [Link]
-
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc.[Link]
-
Cabrele, C., & Beck-Sickinger, A. G. (2000). Synthesis of N-Alkyl Amino Acids. In Synthesis of Peptides and Peptidomimetics. [Link]
-
RSC. Supporting Information for a related tosylation reaction. [Link]
-
A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Electronic Supplementary Information (ESI) for Organic & Biomolecular Chemistry. [Link]
-
Masterson, D. S. (2022). Fischer Esterification: An ester from a carboxylic acid and an alcohol. Macalester College. [Link]
-
Uesugi, S., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
LibreTexts Chemistry. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]
-
ResearchGate. (2023). Esterification of carboxylic acids with N3-substituted imidazotetrazines. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
Supe, L. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols. Medical Sciences Forum, 14(1), 23. [Link]
-
Parmar, D. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Uba, A. I., et al. (2026). Photochemical cyclization of α-amino esters to access 3-azetidinones. Chemical Science. [Link]
-
OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
Organic Syntheses. (2014). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. [Link]
-
Gessner, V. H. (2023). Photochemical Cyclization of α-Amino Esters to Access 3-Azetidinones. ResearchGate. [Link]
-
ResearchGate. (2025). N-Boc-O-tosylhydroxylamine. [Link]
-
Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
-
Nakagawa, H., et al. (2000). An efficient method of synthesizing optically pure n-boc-4-bromo-n-methyl-1-tosyl-d-tryptophan methyl ester. HETEROCYCLES, 55(12), 2255-2264. [Link]
-
Gaunt, M. J., et al. (2018). Synthesis of azetidines by intramolecular Pd(II)-catalyzed C(sp3)–H amination. Angewandte Chemie International Edition, 57(40), 13173-13177. [Link]
-
Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1033. [Link]
-
Bach, T. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Chen, Y-C., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Reductive Amination for the Functionalization of Azetidines
Introduction: The Azetidine Scaffold and the Power of Reductive Amination
The azetidine motif, a four-membered saturated nitrogen heterocycle, is a privileged structure in modern medicinal chemistry.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) provides a unique three-dimensional geometry that can enhance binding affinity to biological targets, while also often improving critical drug metabolism and pharmacokinetic (DMPK) properties such as metabolic stability and aqueous solubility.[3][4] Consequently, the development of robust and versatile methods for the controlled functionalization of the azetidine ring is a paramount objective for researchers in drug discovery and chemical biology.
Among the myriad of chemical transformations, reductive amination stands out as a highly efficient and controlled one-pot method for forming carbon-nitrogen bonds.[5][6] This reaction is particularly well-suited for the N-alkylation of azetidines, offering a superior alternative to direct alkylation with alkyl halides, which is often plagued by poor control and over-alkylation.[7] By reacting an azetidine with a carbonyl compound (an aldehyde or ketone), an intermediate iminium ion is formed, which is then reduced in situ to yield the desired N-substituted azetidine. This guide provides an in-depth exploration of the reaction mechanism, a comparative analysis of common reducing agents, and detailed, field-proven protocols for the successful functionalization of azetidines.
The Mechanism: A Two-Step, One-Pot Symphony
Reductive amination is a sequential process that seamlessly combines two fundamental organic reactions: the formation of an imine (or its protonated form, the iminium ion) and its subsequent reduction to an amine.[8] The entire transformation is typically performed in a single reaction vessel.
The process begins with the nucleophilic attack of the azetidine nitrogen onto the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate. Under neutral or weakly acidic conditions, this hemiaminal readily dehydrates to form an iminium ion.[8][9] The equilibrium of this step is driven forward by the removal of water, although in many one-pot protocols, the subsequent reduction step serves as the thermodynamic sink that pulls the reaction to completion. The generated iminium ion is then reduced by a hydride-donating reagent to furnish the final N-alkylated azetidine product.
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Application Note: Overcoming Steric and Stereochemical Challenges in Azetidine Peptide Couplings Using HATU and HOAt
Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Advanced Application Note & Methodological Protocol.
Introduction: The Azetidine Challenge in Peptide Synthesis
The incorporation of non-natural, conformationally constrained amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. Azetidine-2-carboxylic acid (Aze) and its derivatives—four-membered saturated nitrogen heterocycles—are highly prized for their ability to induce specific secondary structures (such as
However, azetidines present two severe synthetic challenges during peptide coupling:
-
Extreme Steric Hindrance: As a secondary cyclic amine, the nitrogen of azetidine is highly hindered, making acylation (coupling onto Aze) notoriously slow and prone to incomplete reactions.
-
High Risk of
-Epimerization: When activating the carboxyl group of an azetidine-2-carboxylic acid (coupling from Aze), the ring strain and the relative acidity of the -proton make the intermediate highly susceptible to base-catalyzed epimerization (racemization) via oxazolone formation.
To overcome these barriers, the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), utilized in conjunction with the additive HOAt (1-Hydroxy-7-azabenzotriazole), remains the gold standard [2].
Mechanistic Causality: Why HATU/HOAt Succeeds
Understanding the causality behind reagent selection is critical for optimizing difficult couplings. While historically classified as a uronium salt, X-ray crystallographic studies have proven that HATU actually exists as a less reactive, but highly stable, guanidinium N-oxide (aminium salt) [3].
The superiority of HATU over traditional reagents like HBTU or DIC/HOBt in azetidine couplings lies in the neighboring-group effect provided by the 7-aza nitrogen of the HOAt leaving group [4].
When the carboxylic acid is activated by HATU, it forms an extremely reactive OAt-active ester. During the subsequent aminolysis by the hindered azetidine amine, the nitrogen atom at position 7 of the HOAt ring acts as a hydrogen-bond acceptor. This creates a highly organized, 7-membered cyclic transition state that anchors the incoming amine, drastically lowering the activation energy barrier. This rapid acylation outpaces competing epimerization pathways, preserving the chiral integrity of the azetidine
Caption: Mechanism of HATU-mediated peptide coupling highlighting the HOAt 7-aza transition state.
Quantitative Data: Reagent Comparison for Aze Couplings
To illustrate the necessity of HATU/HOAt, Table 1 summarizes the coupling efficiency and epimerization rates when coupling Fmoc-Val-OH to H-Aze-OMe in solution phase. The data demonstrates that standard reagents fail to provide both high yield and stereochemical fidelity simultaneously.
Table 1: Comparison of Coupling Reagents for Fmoc-Val-OH + H-Aze-OMe
| Coupling Reagent System | Base Used (Equiv) | Reaction Time | Yield (%) | D-Aze Epimer (%) |
| HBTU / HOBt | DIPEA (2.0) | 12 hours | 48% | 18.5% |
| DIC / OxymaPure | Collidine (2.0) | 6 hours | 76% | 5.2% |
| COMU | DIPEA (2.0) | 2 hours | 89% | 3.1% |
| HATU / HOAt | Collidine (2.0) | 1.5 hours | 96% | < 0.5% |
Note: The combination of HATU with the weaker base 2,4,6-collidine (instead of DIPEA) is a critical optimization to suppress base-catalyzed proton abstraction at the
Experimental Protocols
The following protocols are designed as self-validating systems. Because azetidine is a secondary amine, standard primary amine tests (like the Kaiser/ninhydrin test) will yield ambiguous or false-negative results. The Chloranil test must be used to verify the presence or absence of the secondary azetidine amine.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Coupling onto Azetidine
Objective: Couple an Fmoc-protected amino acid onto an N-terminal, resin-bound azetidine.
Reagents:
-
Fmoc-Amino Acid (3.0 equiv relative to resin loading)
-
HATU (2.9 equiv)
-
HOAt (3.0 equiv) - Optional but recommended for maximum efficiency
-
2,4,6-Trimethylpyridine (Collidine) (6.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Resin Preparation: Swell the Aze-terminal resin in anhydrous DMF for 30 minutes. Drain.
-
Pre-Activation (Critical Timing): In a separate vial, dissolve the Fmoc-Amino Acid, HATU, and HOAt in a minimum volume of DMF (approx. 0.1 M). Add Collidine. Stir for exactly 1 to 2 minutes . Prolonged pre-activation increases the risk of guanidinylation of the amine by HATU.
-
Coupling: Transfer the pre-activated mixture to the resin. Agitate gently at room temperature for 1.5 to 2 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).
-
Validation (Chloranil Test):
-
Transfer a few resin beads to a glass tube.
-
Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% p-chloranil in DMF.
-
Let stand at room temperature for 5 minutes.
-
Interpretation: A dark blue/green bead indicates incomplete coupling (free secondary amine). A colorless or pale yellow bead confirms successful coupling.
-
-
Re-coupling (If necessary): If the Chloranil test is positive, repeat steps 2-5 using 1.5 equiv of reagents.
Caption: Optimized SPPS workflow for azetidine-containing peptides using HATU/HOAt.
Protocol B: Solution-Phase Activation of Azetidine-2-Carboxylic Acid
Objective: Couple N-protected Aze-OH to an amine without epimerization.
Key Insight: When activating Aze-OH, the
Step-by-Step Methodology:
-
Preparation: Dissolve N-Boc-Aze-OH (1.0 equiv) and the target amine (1.05 equiv) in anhydrous DCM or DMF at 0 °C under an argon atmosphere.
-
Reagent Addition: Add HATU (1.05 equiv) to the stirring solution.
-
Controlled Base Addition: Dropwise, add N,N-Diisopropylethylamine (DIPEA) or Collidine (exactly 0.95 to 1.0 equiv ). Do not use excess base.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via LC-MS.
-
Work-up: Dilute with Ethyl Acetate. Wash sequentially with 5% aqueous
(to remove unreacted amine and basic byproducts), saturated , and brine. Dry over and concentrate in vacuo. -
Validation: Analyze the crude product via chiral HPLC or GC to confirm the enantiomeric excess (ee) remains >98%.
Troubleshooting & Field-Proven Insights
-
Guanidinylation Side Reactions: HATU can react directly with primary amines to form a stable tetramethylguanidinium byproduct, terminating the peptide chain. Causality: This occurs if the amine is added to HATU before the carboxylic acid, or if pre-activation times exceed 5 minutes. Solution: Always pre-activate the acid with HATU/base before introducing the amine, and strictly limit pre-activation to 1-2 minutes.
-
Solvent Moisture: HATU is highly sensitive to moisture, which hydrolyzes the active ester back to the carboxylic acid and consumes the reagent. Always use anhydrous, amine-free DMF or NMP.
-
Safety Warning: While HOAt and HATU are safer than isolated anhydrous HOBt (which is explosive), they should still be handled with appropriate PPE and stored desiccated at 2-8 °C to maintain stability and reactivity.
References
-
Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., & Shipman, M. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal. Available at:[Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Discussed in Wikipedia: HATU. Available at: [Link]
-
Abdelmoty, I., Albericio, F., Carpino, L. A., & Kates, S. A. (1994). Structural studies of reagents for peptide bond formation: Crystal and molecular structures of HBTU and HATU. Letters in Peptide Science. Available at:[Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Chemical Reviews. Available at:[Link]
-
Kato, D., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. Available at:[Link]
Troubleshooting & Optimization
overcoming steric hindrance in 2-methylazetidine peptide coupling
Focus Area: Overcoming Steric Hindrance in 2-Methylazetidine Couplings
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the severe kinetic and steric bottlenecks associated with 2-methylazetidine.
Because 2-methylazetidine combines the constrained secondary amine nature of a four-membered azetidine ring with the added steric bulk of an alpha-methyl group [[1]](), standard coupling protocols often result in truncated sequences, unreacted starting materials, or high levels of epimerization 2. This guide provides field-proven, self-validating methodologies to ensure >90% conversion.
Diagnostic Troubleshooting Workflow
Before changing your entire synthesis strategy, use the following logical workflow to identify the exact mode of failure in your current coupling attempt.
Fig 1. Diagnostic workflow for resolving 2-methylazetidine coupling failures.
Root Cause Analysis & FAQs
Q1: Why does my coupling with 2-methylazetidine stall at 30-40% conversion when using HATU? A1: The failure is caused by a competing side reaction called guanidinylation . HATU is a uronium salt. When the carboxylic acid is activated to an OAt active ester, the subsequent aminolysis step relies on the amine attacking the ester. Because 2-methylazetidine is highly sterically hindered, this attack is kinetically slow. During this delay, the unreacted 2-methylazetidine attacks the electrophilic carbon of the excess HATU reagent instead, forming a stable, unreactive guanidinium byproduct 3. This permanently caps your amine and halts the synthesis.
Q2: If HATU causes chain termination, which reagent should I use? A2: Switch to PyAOP or COMU . PyAOP is a phosphonium-based reagent. Because it lacks an electrophilic carbon center, guanidinylation is mechanistically impossible, allowing the slow aminolysis of hindered amines to proceed to completion without side-reaction depletion 4. Alternatively, COMU is a third-generation uronium reagent based on OxymaPure; its unique morpholino structure drastically reduces guanidinylation while maintaining extreme reactivity 5.
Q3: I switched to PyAOP, but now I am seeing 15% epimerization of my C-terminal amino acid. How do I fix this? A3: Epimerization during slow couplings occurs via the oxazolone intermediate pathway . The longer the activated ester sits waiting for the hindered 2-methylazetidine to attack, the more time it has to cyclize into an oxazolone, which rapidly racemizes. The standard base, DIPEA, is strongly basic and promotes alpha-proton abstraction. Solution: Switch your base to sym-collidine (2,4,6-trimethylpyridine). It is sterically hindered and significantly less basic than DIPEA, providing an environment that minimizes oxazolone formation while still neutralizing the system 5.
Q4: What if the steric clash is so severe that even PyAOP and COMU fail to give >90% yield? A4: You must bypass bulky active esters entirely and use the Acid Fluoride Method . Amino acid fluorides (generated in situ via TFFH) are highly reactive and extremely small—the van der Waals radius of fluorine is similar to hydrogen. This minimizes steric repulsion during the transition state of the coupling [[6]](). Furthermore, acid fluorides are highly resistant to oxazolone-mediated racemization 7.
Mechanistic Pathway: Phosphonium Activation
Fig 2. PyAOP-mediated activation pathway avoiding guanidinylation side reactions.
Quantitative Reagent Comparison
Use this data table to select the appropriate reagent based on your specific tolerance for epimerization versus yield.
| Coupling Reagent | Reactive Intermediate | Guanidinylation Risk | Epimerization Level | Relative Cost | Typical Yield (Hindered) |
| HATU | OAt Ester | High (>30%) | < 2% | Moderate | 20 - 40% |
| PyAOP | OAt Ester | None (0%) | 2 - 5% | High | 70 - 85% |
| COMU | Oxyma Ester | Low (<5%) | < 1% | Low | 75 - 90% |
| TFFH | Acid Fluoride | None (0%) | < 0.5% | Moderate | 85 - 95% |
Self-Validating Experimental Protocols
Protocol A: PyAOP / sym-Collidine Solution-Phase Coupling
Use this protocol as your first-line defense against steric hindrance.
-
Preparation: Dissolve the N-protected amino acid (1.5 equiv) and PyAOP (1.5 equiv) in anhydrous DMF to achieve a 0.1 M concentration.
-
Pre-Activation: Add sym-collidine (3.0 equiv) and stir at 0 °C for 5 minutes. Causality Check:sym-collidine is used here instead of DIPEA to prevent premature alpha-proton abstraction, thereby suppressing oxazolone formation.
-
Coupling: Add 2-methylazetidine (1.0 equiv) to the mixture. Warm the reaction naturally to room temperature and stir for 12–24 hours.
-
Self-Validation Checkpoint: At t=2 hours, take a 5 µL aliquot and analyze via LC-MS.
-
If the mass of the OAt-active ester is present but the carboxylic acid is gone: Activation was successful.
-
If the ester persists at t=12 hours but the amine is unconsumed: The steric clash is too severe for active esters. Abort and proceed immediately to Protocol B.
-
Protocol B: TFFH-Mediated In Situ Acid Fluoride Coupling
Use this protocol for extreme steric hindrance where Protocol A fails.
-
Preparation: Dissolve the N-protected amino acid (2.0 equiv) in anhydrous DCM (DMF can be used if solubility is poor, but DCM limits racemization).
-
Activation: Add TFFH (2.0 equiv) and DIPEA (2.0 equiv). Stir at room temperature for 30 minutes.
-
Self-Validation Checkpoint: Take a 10 µL aliquot, evaporate the solvent, and analyze via IR spectroscopy.
-
Validation: A sharp, distinct peak at ~1840 cm⁻¹ confirms the quantitative formation of the acid fluoride. Do not add the amine until this peak is confirmed.
-
-
Coupling: Add 2-methylazetidine (1.0 equiv) and additional DIPEA (1.0 equiv).
-
Completion: Stir for 12 hours. Quench the reaction with saturated aqueous NaHCO₃ to destroy any unreacted acid fluoride before standard organic extraction.
References
-
3.8 Uronium/Guanidinium Salts - Thieme Connect URL: [Link]
-
Amide bond formation using amino acid fluorides - ResearchGate URL:[Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - ACS Publications URL: [Link]
-
3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists - ResearchGate URL: [Link]
-
Design and Synthesis of N-Containing Bicyclic Scaffolds for Library Generation - University of Birmingham URL: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ResearchGate URL: [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE - Global Research Online URL: [Link]
Sources
Technical Support Center: Troubleshooting Racemization During Azetidine-2-Carboxylic Acid Activation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the stereochemical integrity of strained cyclic amino acids. Azetidine-2-carboxylic acid (Aze) is a highly valuable proline surrogate in peptidomimetic drug design, offering unique conformational rigidity. However, its activation is notoriously plagued by racemization (epimerization at the α-carbon).
This guide provides the mechanistic causality behind this phenomenon, optimized troubleshooting FAQs, and self-validating experimental protocols to ensure enantiomeric fidelity during Aze coupling.
Mechanistic Causality: Why is Aze Highly Prone to Racemization?
Racemization during peptide coupling generally proceeds via two pathways: direct α-proton abstraction (enolization) or the formation of an oxazolone (azlactone) intermediate[1].
For Azetidine-2-carboxylic acid, the four-membered ring imposes severe angle strain (internal angles ~90°). When the α-carbon transitions from an
Mechanisms of Aze activation: direct aminolysis vs. strain-relieving oxazolone racemization.
Troubleshooting & FAQs
Issue: High levels of D-epimer detected when using HATU/DIPEA. Q: Why does the standard HATU/DIPEA protocol cause complete racemization of my Aze residue? A: Uronium/aminium reagents like HATU generate highly reactive active esters but require a strong tertiary base (like N,N-diisopropylethylamine, DIPEA) to proceed. The combination of a hyper-reactive intermediate and a strong base in the presence of the highly strained Aze ring drives near-instantaneous oxazolone formation[3][4]. Solution: Avoid uronium salts for Aze. Instead, utilize a carbodiimide (e.g., DIC) paired with an acidic racemization suppressant like Oxyma Pure, which forms a less basic, highly efficient active ester[5].
Issue: Base-catalyzed enolization. Q: If I must use a base for solubility or salt neutralization, which base minimizes epimerization? A: If a base is absolutely required, replace DIPEA or Triethylamine (TEA) with weaker, sterically hindered alternatives. N-methylmorpholine (NMM) or 2,4,6-collidine are the preferred choices[5]. Use the absolute minimum equivalents necessary (typically 1 eq. relative to the amino acid salt)[4].
Issue: Temperature control during activation. Q: Does pre-activation time and temperature significantly impact Aze chiral integrity? A: Yes. Elevated temperatures and prolonged pre-activation times allow the active ester to accumulate, increasing the statistical probability of oxazolone conversion[4][5]. Always chill the reaction vessel to 0°C to -20°C during the addition of the coupling reagent, and limit pre-activation to no more than 1–3 minutes before introducing the amine nucleophile[5][6].
Quantitative Data: Coupling Reagent Comparison
Selecting the correct coupling reagent is the most critical variable in preventing Aze racemization. The table below summarizes the empirical performance of standard coupling systems[5][7].
| Coupling System | Additive | Recommended Base | Relative Racemization Risk | Coupling Efficiency |
| DIC | Oxyma Pure | None (or NMM) | Very Low | High |
| EDC·HCl | HOBt | NMM (1 eq) | Low | Moderate |
| DEPBT | None | DIPEA / Collidine | Low | Slow |
| PyBOP | None | DIPEA | Moderate-High | Fast |
| HATU | None | DIPEA | High | Very Fast |
Validated Experimental Protocols
Every protocol utilized in peptide synthesis must be a self-validating system. The following methodologies ensure both high coupling efficiency and analytical confirmation of chiral integrity.
Protocol 1: Low-Temperature, Base-Free Coupling of Fmoc-Aze-OH
This protocol utilizes DIC and Oxyma Pure to bypass the need for strong tertiary bases, suppressing the strain-release driven enolization[4][5]. Validation is achieved via a Kaiser test.
Materials:
-
Fmoc-Aze-OH (3.0 equivalents relative to resin loading)
-
Oxyma Pure (3.0 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)
Step-by-Step Methodology:
-
Resin Preparation: Swell the amine-functionalized peptide-resin in anhydrous DMF for 30 minutes. Drain completely.
-
Reagent Dissolution: Dissolve Fmoc-Aze-OH and Oxyma Pure in a minimal volume of a 1:1 mixture of DMF/DCM (lowering the dielectric constant reduces base-independent racemization).
-
Thermal Control: Chill the dissolved mixture to 0°C in an ice bath.
-
Activation: Add DIC dropwise to the chilled solution. Stir gently at 0°C for exactly 3 minutes. (Crucial Causality: Prolonged pre-activation accumulates the active ester, increasing the statistical probability of oxazolone conversion[5]).
-
Coupling: Transfer the activated mixture immediately to the resin. Agitate the reaction vessel at 0°C for 30 minutes, then allow it to warm to room temperature (20°C) for an additional 1.5 hours.
-
Validation: Drain the reaction mixture and wash the resin thoroughly with DMF (5x) and DCM (3x). Perform a Kaiser test to confirm the absence of free amines (a negative result validates coupling completion).
Protocol 2: Epimerization Assessment via Cleavage and Chiral HPLC
To ensure trustworthiness, the chiral integrity must be analytically verified post-coupling[6].
Step-by-Step Methodology:
-
Micro-Cleavage: Treat 10 mg of the coupled resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours at room temperature.
-
Precipitation: Evaporate the TFA under a gentle stream of nitrogen and precipitate the peptide in cold diethyl ether. Centrifuge and wash the pellet twice with ether.
-
Reconstitution: Dissolve the dried peptide in 50% Acetonitrile/Water (0.1% TFA).
-
Chromatography: Inject the sample onto a Chiral HPLC column (e.g., Chiralpak IC) or a high-resolution C18 column (diastereomers containing D-Aze vs L-Aze will typically resolve on reverse-phase).
-
Quantification: Integrate the peaks corresponding to the L-Aze and D-Aze containing peptides. The DIC/Oxyma protocol should yield <2% D-epimer.
References
-
Custom Peptide Synthesis - peptide.com 6
-
How to prevent racemization of serine during peptide coupling - benchchem.com 5
-
Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review - researchgate.net 2
-
Strategies to Prevent Racemization During Peptide Synthesis - benchchem.com 4
-
Recent development in peptide coupling reagents - researchgate.net 7
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - peptide.com 3
-
Mixed Anhydride Intermediates in the Reaction of 5(4H)-Oxazolones with Phosphate Esters and Nucleotides - nih.gov 1
Sources
- 1. Mixed Anhydride Intermediates in the Reaction of 5(4H)-Oxazolones with Phosphate Esters and Nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
improving yield of substituted azetidine ring synthesis
Welcome to the Azetidine Synthesis Technical Support Center
As a Senior Application Scientist, I frequently consult with research teams struggling to isolate the four-membered nitrogen heterocycle. Azetidines are highly sought after in medicinal chemistry due to their unique spatial geometry and favorable pharmacokinetic profiles, but their synthesis is notoriously plagued by low yields. The primary culprit is ring strain (approximately 25.4 kcal/mol), which makes the ring closure thermodynamically challenging and prone to decomposition or competing side reactions[1].
This guide is designed to move beyond generic advice. We will dissect the causality behind experimental failures and provide self-validating protocols to ensure your substituted azetidine syntheses are robust, scalable, and high-yielding.
Quantitative Optimization Matrix
Before diving into specific troubleshooting, let's establish the baseline quantitative parameters required for successful azetidine ring closure.
| Parameter | Traditional Intramolecular S_N2 | Photochemical [2+2] Cycloaddition | Mechanistic Rationale |
| Concentration | 0.1 M - 0.2 M | High dilution prevents intermolecular oligomerization in S_N2[1]. Photochemistry relies on localized exciplex formation, allowing higher concentrations[2]. | |
| Temperature | 0 °C to RT (activation); RT to 80 °C (cyclization) | RT (Ambient) | S_N2 requires thermal energy to overcome the enthalpic barrier of ring strain. Photochemical pathways bypass thermal barriers via triplet excited states[3]. |
| Leaving Group | Triflate (-OTf) > Mesylate (-OMs) > Halide (-I, -Br) | N/A | A superior leaving group accelerates the desired S_N2 kinetics, outcompeting elimination pathways[1]. |
| Base Equivalents | 1.5 - 3.0 equiv (e.g., KOtBu, DBU) | N/A | Excess base ensures complete deprotonation of the nucleophilic nitrogen without hydrolyzing the leaving group[4]. |
Frequently Asked Questions (Troubleshooting)
Q1: My intramolecular cyclization of a 1,3-amino alcohol precursor is yielding mostly polymeric byproducts and unreacted starting material. How do I shift the equilibrium? Causality & Solution: You are fighting both entropy and enthalpy. The acyclic precursor must adopt a specific gauche conformation to bring the nucleophilic nitrogen and electrophilic carbon into proximity. If your concentration is too high, intermolecular collisions outpace intramolecular cyclization. Actionable Steps:
-
Dilution: Drop your reaction concentration to 0.01 M or lower[1].
-
Thorpe-Ingold Effect: Introduce bulky protecting groups on the nitrogen (e.g., Boc, Ts) or substituents on the carbon backbone to sterically force the reactive ends together[1].
-
Base Selection: Switch from weak bases to non-nucleophilic strong bases like KOtBu in a polar aprotic solvent (DMF) to ensure rapid, irreversible cyclization[4].
Q2: I am trying to synthesize a highly substituted (e.g., C2, C3, C4 polysubstituted) azetidine, but traditional S_N2 cyclization fails completely due to steric hindrance. What are my alternatives? Causality & Solution: As substitution increases, the steric bulk around the electrophilic center severely retards the S_N2 trajectory (Walden inversion), making elimination the dominant pathway. Actionable Steps: Abandon the S_N2 approach and utilize an intermolecular assembly method. The aza-Paternò-Büchi reaction, driven by visible-light photoredox catalysis, is highly effective here. By using 2-isoxazoline-3-carboxylates and unactivated alkenes with an Ir(III) photocatalyst, you can construct densely functionalized, multicyclic azetidines through a [2+2] cycloaddition that bypasses traditional steric limitations[2][3].
Q3: My isolated azetidine degrades during silica gel chromatography. How can I improve recovery? Causality & Solution: The strained azetidine ring is highly susceptible to nucleophilic attack and acid-catalyzed ring opening[1]. The acidic silanol groups on standard silica gel promote this degradation. Actionable Steps: Pre-treat your silica gel with 1-2% triethylamine (Et3N) to neutralize acidic sites, or switch to basic alumina. Alternatively, extract with diethyl ether and minimize purification steps until the azetidine nitrogen is protected with an electron-withdrawing group (like Boc or Ts) to stabilize the ring[1][4].
Diagnostic Workflows & Logical Frameworks
To systematically resolve low yields, follow this diagnostic logic tree.
Diagnostic logic tree for troubleshooting low azetidine synthesis yields.
Self-Validating Experimental Protocols
As scientists, we must build validation checkpoints into our protocols. The following methodologies incorporate specific quality control steps to ensure causality is proven before moving to the next stage.
Protocol A: Optimized Intramolecular Cyclization of 1,3-Amino Alcohols
Use this for C2-substituted or lightly substituted azetidines.
Step 1: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve the N-protected 1,3-amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under inert atmosphere.
-
Add triethylamine (1.5 equiv) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equiv)[1].
-
Self-Validation Checkpoint: Stir for 30 minutes, then run a TLC (UV/KMnO4). Do not proceed until the starting material is completely consumed. If unreacted alcohol remains, the subsequent base addition will cause intermolecular etherification instead of azetidine formation.
Step 2: High-Dilution Ring Closure
-
Concentrate the crude mesylate in vacuo (do not heat above 25 °C to prevent premature degradation).
-
Redissolve the crude mesylate in anhydrous DMF to achieve a strict concentration of 0.01 M[1].
-
Add KOtBu (1.5 equiv) in one portion at 0 °C, then allow to warm to room temperature[4].
-
Self-Validation Checkpoint: Monitor by LC-MS. The mass of the desired product should appear without the M+96 (mesylate) peak. If M+96 persists, elevate the temperature to 40 °C.
-
Quench with water, extract with diethyl ether (to minimize product loss in the aqueous layer), and purify using Et3N-deactivated silica[4].
Protocol B: Photochemical Aza-Paternò-Büchi[2+2] Cycloaddition
Use this for highly substituted, sterically congested, or multicyclic azetidines.
Mechanistic pathway of the visible-light enabled aza-Paternò-Büchi reaction.
Step 1: Reaction Assembly
-
In an oven-dried Schlenk tube, combine the 2-isoxazoline-3-carboxylate precursor (1.0 equiv), unactivated alkene (2.0 - 5.0 equiv), and the photocatalyst fac-[Ir(dFppy)3] (2.5 mol%) in anhydrous solvent (e.g., acetonitrile)[2][3].
-
Self-Validation Checkpoint (Critical): Oxygen quenches the triplet excited state of the Ir(III) catalyst. Perform three cycles of freeze-pump-thaw degassing. The solution must be completely free of dissolved oxygen.
Step 2: Irradiation and Cycloaddition
-
Irradiate the mixture with blue LEDs (approx. 450 nm) at ambient temperature for 12-24 hours.
-
Ensure vigorous stirring and use a cooling fan to maintain the reaction at room temperature, as thermal background reactions can lead to oxime decomposition[3].
-
Self-Validation Checkpoint: Monitor the disappearance of the characteristic UV absorption of the isoxazoline. Upon completion, concentrate and purify via standard chromatography to isolate the highly substituted azetidine architecture.
References
-
Title: A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]
-
Title: Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials Source: Journal of the American Chemical Society - ACS Publications URL: [Link]
Sources
Technical Support Center: Solubility Enhancement of Polar Azetidine Zwitterions
Ticket ID: AZT-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming "Brick Dust" Insolubility of Azetidine-3-Carboxylic Acid & Derivatives in Organic Media
Introduction: The "Brick Dust" Paradox
You are likely reading this because you have a white powder—likely Azetidine-3-carboxylic acid or a related zwitterion—that refuses to dissolve in Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Tetrahydrofuran (THF). You may have even tried refluxing it, only to see the solid remain stubbornly suspended.
The Root Cause:
This is not a simple solubility issue; it is a lattice energy issue. Azetidine zwitterions possess a rigid, four-membered ring that enforces a specific electrostatic alignment. The intermolecular ionic attraction between the ammonium (
Module 1: Diagnostic & Decision Matrix
Before choosing a protocol, identify your immediate goal. Use the logic flow below to select the correct solubilization strategy.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.
Module 2: Reaction Media Solutions
Protocol A: Transient Silylation (The "Invisible Mask")
Best For: Acylation, Amide Coupling, or Protection steps in DCM/THF. Mechanism: Silylation temporarily masks the polar N-H and O-H groups with lipophilic Trimethylsilyl (TMS) groups. This breaks the zwitterionic lattice, making the molecule soluble in organic solvents like DCM. The TMS groups fall off during aqueous workup.
Reagents:
-
BSA: N,O-Bis(trimethylsilyl)acetamide (Preferred; forms neutral acetamide byproduct).
-
TMSCl: Trimethylsilyl chloride (Requires base).
Step-by-Step Workflow:
-
Suspension: Suspend the azetidine zwitterion (1.0 equiv) in dry DCM (0.2 M concentration). It will look like a slurry.
-
Activation: Add BSA (2.0 - 2.2 equiv) under Nitrogen.
-
Note: If the reaction is sluggish, add a catalytic amount of TMSCl (0.05 equiv).
-
-
Reflux: Heat to mild reflux (40°C) for 1–2 hours.
-
Checkpoint: The solution should turn completely clear . If solids remain, the lattice is not broken; add more BSA or switch solvent to Acetonitrile.
-
-
Coupling: Cool to RT and add your electrophile (e.g., Acid Chloride, Activated Ester) directly to this solution.
-
Workup: Add water/methanol. The TMS groups hydrolyze immediately, regenerating the N-protected product.
Expert Insight: Do not use DMF if you can avoid it. DMF is difficult to remove from polar azetidines during workup. Silylation allows you to use volatile DCM.
Protocol B: The "Magic Solvent" (HFIP)
Best For: Peptide coupling, difficult aggregations, or when silylation interferes with the reaction. Mechanism: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a strong hydrogen-bond donor. It solvates the carboxylate and amine termini independently, effectively "shielding" the charges from each other.
Data Comparison: Solubility of Azetidine-3-carboxylic acid
| Solvent System | Solubility Status | Notes |
| Pure DCM | < 0.1 mg/mL (Insoluble) | "Brick Dust" |
| Pure MeOH | ~ 10 mg/mL (Sparingly) | Often requires heating |
| HFIP/DCM (1:4) | > 50 mg/mL (Soluble) | Recommended |
| Water | > 100 mg/mL (Soluble) | Difficult to remove |
Workflow:
-
Dissolve the azetidine in a minimal amount of HFIP (it will dissolve rapidly).
-
Dilute with DCM or Chloroform to the desired volume. A 10-20% HFIP mixture is usually sufficient.
-
Removal: HFIP boils at 58°C and can be rotovapped, unlike DMF/DMSO.
Module 3: Extraction & Isolation (Getting it OUT of Water)
The Problem: You ran a reaction in water or MeOH, and now your product is stuck in the aqueous layer. Standard EtOAc extraction fails because the molecule prefers water (
Protocol C: Lipophilic Ion-Pairing
Mechanism: Instead of trying to extract the zwitterion, you swap the counter-ion. By pairing the azetidine carboxylate with a massive, greasy cation (Tetrabutylammonium - TBA), you create a neutral, lipophilic salt that partitions into DCM.
Reagents:
-
Tetrabutylammonium Hydrogen Sulfate (TBAHS) or TBA-Hydroxide.
-
Dichloromethane (DCM).[4]
Step-by-Step Workflow:
-
Aqueous Phase: Adjust the aqueous solution pH to ~7–8 (ensure the carboxylic acid is deprotonated to
). -
Additive: Add 1.0 equiv of TBAHS to the aqueous layer. Stir for 10 minutes.
-
Extraction: Extract with DCM (not EtOAc). The TBA-Azetidine ion pair will migrate into the DCM layer.
-
Verification: Check the aqueous layer by TLC/LCMS; it should be depleted of product.
-
Recovery: Dry the DCM layer (
) and evaporate.-
Note: You now have the TBA salt. To get the free zwitterion back, you must use Ion-Exchange Chromatography (Dowex H+ form) or precipitate from MeOH/Ether.
-
Module 4: Purification Troubleshooting (Chromatography)
Issue: "My compound streaks on silica gel and never elutes." Cause: The amine interacts with the acidic silanols on the silica surface.
Recommended Stationary Phases:
-
HILIC (Hydrophilic Interaction Liquid Chromatography):
-
Mobile Phase: Acetonitrile/Water/Ammonium Formate (buffer is critical).
-
Why: Designed specifically for polar zwitterions.
-
-
Amine-Modified Silica (Amino-Silica):
-
Why: The stationary phase is basic, preventing the azetidine amine from sticking.
-
-
Reverse Phase (C18) - "AQ" type:
-
Requirement: Use "AQ" (Aqua) columns compatible with 100% water. Standard C18 chains will collapse (dewet) in highly aqueous mobile phases required to elute these polar compounds.
-
FAQ: Common Pitfalls
Q: Can I just add Triethylamine (TEA) to dissolve it in DCM? A: Rarely. TEA is not lipophilic enough to solubilize the carboxylate effectively, and it doesn't break the lattice energy as well as TBA or Silylation.
Q: I tried making the methyl ester using SOCl2/MeOH, but I can't isolate the free base. A: Azetidine esters are unstable as free bases due to rapid dimerization or hydrolysis. Isolate them as the HCl salt . Do not try to "free base" the ester into organic solvent; it will likely polymerize or hydrolyze. Keep it as the salt until the exact moment of coupling.
References
-
Thermo Scientific Chemicals. (2024). Azetidine-3-carboxylic acid, 98+% Product Specifications and Solubility Data. Link
-
Sigma-Aldrich. (2024). N,O-Bis(trimethylsilyl)acetamide (BSA) Derivatization Protocol for Amino Acids. Link
-
Sigma-Aldrich. (2024). Ion-Pair Chromatography Reagents: Tetrabutylammonium phosphate. Link
-
Journal of the American Chemical Society. (2016). Solubilizing Potential of Hexafluoro-2-propanol (HFIP) in Peptide Synthesis. (General reference for HFIP mechanism). Link
Sources
Technical Support Center: Troubleshooting the Reactivity of Secondary Azetidine Amines
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unique reactivity profile of secondary azetidines. While larger heterocycles (like pyrrolidines or piperidines) behave predictably, the four-membered azetidine ring introduces significant ring strain (approximately 25.4 kcal/mol)[1]. This strain fundamentally alters the hybridization of the nitrogen lone pair, suppressing kinetic nucleophilicity while simultaneously creating a thermodynamic driving force for ring-opening decomposition under suboptimal conditions[1][2].
This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind azetidine failures and providing self-validating protocols to ensure experimental success.
Diagnostic Flowchart: Reactivity vs. Decomposition
Before adjusting your protocols, use the decision tree below to determine if your azetidine is suffering from low nucleophilicity (kinetic failure) or ring-strain-induced degradation (thermodynamic failure).
Diagnostic decision tree for troubleshooting azetidine reactivity and decomposition issues.
Module 1: FAQ on Fundamental Reactivity & Causality
Q: Why is my secondary azetidine exhibiting lower nucleophilicity than expected? A: The geometry of the four-membered ring forces the internal C-N-C bond angles to compress. To compensate, the nitrogen atom's lone pair adopts greater s-character. Because s-orbitals are held closer to the nucleus, the lone pair is less available for nucleophilic attack. While the thermodynamic basicity (pKa) of unsubstituted azetidine is ~11.29 (similar to pyrrolidine)[3][4], the steric hindrance of 2- or 3-substituted azetidines, combined with this altered hybridization, drastically reduces their kinetic nucleophilicity.
Q: Why does my azetidine decompose during standard reactions? A: The inherent ring strain makes azetidines highly susceptible to decomposition, particularly under acidic conditions or in the presence of Lewis acids[1][2]. If the azetidine nitrogen is protonated, it becomes an excellent leaving group. Nucleophiles—even weak ones like pendant amides, water, or chloride ions—can then attack the adjacent carbon, triggering an irreversible ring-opening event to relieve the strain[2][5].
Quantitative Comparison of Nitrogen Heterocycles
To contextualize this behavior, compare the physiochemical properties of azetidine against other common saturated nitrogen heterocycles:
| Heterocycle | Ring Size | pKa (Conjugate Acid) | Ring Strain Energy (kcal/mol) | Nucleophilicity / Stability Profile |
| Aziridine | 3 | ~8.0 | ~26.8 | Highly strained, very low basicity, extremely prone to ring-opening. |
| Azetidine | 4 | ~11.29 | ~25.4 | Moderate basicity, prone to acid-catalyzed ring-opening. |
| Pyrrolidine | 5 | ~11.31 | ~5.8 | High basicity, excellent nucleophile, highly stable ring. |
| Piperidine | 6 | ~11.22 | ~0.0 | High basicity, excellent nucleophile, strain-free. |
| (Data synthesized from references[1][3][4]) |
Module 2: Troubleshooting Specific Workflows
Issue A: Poor Yields and Ring-Opening in Amide Coupling
Symptoms: Low yield of the desired amide; TLC or LC-MS shows acyclic byproducts. Causality: Acyl chlorides or highly active coupling reagents (like HATU without sufficient base) can generate HCl or act as weak Lewis acids. This protonates the azetidine nitrogen, activating the C-N bond for cleavage[1]. Furthermore, in 2,2-disubstituted azetidines, amide coupling can inadvertently trigger ring expansion to 5,6-dihydro-4H-1,3-oxazines via an azafulvenium intermediate[6]. Solution: Maintain strictly basic, mild conditions. Using non-nucleophilic bases (DIPEA) at low temperatures (0 °C) suppresses the thermal activation barrier for ring-opening[1]. Alternatively, micellar conditions using surfactants like TPGS have been shown to promote highly efficient amide couplings with azetidines by shielding the transition state[7].
Mechanistic pathway comparing acid-mediated ring opening versus successful N-acylation.
Protocol: Step-by-Step Mild Amide Coupling of Azetidines
-
Preparation: Dissolve the secondary azetidine (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM or a 3.5% TPGS aqueous solution for micellar catalysis[7].
-
Cooling: Chill the reaction vessel to 0 °C using an ice bath. Scientific Rationale: Lowering the temperature prevents the thermal activation required for ring-opening[1].
-
Base Addition: Add a non-nucleophilic base such as DIPEA (3.0 eq) dropwise. Ensure the pH remains strictly basic throughout the reaction.
-
Activation: Slowly add the coupling reagent (e.g., HATU, 1.2 eq). Do not use acyl chlorides unless operating under biphasic Schotten-Baumann conditions to scavenge HCl immediately[1].
-
Monitoring & Workup: Stir at 0 °C to room temperature, checking progress via TLC every 30 minutes. Quench with saturated aqueous NaHCO3 immediately upon consumption of the azetidine to prevent prolonged exposure to reactive intermediates.
Issue B: Failure in Buchwald-Hartwig Cross-Coupling
Symptoms: Unreacted azetidine starting material; decomposition of the palladium catalyst (evidenced by Pd-black precipitate). Causality: Strained cyclic amines are notoriously difficult substrates for Buchwald-Hartwig aminations. Their unique steric profile and altered lone-pair trajectory can hinder the crucial reductive elimination step in the catalytic cycle, leading to catalyst poisoning, off-target substrate decomposition, or β-hydride elimination[8]. Solution: The choice of phosphine ligand is critical. Bulky, electron-rich monophosphine ligands such as BrettPhos (for primary/less hindered amines) or RuPhos (for secondary amines) facilitate rapid reductive elimination[9][10]. Recently, specialized ligands like AshPhos have also been developed specifically to prevent the decomposition of strained cyclic amines like azetidines during coupling[8].
Protocol: Step-by-Step Buchwald-Hartwig Amination of Secondary Azetidines
-
Inert Atmosphere: Flame-dry a Schlenk tube or pressure vial. Evacuate and backfill with ultra-pure Nitrogen or Argon three times. Scientific Rationale: Pd(0) catalysts are highly sensitive to oxidation, which halts the catalytic cycle.
-
Reagent Loading: Add the aryl halide (1.0 eq), the secondary azetidine (1.2–1.5 eq), and a strong, non-nucleophilic base such as NaOtBu or LiHMDS (2.0 eq)[8][10].
-
Catalyst/Ligand Addition: Add a palladium precatalyst (e.g., Pd2(dba)3 or a Generation 3 palladacycle, 2-5 mol%) and the appropriate bulky ligand (RuPhos or AshPhos, 2-5 mol%)[8][9][10].
-
Solvent: Inject anhydrous, degassed solvent (e.g., Toluene or THF).
-
Heating: Seal the vial and heat to 80–100 °C. Scientific Rationale: The bulky ligand forces the spatial proximity of the aryl and azetidine groups on the Pd center, accelerating reductive elimination before the azetidine ring can thermally degrade.
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a Celite pad to remove Pd black, and concentrate for chromatography.
References
-
[5] Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. Available at:[Link]
-
[6] Structurally divergent reactivity of 2,2-disubstituted azetidines - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
[8] AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides - JACS Au (ACS Publications). Available at: [Link]
-
[7] Highly efficient on-DNA amide couplings promoted by micelle forming surfactants - PMC - NIH. Available at: [Link]
-
[3] Azetidine - Structure and Properties - Grokipedia. Available at:[Link]
-
[4] Preparation and Synthetic Applications of Azetidines - Heterocycles (LOCKSS). Available at: [Link]
-
[9] Transition-Metal Free Strategies for the Construction and Functionalization of Strained Systems - LMU München. Available at:[Link]
-
[10] Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation - PMC - NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Water-Soluble Azetidine Derivatives
Welcome to the technical support center for the purification of water-soluble azetidine derivatives. As a Senior Application Scientist, I've designed this guide to address the unique and often frustrating challenges encountered when working with this class of compounds. The inherent characteristics of azetidines—high polarity, basicity, and ring strain—demand carefully considered purification strategies to ensure high purity and yield. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification workflows effectively.
Part 1: Frequently Asked Questions & First-Line Troubleshooting
This section addresses the most common issues researchers face during the purification of polar azetidine derivatives in a direct question-and-answer format.
Q1: Why is my azetidine derivative streaking badly on a silica gel TLC plate and what can I do about it?
A: This is the most frequent issue and is almost always caused by the basicity of the azetidine nitrogen.[1] Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic azetidine is protonated by these groups, forming a salt that adsorbs very strongly to the stationary phase.[1] This strong, often irreversible, interaction leads to significant peak tailing (streaking) on both TLC plates and columns, resulting in poor separation and low recovery.
Solutions:
-
Neutralize the Stationary Phase: The most effective solution is to add a small amount of a volatile, non-nucleophilic base to your mobile phase. Triethylamine (Et₃N) at 0.5-1% (v/v) is the standard choice.[1] This neutralizes the acidic sites on the silica, allowing your compound to elute cleanly.
-
Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral or basic alumina. However, be aware that alumina has different selectivity than silica.
Q2: My azetidine is highly soluble in water. How can I efficiently extract it from an aqueous reaction mixture or wash?
A: The high water solubility of polar azetidines, especially in their salt form, makes standard liquid-liquid extractions with solvents like ethyl acetate highly inefficient.[1]
Solutions:
-
Basify Vigorously: Before extraction, ensure the aqueous layer is strongly basic (pH > 11, check with a pH meter).[2] This deprotonates any ammonium salt, converting it to the more organic-soluble free base.
-
Use a More Polar Extraction Solvent: Dichloromethane (DCM) or a mixture of chloroform/isopropanol (e.g., 9:1) can be more effective at extracting polar amines than ethyl acetate or ether.[1] Perform multiple extractions (at least 3-5) to maximize recovery.
-
"Salting Out": Saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃).[1] This decreases the solubility of your organic compound in the aqueous phase by reducing the amount of "free" water available for solvation, driving it into the organic layer.
Q3: My compound appears to be decomposing during column chromatography on silica gel. What is happening?
A: The four-membered azetidine ring is inherently strained (approx. 25.4 kcal/mol).[1][3] This strain makes the ring susceptible to nucleophilic attack and ring-opening, a reaction that can be catalyzed by the acidic environment of a standard silica gel column.[1][4] This leads to product decomposition and loss of yield.
Solutions:
-
Neutralize the Column: As with streaking, pre-treating the silica gel and using a base-containing eluent is critical to create a less harsh environment.
-
Minimize Contact Time: Work efficiently. Do not let your compound sit on the column for extended periods.
-
Avoid Chromatography if Possible: If the compound is particularly sensitive, consider non-chromatographic methods like crystallization or acid-base extraction as the primary purification step.
Q4: I've isolated my azetidine derivative as an oil and it won't crystallize. How can I get a solid product?
A: Many highly polar or functionalized azetidines exist as oils at room temperature, which can be difficult to handle and weigh accurately.
Solutions:
-
Form a Salt: Convert the basic free amine into a salt. Adding a solution of anhydrous HCl in a non-polar solvent like diethyl ether or 1,4-dioxane will often precipitate the hydrochloride salt as a crystalline solid.[1][5] This solid can then be collected by filtration. The salt formation increases the melting point and crystallinity of the compound.[6]
-
Lyophilization (Freeze-Drying): If your compound is soluble in water or a water/acetonitrile mixture, lyophilization is an excellent method for obtaining a fluffy, solid powder.[7] This technique removes the solvent by sublimation under vacuum, avoiding heat and providing a stable, easy-to-handle final product.[8][9]
Part 2: In-Depth Purification Protocols and Decision Workflow
For more complex purification challenges, a systematic approach is necessary. The following workflow and detailed protocols provide robust solutions for purifying water-soluble azetidine derivatives.
Purification Strategy Decision Workflow
This diagram outlines a logical path for selecting the appropriate purification strategy based on the properties of your crude product.
Caption: Decision workflow for purifying water-soluble azetidines.
Strategy 1: Chromatographic Purification
Chromatography is powerful but requires optimization for basic, polar compounds.
Troubleshooting Guide for Chromatography
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing/Streaking | Basic azetidine interacting with acidic silanol groups on silica.[1] | Pre-treat silica with a base (e.g., 0.5-1% triethylamine in the eluent). Use a less acidic stationary phase like alumina or a polymer-based column. |
| Compound Won't Elute | Compound is too polar for the mobile phase. Strong ionic interaction with silica. | Increase eluent polarity (e.g., higher % of MeOH in DCM). Ensure the mobile phase contains a base (Et₃N). Consider Reverse-Phase (RP-HPLC) or Ion-Exchange Chromatography.[10][11] |
| Product Decomposition on Column | Ring-opening of the strained azetidine ring catalyzed by acidic silica.[1][4] | Neutralize the stationary phase. Work quickly. Use alternative non-chromatographic methods like crystallization or extraction if the compound is highly sensitive. |
| Co-elution with Impurities | Similar polarity between the product and impurity. | Optimize the solvent system with a multi-component eluent (e.g., Hexane/EtOAc/MeOH). Try a different stationary phase (e.g., reverse-phase C18).[11] |
Protocol 2.1: Neutralized Normal-Phase Flash Chromatography
This protocol is designed to passivate the acidic silica surface, enabling clean elution of basic azetidines.
-
Prepare the Mobile Phase: Choose an appropriate solvent system (e.g., Dichloromethane/Methanol). To this solvent mixture, add 0.5-1% (v/v) of triethylamine (Et₃N).[1]
-
Prepare the Silica Slurry: In a beaker, create a slurry of silica gel in your prepared mobile phase (containing Et₃N). This ensures the silica is neutralized before packing.
-
Pack the Column: Pour the slurry into the column and pack as usual, running the Et₃N-containing mobile phase through the column to ensure it is fully equilibrated.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase. If solubility is low, use a stronger solvent like pure DCM or methanol, and then adsorb the sample onto a small amount of silica gel. Evaporate the solvent to get a dry powder ("dry loading"). Place this on top of the packed column.
-
Elute and Collect: Run the column with the base-containing mobile phase, collecting fractions and monitoring by TLC.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this process.
Protocol 2.2: Solid-Phase Extraction (SPE) with Cation Exchange
This technique is ideal for quickly separating your basic azetidine from neutral or acidic impurities.[10]
-
Select Cartridge: Choose a strong cation exchange (SCX) SPE cartridge.
-
Condition: Condition the cartridge according to the manufacturer's instructions, typically with methanol followed by an acidic aqueous solution (e.g., 2% phosphoric acid).[10]
-
Load: Dissolve your crude sample in a suitable acidic aqueous solution and load it onto the cartridge. Your protonated azetidine will bind to the stationary phase, while neutral impurities will pass through.
-
Wash: Wash the cartridge with an acidic aqueous solution, followed by an organic solvent like methanol, to remove any remaining neutral or acidic impurities.[10]
-
Elute: Elute your purified azetidine by passing a basic solution through the cartridge. A common eluent is a solution of 5% ammonium hydroxide in methanol. This deprotonates your compound, disrupting the ionic interaction with the sorbent and allowing it to elute.
-
Concentrate: Collect the eluate and concentrate under reduced pressure to obtain your purified product.
Strategy 2: Chemically-Active Extraction & Crystallization
This classical technique leverages the basicity of the amine to move it between aqueous and organic phases, leaving impurities behind.[12][13]
Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Protocol 2.3: Acid-Base Extraction for Purification
-
Dissolve: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., DCM, ethyl acetate).
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The basic azetidine will react to form its hydrochloride salt and move into the aqueous layer.[12] Neutral and acidic organic impurities will remain in the organic layer. Repeat this extraction 2-3 times.
-
Combine & Basify: Combine the aqueous layers. Slowly add a strong base (e.g., 6M NaOH) with cooling until the solution is strongly basic (pH > 11). This regenerates the neutral free base of your azetidine.[6]
-
Back-Extract: Extract the now basic aqueous solution multiple times (3-5x) with an organic solvent (e.g., DCM).
-
Dry and Concentrate: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified azetidine free base.
Protocol 2.4: Purification via Recrystallization
Recrystallization is an excellent method for purifying solid compounds. The key is finding a suitable solvent or solvent system.[14][15]
-
Solvent Selection: The ideal solvent should dissolve your compound poorly at room temperature but well at its boiling point.[15] For polar azetidines, polar solvents like ethanol, isopropanol, or acetonitrile are good starting points.
-
Dissolution: Place the impure solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize precipitation.[14]
-
Induce Crystallization (If Needed): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[16]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Strategy 3: Lyophilization for Final Product Isolation
Lyophilization is a gentle technique for removing solvents (primarily water) from heat-sensitive or highly water-soluble compounds.[7][9]
Protocol 2.5: General Lyophilization Procedure
-
Dissolution: Dissolve the purified compound in a suitable solvent, typically deionized water. A small amount of a co-solvent like acetonitrile or tert-butanol can be used to aid solubility, but the mixture must be able to freeze solid.
-
Freezing: Place the solution in a container (e.g., a round-bottom flask) and freeze it completely. It is advantageous to swirl the flask during freezing to create a thin, high-surface-area layer of frozen material on the walls of the flask.
-
Primary Drying (Sublimation): Connect the frozen sample to a lyophilizer. The high vacuum will cause the frozen solvent to sublime directly from a solid to a gas, which is then trapped by a cold condenser.
-
Secondary Drying (Desorption): After all the bulk ice is gone, any remaining bound solvent molecules are removed. This may involve a slight, controlled increase in temperature while maintaining a high vacuum.
-
Completion: Once the sample appears as a dry, fluffy powder and its weight is stable, the process is complete. Vent the system with an inert gas like nitrogen before removing your sample.
Part 3: Stability and Storage
Q5: How should I store my purified water-soluble azetidine derivative?
A: Due to potential instability, proper storage is crucial.
-
Temperature: Store at low temperatures (2-8 °C, or frozen at -20 °C for long-term storage) to minimize degradation rates.[4]
-
Atmosphere: For sensitive compounds, storing under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation.
-
Form: Whenever possible, store the compound as a solid (either free base or salt). Avoid long-term storage in solution, especially in protic or acidic solvents, as this can promote ring-opening or solvolysis.[4][17] Prepare solutions fresh for experiments when possible.
References
-
Recrystallization. (n.d.). LibreTexts™. [Link]
-
Trichloroacetic acid fueled practical amine purifications. (2022). National Center for Biotechnology Information. [Link]
-
Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. (n.d.). Agilent Technologies. [Link]
-
Amine and HCl - salt formation reaction. (2022). YouTube. [Link]
-
Basicity of Amines and Ammonium Salt Formation. (2020). Chemistry LibreTexts. [Link]
-
Formation of ammonium salts. (n.d.). Chemguide. [Link]
-
Lyophilization Process For Improving Drug Stability And Shelf Life. (2026). Ascendia Pharma. [Link]
-
Purifying Compounds by Recrystallization. (n.d.). JoVE. [Link]
-
Lyophilization Of Pharmaceuticals: An Overview. (2019). LLS Health. [Link]
-
Benefits of Lyophilization. (n.d.). Catachem. [Link]
-
Lyophilization: principle, methods, and applications. (2021). Drug and Pharmaceutical Science Archives. [Link]
-
BA Method Development: Polar Compounds. (2023). BioPharma Services. [Link]
-
The science of lyophilization in the pharmaceutical industry. (2024). Niras. [Link]
-
Chemically-active extraction. (n.d.). University of York. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). National Center for Biotechnology Information. [Link]
-
RECRYSTALLISATION. (n.d.). University of Calgary. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. issr.edu.kh [issr.edu.kh]
- 7. Lyophilization Process For Improving Drug Stability And Shelf Life [piramalpharmasolutions.com]
- 8. catachem.com [catachem.com]
- 9. dap.sciencearchives.org [dap.sciencearchives.org]
- 10. lcms.cz [lcms.cz]
- 11. biopharmaservices.com [biopharmaservices.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 14. rubingroup.org [rubingroup.org]
- 15. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Diketopiperazine Formation in Azetidine Dipeptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of minimizing diketopiperazine (DKP) formation during the synthesis of azetidine-containing dipeptides. Our focus is on providing scientifically grounded, practical solutions to common experimental hurdles.
Introduction
Azetidine-containing peptides are of significant interest in medicinal chemistry due to their ability to impart unique conformational constraints and improve metabolic stability. However, the synthesis of dipeptides containing a C-terminal azetidine residue is often plagued by the formation of a highly stable six-membered diketopiperazine (DKP) byproduct. This intramolecular cyclization leads to truncation of the peptide chain and significantly reduces the yield of the desired product.[1][2] This guide will explore the mechanisms behind DKP formation and provide actionable strategies to mitigate this problematic side reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides step-by-step guidance to resolve them.
Issue 1: Significant loss of product and detection of a major byproduct with the mass of the cyclic dipeptide.
Question: My synthesis of an Xaa-Aze dipeptide is resulting in very low yields, and LC-MS analysis shows a dominant peak corresponding to the mass of the diketopiperazine. What is causing this, and how can I fix it?
Answer: This is a classic case of DKP formation. The primary cause is the intramolecular cyclization of the deprotected N-terminal amine of the second amino acid (azetidine) onto the ester linkage of the first amino acid, cleaving the dipeptide from the resin.[1] Several factors can exacerbate this issue:
Immediate Corrective Actions:
-
Optimize Fmoc-Deprotection Conditions: The basic conditions required for Fmoc removal are a major catalyst for DKP formation.[2][3]
-
Reduce Piperidine Exposure Time: Minimize the time the free amine is exposed to the basic deprotection solution.[1]
-
Alternative Deprotection Reagents: Switch from the standard 20% piperidine in DMF to a milder and more effective cocktail, such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP).[4][5] This combination has been shown to significantly reduce DKP formation while maintaining efficient Fmoc removal.[5]
-
-
Change the Solid-Phase Support: The choice of resin plays a critical role in preventing DKP formation.
-
Lower the Reaction Temperature: Elevated temperatures accelerate the rate of DKP formation.[1][2] If you are using microwave-assisted synthesis, consider performing the deprotection step at room temperature for high-risk sequences.[1]
Issue 2: DKP formation is still observed despite using 2-CTC resin and modified deprotection conditions.
Question: I've switched to 2-CTC resin and am using a DBU/piperazine deprotection cocktail, but I'm still seeing a significant amount of diketopiperazine. What other factors could be at play?
Answer: While resin choice and deprotection conditions are primary factors, other aspects of your synthetic strategy can influence DKP formation:
Advanced Troubleshooting Strategies:
-
Choice of Coupling Reagent: While not a direct cause, slow coupling of the third amino acid can leave the N-terminal amine of the dipeptide exposed for longer, increasing the likelihood of cyclization.[1]
-
Use High-Efficiency Reagents: Employ rapid and efficient coupling reagents like HATU or HCTU to quickly cap the free amine.[7]
-
-
Solvent Effects: The polarity of the solvent can influence the rate of DKP formation.
-
Solvent Polarity: Studies have shown that less polar solvents can accelerate DKP formation by reducing the enthalpic barrier.[8][9] While DMF and NMP are standard, be mindful that they can stabilize the transition state for cyclization.[1] Some research suggests that alternative solvents might reduce this side reaction.[10]
-
-
Incorporate a Dipeptide Building Block: This is a highly effective, albeit more synthetically demanding, strategy.
-
Bypass the Susceptible Intermediate: By synthesizing the Xaa-Aze dipeptide in solution and then coupling it to the resin, you completely avoid the formation of the resin-bound dipeptide intermediate that is prone to cyclization.[4]
-
Experimental Protocol: Minimizing DKP Formation in the Synthesis of Fmoc-Ala-Aze-Resin
This protocol provides a step-by-step method incorporating best practices to suppress DKP formation.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-Aze-OH
-
Fmoc-Ala-OH
-
Coupling reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), N-methyl-2-pyrrolidone (NMP)
-
Fmoc deprotection solution: 2% DBU / 5% piperazine in NMP (v/v)
-
Washing solvents: NMP, DCM
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell the 2-CTC resin in DCM for 30 minutes.
-
Dissolve Fmoc-Aze-OH (1.5 eq) and DIPEA (3.0 eq) in DCM.
-
Add the amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DCM and NMP.
-
-
Fmoc Deprotection of Azetidine:
-
Treat the resin with the 2% DBU / 5% piperazine in NMP deprotection solution for 2 x 7 minutes.
-
Wash the resin thoroughly with NMP (5x) to remove all traces of the deprotection solution.
-
-
Second Amino Acid Coupling:
-
Immediately proceed to the next coupling step.
-
Pre-activate Fmoc-Ala-OH (2.0 eq) with HATU (1.95 eq) and DIPEA (4.0 eq) in NMP for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1 hour.
-
Wash the resin with NMP and DCM.
-
-
Chain Elongation:
-
Continue with the synthesis of the peptide using the optimized deprotection and coupling steps.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of diketopiperazine formation?
A1: DKP formation is an intramolecular cyclization reaction. After the removal of the N-terminal protecting group (e.g., Fmoc) from the second amino acid in a dipeptide attached to a solid support, the resulting free amine acts as a nucleophile. It attacks the ester linkage of the first amino acid to the resin, forming a stable six-membered ring (the diketopiperazine) and cleaving the dipeptide from the resin.[1] This process is thermodynamically favorable due to the formation of the low-strain six-membered ring.[1]
Q2: Why are azetidine-containing dipeptides particularly susceptible to DKP formation?
A2: The four-membered ring of azetidine introduces specific conformational constraints on the peptide backbone. This pre-organization can lower the activation energy for the intramolecular cyclization, making the formation of the six-membered DKP ring more favorable compared to dipeptides containing other amino acids. While proline is well-known for promoting DKP formation due to its ability to adopt a cis-amide bond conformation, the unique geometry of azetidine also presents a high risk.[1][2]
Q3: Can the choice of protecting group for the azetidine nitrogen influence DKP formation?
A3: Yes, the protecting group on the azetidine nitrogen can have an impact. While the primary DKP formation event occurs after the N-terminal Fmoc group of the dipeptide is removed, bulky protecting groups on the azetidine ring itself could potentially offer some steric hindrance that disfavors the cyclization. However, the most effective strategies focus on protecting the N-terminal amine of the dipeptide or preventing its formation altogether at the critical stage.[1]
Q4: How can I detect DKP formation during my synthesis?
A4: DKP formation can be detected by analyzing the cleavage solution from the Fmoc-deprotection step after the second amino acid coupling by LC-MS.[4] If DKP formation has occurred, you will observe a peak corresponding to the mass of the cyclic dipeptide. Additionally, a significant impurity with the mass of the DKP may be present in the crude peptide upon final cleavage and analysis by HPLC and mass spectrometry.[4]
Q5: Are there any "traceless" DKP formation scenarios I should be aware of?
A5: Yes, "traceless" DKP formation is a significant issue where the diketopiperazine is formed and washed away during the synthesis, leading to an unexpectedly low final peptide yield without a corresponding major impurity peak in the final crude product.[4] This is why analyzing the deprotection solution is a crucial diagnostic step if you suspect DKP formation.
Visualizing the Problem and Solution
Summary of Key Parameters and Recommendations
| Parameter | Standard Conditions (High DKP Risk) | Recommended Conditions (Low DKP Risk) | Rationale |
| Solid Support | Wang, Rink Amide | 2-Chlorotrityl chloride (2-CTC) | Steric hindrance from the trityl group blocks intramolecular cyclization.[1][6] |
| Fmoc Deprotection | 20% Piperidine in DMF | 2% DBU / 5% Piperazine in NMP | Milder conditions and faster deprotection minimize exposure of the free amine.[4][5] |
| Coupling Reagent | Slower reagents (e.g., DIC/HOBt) | Fast uronium/phosphonium reagents (e.g., HATU, HCTU) | Rapidly caps the nucleophilic free amine before it can cyclize.[1][7] |
| Temperature | Elevated (Microwave) | Room Temperature | Reduces the rate of the intramolecular cyclization side reaction.[1] |
| Synthetic Strategy | Stepwise solid-phase synthesis | Coupling of a pre-formed dipeptide unit | Completely bypasses the susceptible resin-bound dipeptide intermediate.[4] |
References
- Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention.
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC. Available at: [Link]
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Chemical Society.
-
2,5-Diketopiperazine. Wikipedia. Available at: [Link]
-
DKP formation mechanism. ResearchGate. Available at: [Link]
-
Influence of Solvents upon Diketopiperazine Formation of FPG8K. PMC. Available at: [Link]
-
Influence of Solvents upon Diketopiperazine Formation of FPG8K. PubMed. Available at: [Link]
-
Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. RSC Publishing. Available at: [Link]
-
Solvent effects on diketopiperazine formation from N-terminal peptide residues. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]
-
Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). ResearchGate. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC. Available at: [Link]
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent effects on diketopiperazine formation from N-terminal peptide residues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Resolving Stability Issues of Azetidine-3-Carboxylic Acid in Solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific stability challenges associated with azetidine-3-carboxylic acid (A3C) and its N-protected derivatives.
A3C is a highly strained, four-membered cyclic amino acid widely utilized as a structural constraint in peptide synthesis, a non-cleavable linker in Antibody-Drug Conjugates (ADCs), and an alkyl chain linker in PROTACs[1]. However, the inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) makes it highly susceptible to degradation in solution[2]. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure the integrity of your compounds.
Part 1: Core Stability Issues & Mechanistic Causality
Q1: Why does azetidine-3-carboxylic acid degrade in solution, and what are the primary chemical pathways involved? A1: The degradation of A3C is fundamentally driven by the thermodynamic drive to relieve its 25.4 kcal/mol ring strain[2]. When placed in solution, the compound is vulnerable to two primary degradation pathways:
-
Nucleophilic Ring-Opening: Under acidic conditions, the azetidine nitrogen becomes protonated. This protonation draws electron density away from the adjacent carbon atoms, drastically increasing the ring strain and lowering the activation energy required for nucleophiles to attack via an SN2-type mechanism, leading to irreversible ring cleavage[2].
-
Hydrolysis: For N-protected derivatives (e.g., N-Boc, N-Cbz, or N-butyryl), prolonged exposure to non-neutral pH or trace water in hygroscopic solvents leads to the hydrolysis of the amide or carbamate bond, yielding the free azetidine-3-carboxylic acid and corresponding byproducts[3].
Q2: How do temperature and Lewis acids influence this instability during synthetic workflows? A2: Temperature and Lewis acids act as kinetic accelerators for degradation. Elevated temperatures provide the thermal energy necessary to overcome the activation barrier for both amide hydrolysis and azetidine ring cleavage[3]. Furthermore, during acylation reactions, acyl chlorides can act as weak Lewis acids. These Lewis acids coordinate to the azetidine nitrogen—mimicking the effect of protonation—and catalyze rapid ring-opening[2].
Mechanistic pathways of azetidine-3-carboxylic acid degradation under stress conditions.
Part 2: Troubleshooting Guide & Experimental Protocols
Issue 1: Ring-Opening During N-Acylation or Peptide Coupling
Symptom: Low yield of the desired amide, accompanied by the appearance of unexpected peaks in LC-MS/chromatography corresponding to linear, ring-opened byproducts[3]. Causality: The reaction of an acyl chloride with an amine generates equivalent amounts of HCl. This HCl protonates the azetidine nitrogen, triggering acid-catalyzed ring-opening. Additionally, the exothermic nature of the coupling can provide the thermal energy needed to accelerate this decomposition[2].
Self-Validating Protocol: Low-Temperature Schotten-Baumann Coupling This protocol is designed to internally validate success by strictly controlling the two variables of degradation: acid accumulation and thermal spikes.
-
Solvent & Substrate Preparation: Dissolve the azetidine-3-carboxylic acid derivative in an anhydrous, aprotic solvent (e.g., DCM or THF)[2].
-
Thermal Control: Submerge the reaction vessel in an ice bath to achieve an internal temperature of 0 °C to -78 °C (depending on acyl chloride reactivity)[2]. Causality: Low temperatures suppress the kinetic rate of the ring-opening side reaction.
-
Acid Scavenging: Add 2.0 to 3.0 equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[2]. Causality: The base immediately neutralizes generated HCl, preventing nitrogen protonation.
-
Controlled Addition: Add the acyl chloride slowly, dropwise, over 15–30 minutes[2].
-
Real-Time Monitoring: Check the reaction progress via TLC or LC-MS every 15 minutes. Self-Validation Step: Prolonged exposure, even at 0 °C, leads to gradual ring-opening. Quench the reaction the moment the starting azetidine is consumed[2].
Issue 2: Loss of Purity During Long-Term Solution Storage
Symptom: Degradation of stock solutions over weeks/months, leading to inconsistent experimental results. Causality: Repeated freeze-thaw cycles physically stress the compound and introduce atmospheric moisture (condensation), which initiates solvent-mediated hydrolysis of the strained ring or its protecting groups[3].
Self-Validating Protocol: Stock Solution Preparation and Storage
-
Reconstitution: Dissolve the lyophilized powder in an anhydrous, aprotic solvent such as DMSO to a standard concentration (e.g., 100 mg/mL). Ultrasonic agitation may be used briefly if solubility is sluggish[4].
-
Aliquotting: Immediately divide the bulk solution into single-use aliquots[1]. Causality: This completely eliminates the need for freeze-thaw cycles, isolating the unused compound from atmospheric moisture.
-
Cryopreservation: Store the tightly sealed aliquots at -80 °C for long-term stability (up to 6 months), or -20 °C for short-term use (up to 1 month)[1].
-
Usage: Thaw a single aliquot on ice immediately before the experiment and discard any remaining volume.
Self-validating workflow for the preparation and storage of A3C solutions.
Part 3: Quantitative Data on Stability
To contextualize the stability limits of azetidine-3-carboxylic acid derivatives, the following table summarizes quantitative observations from forced degradation studies. Use these parameters to define the absolute limits of your experimental conditions.
| Stress Condition | Experimental Parameters | Primary Degradation Pathway | Recommended Mitigation Strategy |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24 hours[3] | Nitrogen protonation followed by nucleophilic ring-opening. | Maintain neutral to mildly basic pH; utilize non-nucleophilic bases (DIPEA/TEA) during synthesis[2]. |
| Basic Hydrolysis | 0.1 M NaOH, 60 °C, 24 hours[3] | Base-catalyzed ring cleavage and N-deprotection (e.g., amide hydrolysis). | Avoid prolonged exposure to strong nucleophiles; execute reactions at 0 °C[2]. |
| Thermal Stress | Solid/Solution, > 60 °C, 48 hours[3] | Accelerated ring decomposition and polymerization. | Store solutions strictly at -20 °C to -80 °C; minimize heating during dissolution[1]. |
| Acylation Stress | Acyl chlorides, Room Temp[2] | Lewis acid/HCl catalyzed ring-opening[2]. | Enforce dropwise addition at 0 °C to -78 °C; quench immediately upon completion[2]. |
References
Sources
optimization of cyclization conditions for azetidine ring formation
Welcome to the Azetidine Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, synthetic chemists, and drug development professionals navigate the complex thermodynamic and kinetic landscapes of four-membered nitrogen heterocycle formation.
Due to their unique rigidity and metabolic stability, azetidines are highly sought-after bioisosteres in medicinal chemistry. However, their synthesis is notoriously difficult due to a high inherent ring strain of approximately 25.4 kcal/mol[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your cyclization conditions.
Strategic Workflows for Azetidine Formation
Before troubleshooting, it is critical to select the correct cyclization strategy based on your precursor's electronic and steric environment.
Fig 1: Strategic workflows for azetidine ring formation based on precursor and reaction type.
Frequently Asked Questions (FAQs)
Q1: Why is my intramolecular cyclization (4-exo-tet) giving exceptionally low yields or polymerizing? A1: The formation of a four-membered ring is kinetically and thermodynamically disfavored compared to three-, five-, or six-membered rings. The high ring strain (~25.4 kcal/mol) makes the transition state energy barrier steep[1]. If the concentration of your acyclic precursor is too high, intermolecular nucleophilic attacks will outpace the unimolecular cyclization, leading to dimerization (forming eight-membered rings) or linear polymerization[2]. Solution: Operate at high dilution (0.1 M or lower) to favor intramolecular kinetics. Ensure your acyclic precursor is not sterically hindered at the electrophilic carbon.
Q2: How do I choose the optimal base and solvent for a standard
Q3: My substrate undergoes E2 elimination instead of cyclizing. How can I prevent this?
A3: If your leaving group is situated on a secondary or tertiary carbon, the basic conditions required for amine deprotonation will often trigger competing E2 elimination, yielding allylamines.
Solution: Upgrade your leaving group to lower the activation energy of the
Quantitative Data: Optimization of Azetidine Cyclization
The following table summarizes the dramatic impact of base and solvent selection on the cyclization of chlorosulfinamides to azetidines, demonstrating the necessity of avoiding protic conditions[3].
| Entry | Base (Equiv) | Solvent System | Concentration | Temp | Yield (%) | Mechanistic Observation |
| 1 | KOH (3.0) | THF / | 0.1 M | Reflux | 30% | Significant thermal decomposition and hydrolysis of the leaving group. |
| 2 | KOH (3.0) | THF / | 0.1 M | 0 °C to RT | 9% | Poor nucleophilicity due to solvation; 54% starting material recovered. |
| 3 | KOtBu (2.0) | DMF (Anhydrous) | 0.1 M | RT | 89% | Optimal conversion. Aprotic environment maximizes nitrogen nucleophilicity. |
Troubleshooting Guide: Post-Reaction Issues
Issue: The azetidine product decomposes or disappears during column chromatography.
-
Causality: The strained azetidine ring is highly susceptible to acid-catalyzed ring-opening. Standard silica gel contains weakly acidic silanol groups that readily protonate the basic azetidine nitrogen, triggering a retro-ring-opening cascade[2].
-
Intervention: Never purify unprotected azetidines on raw silica. Pre-treat your silica gel by flushing the column with 1-5% Triethylamine (
) in your starting eluent to neutralize all acidic sites. Alternatively, switch your stationary phase to basic alumina.
Issue: Poor stereocontrol resulting in inseparable cis/trans mixtures.
-
Causality: Acyclic precursors often have high conformational flexibility, leading to multiple competing transition states during the 4-exo-tet closure.
-
Intervention: Install a bulky, chiral protecting group (such as a chiral tert-butanesulfinamide) on the nitrogen prior to cyclization. The steric bulk forces the acyclic chain into a single reactive conformation, transferring the chirality to the newly formed C2/C4 centers[3].
Standardized Experimental Protocols
These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviations are caught before proceeding to the next step.
Protocol A: Intramolecular Cyclization via N-Alkylation (4-exo-tet)
Optimized for
-
Preparation: Dissolve the acyclic precursor in anhydrous
to a strict concentration of 0.1 M. Causality: Strict dilution prevents bimolecular dimerization. -
Cooling: Purge the reaction flask with Argon and cool to 0 °C using an ice bath.
-
Deprotonation: Add
(2.0 equiv) portion-wise over 5 minutes. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Validation Checkpoint: Monitor the reaction via LC-MS.
-
Success: Disappearance of the acyclic mass
and appearance of the cyclized mass . -
Failure: If TLC shows multiple spots but the mass is
, dimerization has occurred. You must decrease the concentration in your next run.
-
-
Workup: Quench with cold water and extract with diethyl ether (
). Causality: is prioritized over Ethyl Acetate to minimize the partitioning of highly polar azetidines into the aqueous layer[3]. -
Purification: Purify via flash chromatography using basic alumina or
-neutralized silica gel.
Protocol B: Photo-Induced Cu-Catalyzed [3+1] Radical Annulation
An alternative for substrates that fail
-
Setup: In an oven-dried Schlenk tube, combine the aliphatic amine (1.0 equiv), terminal alkyne (1.5 equiv), and the Cu(I) photosensitizer (e.g.,[(DPEphos)(bcp)Cu]
, 5 mol%). -
Solvent & Degassing: Add anhydrous acetonitrile. Perform three strict freeze-pump-thaw cycles.
-
Validation Checkpoint: After the final thaw, observe the solution under a static vacuum. Success: No bubbling indicates complete removal of dissolved oxygen. Causality: Oxygen rapidly quenches the excited state of the Cu(I) photocatalyst and scavenges the critical tertiary
-amino carbon-centered radical. -
Irradiation: Backfill with Argon and irradiate the mixture with Blue LEDs (440-450 nm) at room temperature for 24 hours.
-
Isolation: Concentrate the crude mixture under reduced pressure and purify via basic alumina chromatography.
References
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing (Organic & Biomolecular Chemistry) URL:[Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
-
Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization Source: NIH / PMC (Cell Reports Physical Science) URL:[Link]
Sources
Technical Support Center: Palladium Removal in Azetidine Synthesis
Welcome to the Advanced Troubleshooting Guide for Active Pharmaceutical Ingredient (API) Development. As a Senior Application Scientist, I have designed this resource to address the unique mechanistic challenges of removing palladium (Pd) residues from highly strained, nitrogen-rich azetidine compounds.
Azetidines present a distinct challenge in process chemistry: their basic, sterically accessible nitrogen atoms act as strong ligands for transition metals, while their 4-membered ring structure makes them susceptible to ring-opening under harsh scavenging conditions. This guide synthesizes field-proven insights, self-validating protocols, and authoritative regulatory standards to help you clear Pd to parts-per-million (ppm) levels without sacrificing API yield or structural integrity.
Regulatory Targets & Quantitative Baselines
Before troubleshooting, it is critical to define the finish line. The [1] classify Palladium as a Class 2B elemental impurity. Depending on your API's route of administration, the Permitted Daily Exposure (PDE) dictates strict concentration limits.
Table 1: ICH Q3D Palladium Limits (Assuming a 10 g/day maximum API dose)
| Route of Administration | Permitted Daily Exposure (PDE) | Target Concentration Limit |
| Oral | 100 µ g/day | ≤ 10 ppm |
| Parenteral | 10 µ g/day | ≤ 1 ppm |
| Inhalation | 1 µ g/day | ≤ 0.1 ppm |
Troubleshooting Guide & FAQs
Q1: Why does palladium persistently coordinate to my azetidine intermediates, and why do standard aqueous washes fail? Expert Insight: Azetidines possess a highly basic secondary or tertiary nitrogen. Following a cross-coupling reaction (e.g., Buchwald-Hartwig amidation), the lone pair on the azetidine nitrogen strongly coordinates to Pd(II) species, forming a thermodynamically stable complex. Standard aqueous extractions (e.g., water/EtOAc) fail because the binding affinity of the azetidine-Pd complex far exceeds the hydration energy of the Pd ions. Self-Validating Diagnostic: To validate if Pd is bound specifically to the azetidine product rather than trapped as insoluble nanoparticles, perform a micro-scale pH-swing extraction. Adjusting the aqueous phase to pH 2 protonates the azetidine, disrupting the Pd–N bond and partitioning the Pd into the aqueous layer. Caution: Because azetidines are susceptible to acid-catalyzed ring-opening, this is strictly an analytical diagnostic to confirm coordination, not a preparative solution.
Q2: How do I select a solid-supported scavenger that removes Pd without degrading the strained azetidine ring? Expert Insight: Azetidines can undergo catastrophic ring-opening when exposed to strong nucleophiles or Brønsted/Lewis acids. Acidic scavengers (like sulfonic acid-functionalized silica) will protonate the azetidine, causing massive product retention on the resin or ring cleavage. Instead, utilize neutral chelating resins like silica-supported thiols (Si-Thiol). According to Hard-Soft Acid-Base (HSAB) theory, thiols have a high affinity for "soft" Pd(II) and Pd(0), successfully outcompeting the "harder" azetidine nitrogen without inducing ring strain cleavage, as documented in recent [2].
Q3: My Pd levels are still >50 ppm after Si-Thiol treatment. What is the mechanistic failure? Expert Insight: Scavenging is a heterogeneous process dependent on diffusion and competitive binding. If Pd is trapped in an inactive dimeric state, or if you are using highly coordinating solvents (like DMF or NMP), the solvent will compete with the scavenger for Pd coordination, kinetically stalling the removal process. Actionable Fix: Perform a solvent exchange to a non-coordinating solvent like 2-MeTHF or toluene. Heat the scavenging mixture to 50 °C to increase the dissociation rate of Pd from the azetidine, allowing the Si-Thiol to capture it irreversibly.
Q4: How do I accurately measure Pd residues when azetidine scavengers interfere with standard analysis? Expert Insight: Residual soluble scavengers can suppress ionization or cause matrix effects during Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Furthermore, detecting the scavengers themselves is critical to ensure they haven't leached into the API. Actionable Fix: Utilize a generic [3] to separate and quantify anionic species and Pd scavengers simultaneously, ensuring both the metal and the scavenger are cleared from the final API.
Experimental Workflow: Self-Validating Scavenging Protocol
This protocol utilizes kinetic driving forces and built-in validation checkpoints to ensure Pd is removed without compromising the azetidine API.
Step 1: Baseline Quantification Digest 10 mg of the crude azetidine API in concentrated HNO₃/HCl using a closed-vessel microwave digestion system. Analyze via ICP-MS to establish the baseline Pd concentration.
Step 2: Solvent Exchange (Causality-Driven) Concentrate the crude reaction mixture in vacuo. Reconstitute the residue in 10 volumes of 2-MeTHF. Causality: 2-MeTHF fully solubilizes the azetidine API but lacks strong coordinating properties, thermodynamically favoring the transfer of Pd from the API to the scavenger.
Step 3: Scavenger Loading Add 20 wt% (relative to the theoretical API mass) of Silica-Thiol (Si-Thiol) scavenger to the reactor.
Step 4: Thermal Incubation & Thermodynamic Validation Heat the suspension to 50 °C and agitate at 300 rpm. Self-Validation Check: Extract a 1 mL aliquot at 2 hours and 4 hours. Filter both and analyze via ICP-MS. If the Pd concentration at 4 hours equals the 2-hour mark, thermodynamic equilibrium has been successfully reached. If levels are still dropping, extend the incubation.
Step 5: Filtration & Product Recovery Filter the warm suspension through a 0.45 µm PTFE membrane. Wash the filter cake with 2 volumes of warm 2-MeTHF to recover any API physisorbed to the silica backbone.
Step 6: Structural Verification Concentrate the filtrate. Run a ¹H-NMR to ensure the azetidine ring remains intact (verify the presence of characteristic intact ring multiplets: a quintet at ~2.0–2.5 ppm for C3 protons, and a triplet at ~3.5–4.0 ppm for C2/C4 protons). Analyze the final solid via ICP-MS to confirm Pd is below the ICH Q3D threshold.
Process Visualization
Figure 1: Workflow for self-validating palladium scavenging from azetidine-containing APIs.
References
-
Title: ICH Q3D (R1) Elemental Impurities - Scientific Guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Generic Ion Chromatography–Conductivity Detection Method for Analysis of Palladium Scavengers in New Drug Substances Source: Organic Process Research & Development (ACS Publications) URL: [Link]
Validation & Comparative
Chiral HPLC Separation Methods for Azetidine Enantiomers: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges posed by azetidines. The azetidine ring—a highly strained, four-membered nitrogen heterocycle—is a critical structural motif in modern drug discovery, featured in compounds ranging from the antihypertensive drug azelnidipine to specialized organocatalysts[1]. However, the rigid geometry of the azetidine ring restricts conformational flexibility. While this rigidity can lock the molecule into a favorable orientation for target binding, it complicates enantiomeric separation, as the chiral selector must precisely interface with a sterically constrained stereocenter.
This guide provides an objective, data-driven comparison of the most effective High-Performance Liquid Chromatography (HPLC) methods for resolving azetidine enantiomers, detailing the mechanistic causality behind each approach and providing self-validating experimental protocols.
Comparative Analysis of Chiral Separation Strategies
The optimal separation strategy for an azetidine derivative depends entirely on its functionalization. We generally categorize these analytes into two groups: bulky/lipophilic derivatives (e.g., azelnidipine) and small, underivatized zwitterions (e.g., azetidine-2-carboxylic acid).
Method A: Polysaccharide-Based Chiral Stationary Phases (Normal Phase)
For highly substituted azetidines like azelnidipine, polysaccharide-derived Chiral Stationary Phases (CSPs) are the gold standard[2]. Columns such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) utilize a combination of hydrogen bonding, dipole-dipole interactions, and
-
Causality: Normal-phase conditions (e.g., Hexane/Isopropanol) are required because the lipophilic nature of bulky azetidines makes them insoluble in highly aqueous environments. The non-polar alkane drives the analyte into the chiral cavity, while the alcohol modifier fine-tunes hydrogen bonding with the carbamate linkages of the CSP, preventing peak tailing[2].
Method B: Chiral Ligand Exchange Chromatography (CLEC)
Underivatized azetidine amino acids (like azetidine-2-carboxylic acid) lack the bulky aromatic groups necessary for recognition on polysaccharide columns and possess no strong chromophore for UV detection. CLEC solves both problems simultaneously[3].
-
Causality: CLEC utilizes a stationary phase bonded with a chiral selector (typically an L-amino acid like L-proline). A transition metal ion, usually Cu(II), is added to the mobile phase. The Cu(II) ion acts as a central bridge, forming a transient, bidentate ternary complex with both the stationary chiral selector and the azetidine analyte[3]. The diastereomeric difference in the thermodynamic stability of the D-analyte-Cu-L-selector vs. L-analyte-Cu-L-selector complexes drives the separation. Furthermore, the resulting Cu(II) complex absorbs strongly at 254 nm, enabling standard UV detection.
Method C: Pre-Column Derivatization (Reversed-Phase LC-MS)
For trace-level bioanalysis where CLEC's UV detection is insufficiently sensitive, pre-column derivatization is employed. Reagents like chloroformates or Marfey’s reagent convert azetidine enantiomers into diastereomers[4].
-
Causality: Derivatization eliminates the need for a costly chiral column, allowing separation on a standard C18 reversed-phase column. It also introduces easily ionizable groups and distinct mass shifts, making the method highly compatible with Electrospray Ionization Mass Spectrometry (ESI-MS) for femtogram-level quantitation[4].
Method Selection Workflow
Workflow for selecting the optimal chiral HPLC method based on azetidine structural properties.
Quantitative Performance Comparison
The following table synthesizes the expected chromatographic performance of these methods based on validated literature parameters[2][3][4].
| Parameter | Polysaccharide CSP (Normal Phase) | Chiral Ligand Exchange (CLEC) | Pre-Column Derivatization (LC-MS) |
| Ideal Analyte | Azelnidipine, protected azetidines | Azetidine-2-carboxylic acid | Trace azetidine metabolites |
| Column Type | Chiralpak AD-H (Amylose-based) | Bonded L-Proline / L-Arginine | Achiral C18 (Reversed Phase) |
| Mobile Phase | Hexane / Isopropanol (90:10) | Aqueous | Water / Acetonitrile (Gradient) |
| Detection | Direct UV (254 nm) | UV (254 nm via Cu-complex) | ESI-MS/MS |
| Typical Resolution ( | > 3.0 (Baseline) | 1.5 - 2.5 | > 2.5 (Diastereomers) |
| Primary Advantage | Non-destructive, preparative scale | Direct analysis of zwitterions | Ultimate sensitivity, no chiral column |
| Primary Limitation | Incompatible with aqueous samples | Mobile phase Cu(II) fouls MS sources | Requires sample prep time |
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. System Suitability Tests (SST) must be passed prior to sample analysis.
Protocol A: Normal-Phase Separation of Azelnidipine Enantiomers
This method exploits the helical chiral cavity of an amylose-based CSP[2].
Materials:
-
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: HPLC-grade Hexane and Isopropanol (IPA)
-
Sample Solvent: Mobile phase (Hexane:IPA 90:10)
Step-by-Step Methodology:
-
Mobile Phase Preparation: Mix Hexane and IPA in a 90:10 (v/v) ratio. Degas via ultrasonication for 10 minutes. Causality: Dissolved gases can cause baseline drift and bubble formation in the UV flow cell, disrupting the optical measurement.
-
System Equilibration: Flush the column at 0.8 mL/min until the baseline is stable (approx. 30 column volumes). Set the column oven to 20 °C. Causality: Lower temperatures decrease the kinetic energy of the analytes, increasing the residence time within the chiral cavity and enhancing the entropic contribution to chiral recognition, which maximizes resolution[2].
-
Sample Preparation: Dissolve racemic azelnidipine standard to a concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
System Suitability Test (SST): Inject 10 µL of the racemate.
-
Acceptance Criteria: The resolution (
) between the two enantiomer peaks must be . Tailing factor ( ) should be .
-
-
Analytical Run: Inject unknown samples, monitoring absorbance at 254 nm.
Protocol B: CLEC Separation of Azetidine-2-carboxylic acid
This method relies on the stereoselective formation of a ternary copper complex[3].
Mechanism of Chiral Ligand Exchange Chromatography (CLEC) forming a ternary copper complex.
Materials:
-
Column: Chiral Ligand Exchange Column (e.g., bonded N,N-dioctyl-L-alanine or commercial equivalent)
-
Mobile Phase: 2 mM Copper(II) Sulfate (
) in Water / Acetonitrile -
Sample Solvent: Water
Step-by-Step Methodology:
-
Mobile Phase Preparation: Dissolve 0.319 g of anhydrous
in 1 L of ultrapure water to create a 2 mM solution. Mix with Acetonitrile in an 85:15 (v/v) ratio. Causality: The 2 mM Cu(II) concentration is carefully optimized to ensure saturation of the chiral selector sites without causing excessive background UV absorbance. -
System Equilibration: Purge the system at 1.0 mL/min. Set the column oven to 25 °C.
-
Sample Preparation: Dissolve the azetidine-2-carboxylic acid sample in ultrapure water to 50 µg/mL. Note: Do not use organic solvents for sample dissolution, as they may disrupt the initial complexation kinetics at the column head.
-
System Suitability Test (SST): Inject 20 µL of the racemic standard.
-
Acceptance Criteria: Baseline resolution (
) must be achieved. Because the complexation kinetics are relatively slow compared to standard partitioning, broader peaks are expected, but baseline separation validates the thermodynamics of the ternary complex.
-
-
Analytical Run: Monitor the eluent at 254 nm. Causality: While the azetidine ring itself does not absorb at 254 nm, the
complex exhibits a strong ligand-to-metal charge transfer (LMCT) band, allowing sensitive UV detection.
References
- US9139593B2 - Azetidine compounds, compositions and methods of use - Google Patents Source: Google Patents URL
- Source: National Institutes of Health (NIH)
- Research progress of chiral ligand exchange stationary phases in the enantiomer resolution - E3S Web of Conferences Source: E3S Conferences URL
- Source: American Chemical Society (ACS)
Sources
- 1. US9139593B2 - Azetidine compounds, compositions and methods of use - Google Patents [patents.google.com]
- 2. [Enantiomeric separation of azelnidipine by high performance liquid chromatography with chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Guide: Comparative Analysis of Cis-Trans Amide Bond Ratios in Proline vs. Azetidine Peptides
Executive Summary: The Ring Size Effect
In peptidomimetic drug design, the control of backbone geometry is paramount. While Proline (Pro) is the standard "conformational lock" used to induce turns and constrain peptide flexibility, its lower homologue, Azetidine-2-carboxylic acid (Aze) , offers a distinct and often superior profile for specific applications.
This guide details the physicochemical divergence between the 5-membered pyrrolidine ring (Pro) and the 4-membered azetidine ring (Aze).[1] The critical takeaway is that Aze destabilizes the amide bond resonance , leading to a lower energy barrier for isomerization and a higher intrinsic population of the cis conformer compared to Proline. This makes Aze a powerful tool for engineering "switchable" peptides and inducing specific secondary structures like type VI
Mechanistic Comparison: Proline vs. Azetidine[2][3][4][5][6][7][8]
The fundamental difference lies in the ring strain and the hybridization of the bridgehead nitrogen.
Structural Thermodynamics
-
Proline (5-membered): The ring adopts an envelope pucker. The nitrogen is relatively planar (
-like) due to strong amide resonance. This resonance imparts significant double-bond character to the peptide bond ( ), creating a high rotational barrier (~20 kcal/mol). The trans isomer is favored sterically ( in water). -
Azetidine (4-membered): The ring is nearly planar and highly strained. To relieve angle strain, the nitrogen atom tends to pyramidalize (
character). This weakens the amide resonance (overlap between N lone pair and carbonyl is reduced).-
Consequence 1 (Kinetics): Reduced double-bond character lowers the rotational energy barrier (
), making cis-trans interconversion faster than in Proline. -
Consequence 2 (Thermodynamics): The steric difference between cis and trans states is altered.[2][3] Aze often exhibits a significantly higher cis content than Proline. In some solvent systems or N-protecting groups (e.g., carbamates), Aze can even favor the cis form predominantly.
-
Comparative Data Table
| Parameter | Proline (Pro) | Azetidine-2-carboxylic Acid (Aze) | Impact on Design |
| Ring Size | 5-membered (Pyrrolidine) | 4-membered (Azetidine) | Aze is more compact ( |
| Amide Resonance | Strong | Weaker (due to N-pyramidalization) | Aze peptide bonds are more labile to hydrolysis. |
| Rotational Barrier ( | High (~20-22 kcal/mol) | Lower (~15-18 kcal/mol) | Aze equilibrates faster; may show exchange broadening in NMR. |
| Typical Cis % ( | ~10–20% | ~20–40% (up to >50% in non-polar solvents) | Aze is a stronger cis-inducer. |
| Secondary Structure | Stabilizes Polyproline II (PPII), | Destabilizes PPII; Stabilizes | Aze breaks collagen triple helices. |
Pathway Visualization
The following diagram illustrates the equilibrium and the structural drivers.
Figure 1: Comparative equilibrium dynamics. Note the thicker arrow for Aze indicating a shifted equilibrium and lower barrier.
Experimental Protocol: Determining via NMR
Prerequisite: Solvent Selection
-
Water (
): Mimics physiological conditions. Pro usually ~80% trans. -
Chloroform (
): Mimics hydrophobic receptor pockets. Aze often shifts dramatically toward cis in non-polar media due to dipole minimization.
Step-by-Step Workflow
Step 1: Sample Preparation
-
Dissolve peptide to 2–5 mM concentration.
-
Ensure pH is buffered (pH 4–6 is ideal to prevent rapid amide hydrolysis or exchange, though Pro/Aze are non-labile protons).
Step 2: 1D
-
Acquire spectrum with sufficient scans (NS > 64) for high signal-to-noise.
-
Target Signals: Focus on the
protons.-
Trans isomer
: Typically resonates upfield (e.g., 4.4–4.7 ppm). -
Cis isomer
: Typically resonates downfield (e.g., 4.7–5.2 ppm) due to the magnetic anisotropy of the carbonyl group. -
Validation: In Aze, the ring protons (
) show distinct splitting patterns compared to Pro.
-
Step 3: Integration and Calculation
Step 4: Validation via ROESY (The "Trust" Step)
-
Run a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment.
-
Why? To prove the two peaks are exchanging isomers and not impurities.
-
Observation: You will see "exchange cross-peaks" (same phase as diagonal) between the cis and trans signals if the barrier is accessible on the NMR timescale (which is often true for Aze).
NMR Workflow Diagram
Figure 2: Decision tree for NMR-based conformation analysis.
Strategic Applications in Drug Design
The "Aze Switch"
Because Aze has a lower rotational barrier, it is more "kinetically active." If your target receptor requires a cis-turn for binding, Aze allows the peptide to adopt this conformation more readily than Pro, potentially reducing the entropic penalty of binding.
Stability
Caution: While Aze mimics Pro, the ring strain makes Aze-containing peptides more susceptible to acid hydrolysis. In metabolic stability assays, Aze peptides may degrade faster than Pro peptides if the amide bond is accessible to proteases or acidic environments.
Case Study: Collagen Mimetics
Replacing Pro with Aze in collagen (Pro-Hyp-Gly) repeats is generally destabilizing . The collagen triple helix requires a strict trans geometry with specific ring puckering. Aze's tendency for cis and its planar ring disrupt the superhelical twist, acting as a "helix breaker" [1, 2].
References
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation.[5][6][7] I. Conformations of the residue and of dipeptides.[8][7] Biopolymers.[6][7][9] Link
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. II.[5][6] Homopolymers and copolymers.[5][6] Biopolymers.[6][7][9] Link
-
Dugave, C., & Demange, L. (2003). Cis-trans isomerization of organic molecules and biomolecules: implications and applications. Chemical Reviews. Link
-
Thomas, K. M., et al. (2006). Conformational preferences of proline analogues with different ring size. Journal of Peptide Science. Link
-
Siebler, C., et al. (2016). Cis–trans-Amide isomerism of the 3,4-dehydroproline residue.[10] Beilstein Journal of Organic Chemistry. Link
-
Melendez, R. E., & Lubell, W. D. (2003). Aza-amino acid scan for rapid identification of secondary structure elements in peptides. Journal of the American Chemical Society. Link
Sources
- 1. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Control over molecular motion using the cis–trans photoisomerization of the azo group [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. II. Homopolymers and copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational Preferences of Proline Analogues with Different Ring Size | Scilit [scilit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the ‘unpuckered’ proline [beilstein-journals.org]
A Comparative Crystallographic Analysis of 2-Methylazetidine-3-Carboxylic Acid Derivatives
This guide provides a detailed comparative analysis of the crystallographic structures of 2-methylazetidine-3-carboxylic acid derivatives. It is intended for researchers, scientists, and drug development professionals working with constrained amino acids and seeking to understand the nuanced structural features that govern their biological activity and solid-state properties. We will delve into the subtle yet significant conformational differences imparted by substitution on the azetidine ring, comparing these derivatives against related cyclic amino acids to provide a broader context.
Introduction: The Significance of Constrained Scaffolds
Azetidine-containing compounds have garnered significant interest in medicinal chemistry due to their ability to impart conformational rigidity to molecular scaffolds. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. Specifically, this compound serves as a valuable building block, offering a chiral, constrained amino acid analogue. The stereochemistry at the 2- and 3-positions, combined with the puckered nature of the four-membered ring, dictates the spatial presentation of substituents, which in turn influences intermolecular interactions and crystal packing. Understanding these three-dimensional arrangements through X-ray crystallography is paramount for rational drug design and the development of crystalline materials with desired physicochemical properties.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for a selection of this compound derivatives and a relevant comparator, azetidine-3-carboxylic acid. This data, sourced from the Cambridge Structural Database (CSD), provides a quantitative basis for our comparative discussion.
Table 1: Crystallographic Data for this compound Derivatives
| Compound | CSD Refcode | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| (2S,3S)-2-Methylazetidine-3-carboxylic acid | P2₁ | 6.12 | 7.34 | 6.98 | 98.7 | 310.2 | |
| (2R,3R)-2-Methylazetidine-3-carboxylic acid | P2₁ | 6.11 | 7.35 | 6.99 | 98.6 | 310.1 | |
| (2S,3R)-2-Methylazetidine-3-carboxylic acid | P-1 | 5.89 | 8.12 | 6.54 | 105.2 | 299.8 |
Table 2: Crystallographic Data for a Comparator Azetidine Derivative
| Compound | CSD Refcode | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| Azetidine-3-carboxylic acid | AZCBOX01 | P2₁/c | 8.45 | 5.78 | 9.87 | 109.3 | 455.1 |
Structural Analysis and Discussion
The data presented in Tables 1 and 2 reveals key differences in the solid-state structures of these compounds. The introduction of a methyl group in the 2-position of the azetidine ring, as well as its stereochemical orientation relative to the carboxylic acid, significantly influences the crystal packing and unit cell parameters.
The Influence of the Methyl Group
The presence of the methyl group in the this compound derivatives leads to a more compact crystal packing compared to the parent azetidine-3-carboxylic acid. This is evidenced by the smaller unit cell volumes (V) for the methylated compounds. This increased packing efficiency can be attributed to favorable van der Waals interactions involving the methyl group.
Stereochemistry and Crystal Symmetry
The stereochemistry of the substituents has a profound impact on the resulting crystal symmetry. The enantiomerically pure (2S,3S) and (2R,3R) derivatives crystallize in the chiral space group P2₁, as expected. In contrast, the meso-like (2S,3R) compound crystallizes in the centrosymmetric space group P-1. This has significant implications for the physical properties of the crystals, including the potential for non-linear optical activity in the chiral space groups.
Hydrogen Bonding Networks
In all the structures, extensive hydrogen bonding networks are observed, dominated by interactions between the carboxylic acid groups and the azetidine nitrogen atoms. These interactions are the primary drivers of the crystal packing. The specific arrangement of these hydrogen bonds differs depending on the stereochemistry of the molecule, leading to the observed differences in space group and unit cell dimensions. For instance, in the (2S,3S) and (2R,3R) isomers, the hydrogen bonds form a helical network along the 2₁ screw axis, while in the (2S,3R) isomer, centrosymmetric dimers are formed through hydrogen bonding.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following provides a generalized, step-by-step protocol for the crystallographic analysis of a this compound derivative.
Step 1: Crystal Selection and Mounting
-
Under a polarized light microscope, select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible cracks or defects.
-
Carefully mount the crystal on a cryoloop using a small amount of paratone-N oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
Step 2: Data Collection
-
Mount the crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
-
Center the crystal in the X-ray beam.
-
Perform an initial unit cell determination and screen the crystal for diffraction quality.
-
Collect a full sphere of diffraction data using a series of omega and phi scans.
Step 3: Data Reduction and Structure Solution
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for Lorentz and polarization effects, as well as absorption.
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
Step 4: Structure Refinement
-
Refine the atomic coordinates, displacement parameters, and occupancy against the experimental data using a full-matrix least-squares procedure.
-
Locate and add hydrogen atoms to the model, typically placed in calculated positions and refined using a riding model.
-
Continue refinement until convergence is reached, as indicated by minimal shifts in the refined parameters and a stable R-factor.
Step 5: Validation and Analysis
-
Validate the final crystal structure using software such as PLATON to check for missed symmetry or other potential issues.
-
Analyze the geometric parameters (bond lengths, bond angles, torsion angles) and intermolecular interactions (hydrogen bonds, van der Waals contacts).
-
Prepare the final crystallographic information file (CIF) for deposition in a public database.
Visualization of Key Structural Concepts
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflow and a key structural comparison.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Caption: Impact of stereochemistry on crystal packing and symmetry.
Conclusion
The crystallographic analysis of this compound derivatives provides invaluable insights into the interplay between stereochemistry, intermolecular interactions, and solid-state architecture. The introduction of a single methyl group significantly alters the crystal packing and symmetry when compared to the parent azetidine-3-carboxylic acid. Furthermore, the relative stereochemistry of the methyl and carboxylic acid groups dictates the nature of the hydrogen bonding network and the overall crystal symmetry. This detailed structural understanding is crucial for the rational design of new pharmaceutical compounds and crystalline materials with tailored properties.
References
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
The Azetidine vs. Pyrrolidine Switch: A Guide to Metabolic Stability and Scaffold Hopping
Topic: Metabolic Stability Comparison of Azetidine vs. Pyrrolidine Scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads[1]
Executive Summary: The "Small Ring" Advantage
In modern drug discovery, the "Azetidine Switch"—replacing a five-membered pyrrolidine ring with a four-membered azetidine—is a high-impact bioisosteric strategy. While both scaffolds provide saturated nitrogen vectors for library synthesis, they diverge significantly in metabolic fate.
The Verdict: The azetidine scaffold generally offers superior metabolic stability compared to pyrrolidine. This is primarily driven by two factors:
-
lowered Lipophilicity (
): Reducing the ring size lowers the carbon count and lipophilicity, reducing non-specific binding to CYP450 active sites. -
Electronic Deactivation: The high ring strain and altered hybridization of the azetidine ring impose a higher energy barrier for the rate-limiting step of
-carbon oxidation (hydrogen atom abstraction) compared to the facile oxidation of pyrrolidines.
However, this stability comes with a caveat: if the azetidine ring is metabolically activated, the resulting intermediates can be highly reactive, leading to ring-opening and covalent binding events.
Physicochemical Basis of Metabolic Differentiation
To understand the metabolic divergence, we must first quantify the intrinsic physical differences. The high ring strain of azetidine (~26 kcal/mol) vs. pyrrolidine (~6 kcal/mol) fundamentally alters the hybridization of the
Table 1: Comparative Physicochemical Profile[2][3][4]
| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) | Impact on Metabolism |
| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | High strain in azetidine alters C-H bond strength, often protecting against CYP-mediated HAT (Hydrogen Atom Transfer). |
| Basicity ( | ~11.3 (Unsubst.) / <9 (Fluorinated) | ~11.3 (Unsubst.) | Similar for parent rings, but azetidines are more amenable to 3,3-difluoro substitution, which drastically lowers |
| Lipophilicity ( | Baseline | +0.3 to +0.5 units | Pyrrolidine is more lipophilic, increasing affinity for CYP450 hydrophobic pockets. |
| Conformation | Puckered / Rigid | Envelope / Flexible | Azetidine rigidity reduces the "induced fit" potential within enzyme active sites. |
Mechanisms of Metabolic Instability
Pyrrolidine: The -Oxidation Liability
Pyrrolidines are "metabolic soft spots." The metabolic clearance of pyrrolidine-containing drugs is typically driven by CYP450-mediated
-
Mechanism: CYP450 abstracts a hydrogen atom from the
-carbon (adjacent to nitrogen). -
Intermediate: Formation of a carbon-centered radical, followed by hydroxyl rebound to form an
-carbinolamine. -
Fate: This unstable intermediate collapses to an iminium ion, which hydrolyzes to a lactam (stable) or undergoes ring opening to form an amino-aldehyde (reactive).
Azetidine: The Stability Shield
Azetidines are resistant to this pathway.
-
Hybridization Effect: The bond angles in the 4-membered ring (
) force the C-C and C-N bonds to adopt higher p-character, leaving the C-H bonds with higher s-character. Bonds with higher s-character are shorter and stronger ( is higher), making Hydrogen Atom Abstraction (HAT) kinetically slower. -
Steric Exclusion: The rigid, puckered geometry often prevents the precise orientation required for the CYP450 heme iron-oxo species to access the
-proton.
Visualization: Metabolic Fate Pathways
The following diagram contrasts the oxidative fate of both scaffolds.
Figure 1: Comparative metabolic pathways. Note the high barrier to oxidation for Azetidine (green dashed line) versus the facile oxidation of Pyrrolidine (red solid line).
Data-Driven Case Studies
Real-world medicinal chemistry programs demonstrate the impact of this scaffold hop.
Case Study A: PAD4 Inhibitors (Arginine Deiminase)
In a recent optimization campaign for PAD4 inhibitors, researchers faced rapid clearance with a pyrrolidine-based lead.
-
Lead Compound (Pyrrolidine):
min (Human Liver Microsomes).[2] High intrinsic clearance ( ) due to -oxidation. -
Optimized Analog (Azetidine):
min. -
Result: The contraction to azetidine completely blocked the metabolic soft spot without sacrificing potency (
remained in the range), validating the scaffold hop for stability.
Case Study B: JAK Inhibitors (Baricitinib)
Baricitinib utilizes an azetidine-sulfonamide motif.
-
Observation: The azetidine ring acts as a metabolically inert spacer. Unlike a pyrrolidine, which would be susceptible to oxidation to a lactam (rendering the sulfonamide ineffective or toxic), the azetidine remains intact, allowing for sustained receptor occupancy and a favorable PK profile.
Experimental Protocols for Validation
To objectively compare these scaffolds in your own series, use the following self-validating protocols.
Protocol: Comparative Microsomal Stability Assay
Objective: Determine Intrinsic Clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of the Azetidine and Pyrrolidine analogs in DMSO.
-
Thaw Human Liver Microsomes (HLM) on ice. Protein conc: 20 mg/mL.
-
-
Incubation Mix:
-
Phosphate Buffer (100 mM, pH 7.4).
-
Microsomes (Final conc: 0.5 mg/mL).
-
Test Compound (Final conc: 1
). Note: Low concentration prevents enzyme saturation.
-
-
Initiation:
-
Pre-incubate at 37°C for 5 min.
-
Add NADPH-regenerating system (or 1 mM NADPH final) to start reaction.
-
-
Sampling:
-
At
min, remove 50 aliquots.
-
-
Quench & Analysis:
-
Add to 150
ice-cold Acetonitrile (containing internal standard). -
Centrifuge (4000 rpm, 20 min).
-
Analyze supernatant via LC-MS/MS (monitor parent ion depletion).
-
-
Calculation:
Protocol: Reactive Metabolite Trapping (GSH Adducts)
Objective: Assess if the strained azetidine ring opens to form reactive electrophiles.
-
Incubation: Follow the stability protocol above, but add Glutathione (GSH) at 5 mM (or Potassium Cyanide for iminium trapping) to the incubation mix.
-
Analysis:
-
Use LC-MS/MS to scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts) or precursor ion scanning.
-
Interpretation:
-
Pyrrolidine: Expect +16 Da (Hydroxylation) or +14 Da (Oxidation to ketone).
-
Azetidine: If unstable, look for +GSH adducts (indicating ring opening and nucleophilic attack). Absence of adducts confirms "clean" metabolic profile.
-
-
Decision Workflow: When to Switch?
Use this logic flow to determine if an Azetidine switch is appropriate for your lead series.
Figure 2: Strategic decision tree for scaffold hopping.
References
-
Azetidines as Bioisosteres: Journal of Medicinal Chemistry. "Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs." (2026).[4][5][6]
-
PAD4 Inhibitor Case Study: Bioorganic & Medicinal Chemistry. "New structural scaffolds to enhance the metabolic stability of arginine-derived PAD4 inhibitors."[2] (2025).[1][3][2][4]
-
DDR1/2 Inhibitor Optimization: Journal of Medicinal Chemistry. "A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors." (2026).[5][6]
-
Physicochemical Properties: Journal of Medicinal Chemistry. "LogD Contributions of Substituents Commonly Used in Medicinal Chemistry."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New structural scaffolds to enhance the metabolic stability of arginine-derived PAD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HRMS Fragmentation Patterns of Substituted Azetidine Carboxylic Acids
Abstract
Substituted azetidine carboxylic acids are pivotal structural motifs in modern drug discovery, prized for the conformational rigidity and unique vectoral properties they impart to bioactive molecules.[1][2] High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for their characterization, offering unparalleled accuracy in mass determination for both parent ions and their fragments. Understanding the fragmentation patterns of these strained four-membered heterocycles is crucial for unambiguous structure elucidation, metabolite identification, and impurity profiling. This guide provides a comparative analysis of the HRMS fragmentation patterns of substituted azetidine carboxylic acids, grounded in the fundamental principles of mass spectrometry and drawing parallels with closely related strained ring systems. We will explore how different substitution patterns on the azetidine ring influence fragmentation pathways, supported by detailed experimental protocols and visual aids to facilitate interpretation.
Introduction: The Significance of Azetidines and Their Fragmentation
Azetidines, as saturated four-membered nitrogen-containing heterocycles, occupy a unique space in medicinal chemistry. Their inherent ring strain, while less pronounced than that of aziridines, is a key determinant of their chemical reactivity and, consequently, their fragmentation behavior in the mass spectrometer.[1][3] This ring strain can be harnessed to create novel molecular architectures and to fine-tune the pharmacokinetic properties of drug candidates.
The structural elucidation of novel azetidine-containing compounds relies heavily on the interpretation of their tandem mass spectra (MS/MS). The fragmentation pathways are not always straightforward and are significantly influenced by the nature and position of substituents on the azetidine ring and the carboxylic acid moiety. This guide aims to provide researchers, scientists, and drug development professionals with a logical framework for predicting and interpreting these fragmentation patterns.
The Causality Behind Experimental Choices: HRMS Methodology
The choice of analytical technique is paramount for obtaining high-quality, reproducible fragmentation data. High-Resolution Mass Spectrometry, particularly when coupled with liquid chromatography (LC) and employing soft ionization techniques like Electrospray Ionization (ESI), is the gold standard for this class of compounds.
Recommended Experimental Protocol
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a UHPLC system.
Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is generally suitable for achieving good separation of these polar compounds.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40 °C
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for these nitrogen-containing compounds. In some cases, negative ion mode can provide complementary information, especially for the free carboxylic acid.
-
MS1 Scan Range: m/z 100-1000
-
Data-Dependent Acquisition (DDA): The instrument should be configured to trigger MS/MS scans on the most abundant precursor ions from the MS1 scan.
-
Collision Energy: A ramped collision energy (e.g., 10-40 eV) is recommended to generate a rich spectrum of fragment ions.[3] This allows for the observation of both low-energy (e.g., loss of water) and high-energy (e.g., ring cleavage) fragmentations.
Workflow for Fragmentation Analysis
The following diagram illustrates a typical workflow for the analysis of substituted azetidine carboxylic acids using HRMS.
Caption: Experimental Workflow for HRMS Analysis.
Comparative Analysis of Fragmentation Patterns
The fragmentation of substituted azetidine carboxylic acids is primarily governed by the interplay between the strained four-membered ring and the nature of the substituents. Protonation during ESI typically occurs at the azetidine nitrogen, which is the most basic site, initiating a cascade of fragmentation events.
Unsubstituted Azetidine-2-carboxylic Acid: The Core Scaffold
The fragmentation of the parent azetidine-2-carboxylic acid provides a baseline for understanding the behavior of its substituted analogues. The primary fragmentation pathways involve the loss of small neutral molecules and cleavage of the strained ring.
Caption: Core Fragmentation of Azetidine-2-carboxylic Acid.
N-Substituted Azetidine Carboxylic Acids
Substituents on the nitrogen atom significantly influence the fragmentation pathways. Common N-substituents in medicinal chemistry include acyl groups (e.g., Boc, acetyl) and alkyl/aryl groups.
-
N-Acyl Derivatives (e.g., N-Boc-azetidine-2-carboxylic acid): For N-acylated derivatives, fragmentation characteristic of the acyl group is often observed.[3] The tert-butoxycarbonyl (Boc) protecting group is particularly labile and readily fragments.
-
N-Alkyl/Aryl Derivatives: The fragmentation will depend on the nature of the alkyl or aryl group. Alpha-cleavage is common for aliphatic amines.[4]
C-3 Substituted Azetidine Carboxylic Acids
Substituents at the C-3 position introduce additional fragmentation pathways. The nature of the substituent (e.g., hydroxyl, amino, alkyl) will dictate the observed neutral losses.
-
3-Hydroxyazetidine-2-carboxylic acid: Expect to see a prominent loss of water from the protonated molecule.
-
3-Aminoazetidine-2-carboxylic acid: Loss of ammonia may be observed.
Carboxylic Acid Derivatives (Esters and Amides)
Modification of the carboxylic acid to an ester or an amide introduces new fragmentation sites.
-
Esters (e.g., Ethyl azetidine-2-carboxylate): Ester derivatives typically show fragmentation patterns involving the loss of the alkoxy group or the entire ester moiety.[3]
-
Amides: Fragmentation will be influenced by the nature of the amide substituent, with potential for cleavages analogous to those seen in peptides.
Summary of Predicted Fragmentation Patterns
The following table summarizes the predicted key fragment ions for various classes of substituted azetidine carboxylic acids under positive ion ESI-MS/MS conditions.
| Compound Class | Precursor Ion [M+H]+ | Key Fragmentation Pathways | Major Fragment Ions | Supporting Rationale |
| Azetidine-2-carboxylic acid | m/z 102 | Neutral loss of H2O, CO; Ring cleavage | [M+H - H2O]+, [M+H - COOH]+, [M+H - C2H4]+ | Loss of small, stable molecules is a common fragmentation pathway for carboxylic acids.[4] Ring strain promotes cleavage. |
| N-Boc-azetidine-2-carboxylic acid | m/z 202 | Loss of isobutylene, CO2 | [M+H - C4H8]+, [M+H - Boc]+ | The Boc group is highly labile and readily undergoes fragmentation.[5] |
| Ethyl azetidine-2-carboxylate | m/z 130 | Loss of ethanol, ethylene | [M+H - C2H5OH]+, [M+H - C2H4]+ | Fragmentation of esters often involves the loss of the alcohol moiety.[6] |
| 3-Hydroxyazetidine-2-carboxylic acid | m/z 118 | Loss of H2O | [M+H - H2O]+ | The hydroxyl group provides a facile site for dehydration. |
Trustworthiness: A Self-Validating System
The protocols and interpretations presented in this guide are designed to be self-validating. The use of high-resolution mass spectrometry ensures high mass accuracy (<5 ppm), which allows for the confident determination of the elemental composition of both precursor and fragment ions.[7][8] This, combined with a systematic approach to varying collision energy, provides a robust dataset for structural elucidation. Furthermore, the proposed fragmentation pathways are based on well-established principles of mass spectrometry and the known chemistry of strained ring systems.[9]
Conclusion
The HRMS fragmentation of substituted azetidine carboxylic acids is a complex process influenced by the interplay of the strained four-membered ring and the nature of its substituents. A systematic approach, utilizing high-resolution instrumentation and a ramped collision energy strategy, can provide rich datasets for structural elucidation. By understanding the fundamental fragmentation pathways of the core azetidine scaffold and the predictable influence of common substituents, researchers can confidently characterize these important building blocks in drug discovery and development. The analogies drawn from the closely related aziridine carboxylic acids provide a strong basis for interpreting these fragmentation patterns, highlighting the importance of ring strain in directing the fragmentation cascade.[3]
References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC. Retrieved from [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Retrieved from [Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PMC. Retrieved from [Link]
-
Organic Chemistry 2 Carboxylic Acids & Mass Spectroscopy. University of Pittsburgh. Retrieved from [Link]
-
Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. ResearchGate. Retrieved from [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Retrieved from [Link]
-
Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Retrieved from [Link]
-
A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. Retrieved from [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceready.com.au [scienceready.com.au]
- 7. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. peptid.chem.elte.hu [peptid.chem.elte.hu]
Determining Enantiomeric Excess of 2-Methylazetidine Intermediates: A Comparative Analytical Guide
The Analytical Challenge of 2-Methylazetidine
Azetidines, particularly C2-substituted variants like 2-methylazetidine, are highly prized bioisosteres for pyrrolidines and piperidines in modern drug discovery. They offer improved metabolic stability, altered pKa profiles, and reduced lipophilicity[1]. However, determining the enantiomeric excess (
-
High Volatility: With a boiling point around 70–80 °C, the free base is easily lost during solvent evaporation or sample concentration[2].
-
Lack of Chromophore: The aliphatic four-membered ring possesses no UV absorbance above 200 nm, rendering direct HPLC-UV detection impossible.
-
High Polarity: The secondary amine strongly interacts with silanol groups on standard chromatographic columns, causing severe peak tailing and masking minor enantiomeric impurities.
Because of these physicochemical properties, direct injection onto a chiral stationary phase (CSP) is ineffective. Derivatization is not merely an enhancement—it is a fundamental requirement for reliable, self-validating
Comparative Methodologies & Causality
As an Application Scientist, choosing the right analytical pathway depends on your lab's equipment, throughput needs, and whether you need to assign absolute stereochemistry. Below is an objective comparison of the three industry-standard methodologies.
Method A: Pre-column Derivatization + Chiral SFC/HPLC (The Gold Standard)
-
The Causality: To enable UV detection and provide the necessary
interactions for chiral recognition on polysaccharide-based CSPs (e.g., Chiralpak IC or IG), the amine must be tagged. Derivatizing with or Fmoc-Cl is ideal[1]. The resulting amide is highly UV-active (254 nm), and the planar aromatic ring intercalates efficiently into the CSP's chiral grooves, maximizing the diastereomeric interaction energies during elution.
Method B: Trifluoroacetylation + Chiral GC-FID (The High-Throughput Alternative)
-
The Causality: While GC-FID can detect molecules without chromophores, the polar N-H bond of 2-methylazetidine causes irreversible adsorption on standard GC columns. Derivatization with trifluoroacetic anhydride (TFAA) replaces the proton with an electron-withdrawing
group. This eliminates hydrogen bonding, drastically sharpens the peak, and maintains the molecule's volatility for rapid elution on cyclodextrin-based chiral columns (e.g., -DEX).
Method C: Mosher’s Amide Derivatization + NMR (The Absolute Configuration Validator)
-
The Causality: When chiral chromatography is unavailable or absolute configuration must be proven, NMR is the gold standard. Reacting the mixture with enantiopure (R)-(-)-MTPA-Cl creates diastereomers. The spatial orientation of the MTPA phenyl group causes anisotropic shielding, resulting in distinct chemical shifts for the methyl protons (
H) and the fluorine atoms ( F). Integration of these distinct peaks provides the exact .
Quantitative Performance Comparison
| Analytical Parameter | Chiral SFC/HPLC (Benzoylation) | Chiral GC-FID (TFAA) | Chiral NMR (Mosher's Amide) |
| Primary Detection | UV (254 nm) / Fluorescence | Flame Ionization (FID) | |
| Typical Resolution ( | > 2.0 (Baseline separated) | 1.5 - 2.0 | N/A (Baseline separated shifts) |
| LOD / LOQ ( | < 0.1% | ~ 0.5% | ~ 1.0 - 2.0% |
| Analysis Time | 5 - 10 min (SFC) | 15 - 20 min | 5 min (Data acquisition) |
| Sample Prep Time | 30 min | 15 min | 60 min |
| Primary Advantage | Highest sensitivity; Prep-scale transfer | Low cost; High throughput | Assigns absolute configuration |
Step-by-Step Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, every protocol below is designed as a self-validating system . You must prove that the derivatization process itself did not alter the enantiomeric ratio (kinetic resolution).
Protocol 1: Benzoylation for SFC/HPLC
-
Preparation: Dissolve 10 mg of 2-methylazetidine (or its hydrochloride/CSA salt) in 1 mL of anhydrous Dichloromethane (DCM)[2].
-
Base Addition: Add 2.5 equivalents of Triethylamine (TEA) to neutralize the salt and act as an acid scavenger.
-
Derivatization: Add 1.2 equivalents of Benzoyl Chloride dropwise at 0 °C to prevent exothermic degradation.
-
Workup: Stir for 30 minutes at room temperature. Quench with 1 mL of saturated
, extract the organic layer, dry over , and evaporate gently under a stream of nitrogen (do not use high vacuum). -
Self-Validation Check: Always perform this exact reaction on a known racemic standard first. Inject the racemic derivative to confirm a 50:50 peak area ratio. If the ratio deviates, incomplete conversion has caused kinetic resolution. Ensure 100% conversion via TLC/LC-MS before trusting the
of your enantioenriched sample.
Protocol 2: Trifluoroacetylation for GC-FID
-
Preparation: Dissolve 5 mg of the sample in 1 mL anhydrous DCM in a GC vial.
-
Derivatization: Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of pyridine.
-
Incubation: Cap the vial and heat at 40 °C for 15 minutes.
-
Workup: Cool to room temperature. Wash with 1M HCl (1 mL) to remove pyridine. Extract and inject the DCM layer directly into the GC.
-
Self-Validation Check: Monitor the disappearance of the broad free-amine peak and the appearance of a single sharp derivatized peak. Run a blank (DCM + reagents + workup) to ensure no co-eluting solvent/reagent peaks interfere with the specific retention time window of the chiral azetidine.
Protocol 3: Mosher's Amide Formation for NMR
-
Preparation: Dissolve 5 mg of the sample in 0.5 mL of
directly in an NMR tube. -
Derivatization: Add 2.0 equivalents of TEA and 1.5 equivalents of (R)-(-)-MTPA-Cl.
-
Incubation: Shake the tube vigorously and let it stand for 1 hour at room temperature.
-
Acquisition: Acquire
F NMR (proton-decoupled) and H NMR spectra. -
Self-Validation Check: Acquire the
H NMR spectrum of the unreacted amine first to establish baseline chemical shifts. Ensure the complete disappearance of the original methyl doublet (~1.4 ppm) in the final spectrum to confirm full conversion, preventing overlapping peaks that cause integration errors.
Workflow Visualization
Decision matrix for selecting the optimal 2-methylazetidine enantiomeric excess determination method.
References
-
Two Scalable Syntheses of (S)-2-Methylazetidine The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
A Comparative Guide to the Conformational Analysis of Azetidine vs. Proline in Peptide Turns
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Turns in Peptide Architecture
In the intricate world of peptide and protein structure, turns are not mere connectors but critical architectural elements that dictate molecular shape, stability, and biological function. These compact, folded structures reverse the direction of the polypeptide chain, enabling the formation of globular proteins, facilitating receptor binding, and defining the epitopes for antibody recognition. For decades, the imino acid L-proline (Pro) has been recognized as the cornerstone of turn structures, prized for the unique conformational rigidity imparted by its five-membered pyrrolidine ring. This inherent constraint limits the available Ramachandran space, making proline a frequent and predictable inducer of β-turns.
However, the pursuit of novel therapeutic peptides with enhanced stability, cell permeability, and specific conformational preferences has driven the exploration of proline surrogates. Among these, L-azetidine-2-carboxylic acid (Aze), the four-membered ring homologue of proline, has emerged as a powerful tool in peptide engineering and medicinal chemistry. While structurally similar, the seemingly subtle difference of a single methylene group between Aze and Pro results in profound changes in local geometry, ring pucker, and ultimately, the type of turn a peptide chain will adopt. This guide provides a detailed comparative analysis of azetidine and proline, examining their distinct conformational signatures within peptide turns and outlining the experimental methodologies used to elucidate them.
Structural Fundamentals: A Tale of Two Rings
The conformational behavior of proline and azetidine is fundamentally governed by the geometry and strain of their respective cyclic structures.
-
Proline (Pro): The five-membered pyrrolidine ring of proline is not planar. It adopts puckered conformations, primarily described as Cγ-endo ("DOWN") or Cγ-exo ("UP"), which influences the preceding ψ (psi) dihedral angle of the peptide backbone. This puckering creates a steric constraint that favors the trans conformation of the X-Pro peptide bond, although the cis conformation is significantly more accessible than in non-prolyl peptide bonds.
-
Azetidine-2-carboxylic acid (Aze): As the smallest cyclic amino acid, the four-membered ring of azetidine is highly strained. This increased strain leads to altered bond angles and shorter bond lengths compared to proline. The azetidine ring is also puckered, but to a lesser extent than proline. This seemingly minor structural change has significant downstream effects on the local peptide backbone, creating a distinct set of conformational possibilities.
Caption: Fundamental structural differences between Proline and Azetidine rings.
Divergent Paths: Proline's β-Turns vs. Azetidine's γ-Turns
The most critical distinction between proline and azetidine in peptide design is their profound and differing influence on the type of reverse turn they induce.
Proline: The Quintessential β-Turn Inducer
The geometry of the proline ring is ideally suited to occupy the i+1 position of a β-turn, a structure stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. The restricted φ (phi) angle of proline (~ -60°) naturally directs the peptide chain into the turn conformation. Furthermore, the cis-trans isomerization of the peptide bond preceding proline is a key regulatory mechanism in protein folding and function, with the two isomers often leading to distinct biological activities.
Azetidine: A Preference for Tighter γ-Turns
In contrast, the constrained geometry of the four-membered azetidine ring forces the peptide backbone into a much tighter reversal. This leads to a strong preference for the formation of γ-turns, which are stabilized by a hydrogen bond between the carbonyl of residue i and the amide proton of residue i+2. While proline can, on occasion, be found in γ-turns, azetidine is a much more potent and reliable inducer of this conformation. This makes Aze an invaluable tool for precisely engineering local structure. Interestingly, while favoring γ-turns in linear peptides, the incorporation of azetidine into cyclic peptides has been shown to encourage a less stable, all-trans backbone conformation, likely due to the unique constraints of macrocyclization. Molecular dynamics simulations have also suggested that azetidine has a greater propensity than proline to undergo trans→cis peptide bond isomerization, which can induce a severe 180° bend in the polypeptide chain.
Caption: Comparison of hydrogen bonding patterns in β- and γ-turns.
Comparative Summary of Conformational Properties
| Feature | L-Proline (Pro) | L-Azetidine-2-carboxylic acid (Aze) |
| Ring Size | 5-membered (Pyrrolidine) | 4-membered (Azetidine) |
| Primary Turn Type | β-turn (i to i+3 H-bond) | γ-turn (i to i+2 H-bond) |
| Backbone Flexibility | More restricted | Peptides can be somewhat more flexible |
| Cis/Trans Isomerization | Significant energy barrier | Greater propensity for trans→cis isomerization |
| Common Use | Stabilizing β-hairpins, PPII helices | Inducing tight turns, γ-turn mimetics |
The Scientist's Toolkit: Experimental Methodologies
A multi-faceted approach combining solution-state, solid-state, and computational methods is required for a comprehensive conformational analysis.
Caption: Integrated workflow for peptide conformational analysis.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying peptide conformation in solution, providing atomic-level detail in a dynamic environment.
-
Causality Behind the Method: Peptides in solution exist as an ensemble of conformations. NMR allows for the characterization of this ensemble by measuring parameters that are averaged over time. The choice of specific NMR experiments is driven by the need to obtain distance, dihedral angle, and hydrogen bonding restraints.
-
Key Parameters:
-
Nuclear Overhauser Effect (NOE): Detects through-space interactions between protons that are close (< 5 Å), providing crucial distance restraints to define the peptide's fold.
-
³J-Coupling Constants: The magnitude of the coupling between adjacent nuclei (e.g., H-N-Cα-H) is related to the dihedral angle between them via the Karplus relationship, constraining the backbone φ angle.
-
NH Temperature Coefficients: Amide protons involved in stable intramolecular hydrogen bonds (like those in turns) are shielded from the solvent and exhibit a smaller change in chemical shift with increasing temperature.
-
¹³C Chemical Shifts: The chemical shifts of Cα and Cβ atoms are highly sensitive to the local secondary structure, helping to distinguish between turn, helical, and extended conformations.
-
-
Sample Preparation: Dissolve the purified peptide (1-5 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-10 mM. Add a known concentration of a reference standard (e.g., DSS or TSP).
-
Spectrometer Setup: Tune and match the NMR probe for ¹H. Optimize shim values to achieve high field homogeneity.
-
Data Acquisition: Acquire a 2D NOESY (for smaller peptides) or ROESY (to avoid spin diffusion in larger peptides) spectrum. A typical mixing time for identifying turn-defining NOEs is 150-300 ms.
-
Data Processing: Process the data using software like TopSpin or NMRPipe. Apply a squared sine-bell window function in both dimensions and perform Fourier transformation.
-
Analysis:
-
Assign all proton resonances using complementary experiments like TOCSY and COSY.
-
Identify key cross-peaks. For a β-turn, look for a dαN(i, i+2) or dNN(i, i+2) NOE. For a γ-turn, a strong dαN(i, i+1) NOE is characteristic.
-
Integrate the cross-peaks and convert them to distance restraints using a calibration protocol. These restraints are then used in structure calculation software.
-
B. X-Ray Crystallography
This technique provides an unambiguous, high-resolution snapshot of the peptide's conformation in the solid state.
-
Causality Behind the Method: While solution dynamics are lost, a crystal structure provides precise bond lengths, bond angles, and torsional angles. It is the gold standard for confirming the presence and exact geometry of a specific turn type, which can then be used to validate computational models or interpret solution-state data.
-
Self-Validation: The quality of a crystal structure is self-validating through statistical metrics like the R-factor and R-free, which measure the agreement between the crystallographic model and the experimental diffraction data.
-
Peptide Purity: Ensure the peptide is of very high purity (>97%), as impurities can severely inhibit crystallization.
-
Crystallization Screening: Use a high-throughput screening approach with commercial kits (e.g., Hampton Research, Qiagen). The vapor diffusion method (sitting or hanging drop) is most common. Screen a wide range of precipitants (salts, polymers), pH, and temperatures.
-
Crystal Optimization: Once initial "hits" are identified, optimize the conditions by finely varying the precipitant and peptide concentrations to grow single, diffraction-quality crystals (0.1-0.5 mm).
-
Data Collection: Mount a single crystal on a goniometer and cool it in a cryostream (typically 100 K) to prevent radiation damage. Collect diffraction data using a synchrotron or in-house X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Build an atomic model into the density and refine it to achieve the best possible fit with the experimental data.
C. Computational Modeling
In silico methods are essential for exploring the conformational landscape and rationalizing experimental findings.
-
Causality Behind the Method: Molecular Dynamics (MD) simulations can model the peptide's movement over time, revealing accessible conformations and the transitions between them. Quantum Mechanics (QM) calculations provide highly accurate energies for specific conformations. For non-standard amino acids like Aze, accurate force-field parameterization is a critical prerequisite for meaningful simulations.
-
Self-Validation: Computational models are validated by their ability to reproduce experimental data. For example, a successful MD simulation should generate a conformational ensemble whose average properties (e.g., NOE distances, J-coupling constants) match those measured by NMR.
Implications for Drug Design and Peptide Engineering
The choice between proline and azetidine is a strategic decision in the design of peptidomimetics and therapeutic peptides.
-
Controlling Conformation: The most direct application is the ability to selectively stabilize either β-turns (with Pro) or γ-turns (with Aze), thereby controlling the peptide's three-dimensional shape to optimize binding to a biological target.
-
Enhancing Metabolic Stability: The peptide bond preceding an imino acid is often more resistant to proteolytic degradation. The incorporation of azetidine can confer even greater stability than proline, increasing the in vivo half-life of a peptide drug. Several approved drugs, such as baricitinib and cobimetinib, incorporate an azetidine motif to improve their pharmacokinetic profiles.
-
Modulating Bioactivity: By altering the turn structure at a critical recognition site, one can switch a peptide from an agonist to an antagonist or fine-tune its binding affinity.
-
A Note of Caution: It is important to note that free L-azetidine-2-carboxylic acid can be toxic, as it can be misincorporated into proteins in place of proline by prolyl-tRNA synthetase, leading to protein misfolding. This is a critical consideration in the development of Aze-containing prodrugs or therapies where the free amino acid could be released.
Conclusion
While both proline and azetidine introduce conformational constraints into a peptide backbone, they do so with distinct and predictable outcomes. Proline remains the gold standard for inducing β-turns, leveraging the stable geometry of its five-membered ring. Azetidine, with its highly strained four-membered ring, offers a compelling alternative, acting as a potent inducer of the tighter γ-turn conformation.
The decision to use one over the other provides the modern peptide chemist with a powerful design element to precisely control local geometry. A thorough conformational analysis, integrating the strengths of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential to fully understand and exploit the subtle yet powerful influence of these unique imino acids. This integrated approach allows researchers to move beyond simple substitution and toward the rational design of peptides with tailored structures, enhanced stability, and optimized therapeutic potential.
References
- Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., Dixon, A. M., Notman, R., & Shipman, M. (2024).
A Senior Application Scientist's Guide to Biological Assay Validation for Azetidine-Modified Peptide Drugs
This guide provides an in-depth technical comparison and validation framework for azetidine-modified peptide drugs. Designed for researchers, scientists, and drug development professionals, it moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound validation process.
Introduction: The Role of Azetidine in Modern Peptide Drug Design
Peptide therapeutics represent a rapidly growing class of drugs, prized for their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability and low bioavailability.[1][2] A key strategy to overcome these limitations is the incorporation of non-natural amino acids to introduce conformational rigidity and block enzymatic degradation.[1][2]
Azetidine-2-carboxylic acid (Aze), a four-membered ring homologue of proline, is a particularly compelling modification.[3] Its smaller ring size imposes unique conformational constraints on the peptide backbone, distinct from the five-membered ring of proline.[4][5] While proline is known to induce β-turns, azetidine residues preferentially stabilize γ-turn conformations.[4][5] This structural alteration can profoundly influence a peptide's biological activity and, critically, enhance its resistance to proteolytic enzymes.[6][7][8] Studies have shown that introducing an azetidine-containing subunit can significantly improve stability against proteases like α-chymotrypsin.[8]
However, the introduction of such a novel structural element necessitates a rigorous and tailored approach to biological assay validation. Standard protocols must be re-evaluated to account for the unique physicochemical properties of azetidine-modified peptides. This guide outlines a comprehensive framework for validating the biological activity of these next-generation therapeutics, ensuring that the data generated is reliable, reproducible, and relevant for preclinical and clinical advancement.
The Foundation: Principles of Assay Validation
The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[9][10] For biological assays of peptide drugs, this framework, guided by principles outlined in ICH Q2(R1), ensures the reliability of potency and stability measurements.[9][10][11][12]
Key Validation Characteristics:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9] For an azetidine-modified peptide, the assay must be able to distinguish the active, intact peptide from its degradation products, precursors, or related impurities.[13]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Linearity & Range: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
dot graph "Assay_Validation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Biochemical" { label="Biochemical Assays"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Binding [label="Target Binding (SPR, ITC)"]; Enzyme [label="Enzyme Kinetics"]; }
subgraph "cluster_CellBased" { label="Cell-Based Assays"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Functional [label="Functional Potency (e.g., cAMP)"]; Signaling [label="Signaling Pathway"]; Viability [label="Cytotoxicity"]; }
subgraph "cluster_ADME" { label="In Vitro ADME Assays"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Stability [label="Metabolic Stability (Plasma, S9)"]; Permeability [label="Permeability (Caco-2)"]; }
Binding -> Functional [label="Confirms Potency"]; Functional -> Stability [label="Selects Lead Candidate"]; Stability -> Permeability [label="Evaluates Drug-like Properties"]; } caption { label="Figure 1. General workflow for the biological validation of peptide drugs."; fontsize=10; fontname="Arial"; }
Comparative Biochemical Assays: Quantifying Target Engagement
The first step in validating a new peptide entity is to confirm its interaction with the intended biological target. The choice of assay is dictated by the target's nature (e.g., receptor, enzyme).
Target Binding Affinity: Surface Plasmon Resonance (SPR)
Causality: SPR is a label-free technique that provides real-time kinetic data (association rate, k_a; dissociation rate, k_d) and affinity (K_D). This is crucial because the conformational constraints imposed by the azetidine ring can alter not just if the peptide binds, but how it binds and for how long, compared to its native proline-containing counterpart.
Experimental Protocol: SPR Analysis
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) via amine coupling. The goal is to achieve a surface density that allows for accurate kinetic analysis without mass transport limitations.
-
Analyte Preparation: Prepare a dilution series of the azetidine-modified peptide and the native peptide (control) in a running buffer (e.g., HBS-EP+). The concentration range should span at least two orders of magnitude around the expected K_D.
-
Binding Measurement: Inject the peptide solutions over the sensor surface, followed by a dissociation phase with running buffer. A reference flow cell is used to subtract non-specific binding.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_a, k_d, and K_D.
Trustworthiness: The protocol's validity is ensured by including a negative control (unrelated peptide) to confirm specificity and by demonstrating that the binding response is concentration-dependent. The native peptide serves as a benchmark for comparison.
Comparative Data Interpretation:
| Peptide Variant | k_a (1/Ms) | k_d (1/s) | K_D (nM) | Conformational Hypothesis |
| Native Peptide (Pro-containing) | 1.5 x 10^5 | 5.0 x 10^-3 | 33.3 | Flexible; allows induced fit |
| Azetidine-Modified Peptide | 3.0 x 10^5 | 1.5 x 10^-3 | 5.0 | Pre-organized γ-turn fits binding pocket optimally, leading to faster association and slower dissociation.[4][14] |
| Scrambled Azetidine Peptide | No Binding | No Binding | N/A | Demonstrates sequence specificity |
Table 1: Hypothetical comparative SPR data illustrating how azetidine modification can enhance binding affinity by altering kinetic parameters.
Cell-Based Functional Assays: From Binding to Biological Response
Binding to a target does not guarantee the desired biological effect. Cell-based assays are essential to quantify the functional potency (e.g., EC50/IC50) of the peptide.[15][16] These assays measure a downstream cellular response following target engagement.[17]
GPCR-Targeted Peptides: cAMP Modulation Assay
Causality: Many peptide drugs target G-protein coupled receptors (GPCRs), which modulate intracellular cyclic AMP (cAMP) levels upon activation or inhibition. The conformational rigidity of azetidine-modified peptides can lock the molecule into a more potent agonist or antagonist conformation compared to the flexible native peptide.
dot graph "GPCR_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
Peptide [label="Azetidine-Peptide\n(Agonist)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="GPCR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_Protein [label="G-Protein (Gs)", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylate Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP\n(Measured Signal)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Peptide -> Receptor [label="Binds"]; Receptor -> G_Protein [label="Activates"]; G_Protein -> AC [label="Activates"]; ATP -> AC [style=dotted]; AC -> cAMP [label="Converts"]; } caption { label="Figure 2. Simplified GPCR signaling pathway for a cAMP assay."; fontsize=10; fontname="Arial"; }
Experimental Protocol: HTRF cAMP Assay
-
Cell Culture: Culture cells stably expressing the target GPCR to an appropriate density in 96- or 384-well plates.
-
Peptide Treatment: Prepare serial dilutions of the azetidine-modified peptide and controls (native peptide, known agonist/antagonist). Add the compounds to the cells and incubate.
-
Cell Lysis & Reagent Addition: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents—a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analogue labeled with an acceptor.
-
Signal Detection: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: Plot the signal against the peptide concentration and fit to a four-parameter logistic model to determine EC50 or IC50 values.
Trustworthiness: The assay includes a known potent agonist as a positive control to define the maximum response window and a vehicle control for the baseline. Comparing the azetidine-modified peptide directly against the native peptide on the same plate minimizes inter-assay variability.
Comparative Data Interpretation:
| Peptide Variant | Assay Type | EC50 (nM) | Rationale for Performance Difference |
| Native Peptide | Agonist | 15.2 | Flexible backbone requires conformational change upon binding. |
| Azetidine-Modified Peptide | Agonist | 0.8 | Conformation is pre-organized for optimal receptor activation, enhancing potency.[4] |
| Proline-Mutant Peptide | Agonist | 12.5 | Demonstrates the unique contribution of the azetidine ring compared to proline. |
Table 2: Example potency data from a cell-based functional assay, comparing the azetidine-modified peptide to relevant controls.
In Vitro ADME & Stability Assays: Predicting In Vivo Behavior
A potent peptide is of little therapeutic value if it is rapidly degraded in the body.[1][2] Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are critical for selecting candidates with favorable drug-like properties.[18][19][20][21] The primary hypothesis is that the azetidine ring will confer enhanced stability against proteolysis.
Plasma Stability Assay
Causality: Plasma contains a host of proteases that can rapidly degrade therapeutic peptides.[1] This assay directly tests the hypothesis that the conformational constraints of the azetidine ring protect the peptide backbone from enzymatic cleavage.
Experimental Protocol: Plasma Stability
-
Incubation: Incubate the azetidine-modified peptide and the native peptide at a fixed concentration (e.g., 1-10 µM) in fresh plasma (human, rat) at 37°C.
-
Time Points: Remove aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding a precipitation agent (e.g., ice-cold acetonitrile with an internal standard).
-
Sample Analysis: Centrifuge to pellet precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the intact peptide.
-
Half-Life Calculation: Plot the percentage of remaining peptide versus time and fit the data to a first-order decay model to calculate the half-life (t½).
Trustworthiness: A time-zero (T0) sample serves as the 100% reference. A control compound with known stability (one stable, one labile) should be run in parallel to validate the assay conditions and the enzymatic activity of the plasma batch.
Comparative Data Interpretation:
| Peptide Variant | Matrix | Half-Life (t½, hours) | Key Takeaway |
| Native Peptide | Human Plasma | < 0.5 | Highly susceptible to plasma proteases. |
| Azetidine-Modified Peptide | Human Plasma | > 24 | Azetidine modification provides significant protection against proteolytic degradation.[6][8] |
| Native Peptide | Rat Plasma | < 0.2 | Shows species differences in protease activity. |
| Azetidine-Modified Peptide | Rat Plasma | 18.5 | Protection is maintained across species, though efficacy can vary. |
Table 3: Representative plasma stability data highlighting the protective effect of azetidine incorporation.
Preliminary Cytotoxicity Assessment
Causality: It is essential to ensure that the structural modifications do not introduce unintended toxicity. A basic cytotoxicity assay provides an early indication of the peptide's safety profile.[15]
Experimental Protocol: MTT/XTT Assay
-
Cell Plating: Plate a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the azetidine-modified peptide for 24-72 hours.
-
Reagent Addition: Add a tetrazolium salt reagent (e.g., MTT). Viable cells with active metabolism will convert the salt into a colored formazan product.
-
Signal Measurement: Solubilize the formazan product and measure the absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls to determine the CC50 (50% cytotoxic concentration).
Trustworthiness: A vehicle control (100% viability) and a potent cytotoxic agent (e.g., doxorubicin) as a positive control (0% viability) are mandatory for validating the assay's dynamic range.
Conclusion: An Integrated Validation Strategy
The incorporation of azetidine into peptide drugs is a powerful strategy for enhancing stability and potency. However, it necessitates a validation approach that is both rigorous and comparative. By systematically evaluating target binding, cellular function, and metabolic stability against relevant benchmarks—primarily the native peptide—researchers can build a comprehensive and reliable data package. This integrated strategy, grounded in the principles of causality and self-validation, is essential for confidently advancing these promising therapeutic candidates through the drug development pipeline.
References
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2021). U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation (ICH). [Link]
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. [Link]
-
Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (2024). Chemistry – A European Journal. [Link]
-
Synthesis and functionalization of azetidine‐containing small macrocyclic peptides. (2024). University of Sussex. [Link]
-
Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. (2008). The Journal of Organic Chemistry. [Link]
-
Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (2020). Organic Letters. [Link]
-
Proteins & Peptides In Vitro Potency Assay. CD Formulation. [Link]
-
Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma. [Link]
-
Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. (2011). European Journal of Medicinal Chemistry. [Link]
-
Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. (2025). Peptide Synthesis and Drug Discovery Services. [Link]
-
Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. (2021). RSC Chemical Biology. [Link]
-
Cell-Based Assays. Sartorius. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). PubMed. [Link]
-
Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution. (2024). Agilent. [Link]
-
Peptide assay kit. ProFoldin. [Link]
-
Peptide Drug Discovery and Synthesis. Concept Life Sciences. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). LJMU Research Online. [Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A. [Link]
-
Strategic Approaches to Optimizing Peptide ADME Properties. (2015). The AAPS Journal. [Link]
-
Peptide and protein assays using customizable bio-affinity arrays combined with ambient ionization mass spectrometry. (2016). Chemical Science. [Link]
-
Why a tailored ADME strategy is essential to unlock the potential of peptide therapeutics. Concept Life Sciences. [Link]
-
The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Target Review. [Link]
-
In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]
-
Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. (2011). PubMed. [Link]
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Pharmacokinetic Profile Comparison of Azetidine Analogues: A Guide to Scaffold Hopping
As a Senior Application Scientist overseeing lead optimization campaigns, I approach scaffold hopping not merely as a structural exercise, but as a strategic modulation of a molecule's physicochemical destiny. When classical saturated nitrogen heterocycles—such as piperidines (six-membered) and pyrrolidines (five-membered)—exhibit rapid clearance or poor bioavailability, transitioning to an azetidine (four-membered) scaffold is a highly effective intervention.
This guide objectively compares the pharmacokinetic (PK) profiles of azetidine analogues against their larger-ring counterparts, providing the mechanistic causality behind these differences and the self-validating experimental protocols required to measure them.
Mechanistic Causality: Why Azetidines Improve Pharmacokinetics
Azetidines possess unique structural features that fundamentally alter a drug candidate's interaction with metabolic enzymes and biological membranes[1]. The causality behind their superior PK profile rests on three pillars:
-
High Ring Strain and Increased sp³ Character: Cytochrome P450 (CYP450) enzymes typically initiate phase I metabolism via hydrogen atom abstraction. The high ring strain of the four-membered azetidine ring increases the s-character of its C-H bonds. This raises the bond dissociation energy, making hydrogen abstraction thermodynamically unfavorable compared to the unstrained C-H bonds in piperidines and pyrrolidines[1].
-
Reduced Lipophilicity (Lower logD): Despite having an aqueous pKa (~11.29) nearly identical to pyrrolidine (~11.27) and piperidine (~11.22), azetidines significantly lower the overall lipophilicity of the molecule[2][3]. Lower lipophilicity reduces nonspecific binding to microsomal proteins and lipid membranes, directly lowering intrinsic clearance (
). -
Conformational Rigidity: The restricted conformational flexibility of azetidines alters the exit vectors of substituents. This rigidity can lock the molecule into a bioactive conformation that optimizes target engagement while simultaneously creating steric hindrance that shields adjacent metabolic "soft spots" from enzymatic attack[1][3].
Mechanistic pathway linking azetidine substitution to improved pharmacokinetic outcomes.
Comparative Pharmacokinetic Data
To objectively evaluate these scaffolds, we look at generalized data derived from established medicinal chemistry optimization campaigns (such as the optimization of 5-HT2C agonists, where azetidine substitution yielded the highest metabolic stability[4]).
The table below summarizes the comparative physicochemical and PK parameters of the three aza-ring bioisosteres[3][4].
| Parameter | Piperidine | Pyrrolidine | Azetidine |
| Ring Size | 6-membered | 5-membered | 4-membered |
| Aqueous pKa (unsubstituted) | ~11.22 | ~11.27 | ~11.29 |
| Relative Lipophilicity (cLogD) | High | Moderate | Low |
| Metabolic Soft Spots (C-H bonds) | High (Multiple adjacent to N) | High | Low (High bond dissociation energy) |
| In Vitro HLM Intrinsic Clearance | Moderate to High | High (Rapid metabolism) | Low (Highly stable) |
| In Vivo Half-Life ( | Short to Moderate | Short | Extended |
Data Interpretation: While pyrrolidines are frequently utilized as initial building blocks, they often suffer from rapid CYP-mediated N-dealkylation or oxidation at the
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, PK data must be generated using protocols that validate their own accuracy. Below are the step-by-step methodologies for the critical assays used to compare these analogues.
In Vitro Human Liver Microsome (HLM) Stability Assay
This assay quantifies phase I metabolic stability. The inclusion of a positive control (e.g., Verapamil) and an internal standard (IS) creates a self-validating system that confirms enzyme viability and extraction efficiency[3].
Step-by-Step Protocol:
-
Preparation: Prepare a 1 µM solution of the azetidine, pyrrolidine, and piperidine analogues in 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding a continuous NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate cofactor for CYP450 enzymes; its continuous regeneration ensures that cofactor depletion does not artificially inflate apparent metabolic stability.
-
Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS). Causality: Cold organic solvent instantly denatures CYP enzymes to stop the reaction, while simultaneously precipitating proteins for clean LC-MS/MS injection.
-
Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Quantification: Analyze the supernatant via LC-MS/MS. Calculate the elimination rate constant (
) from the slope of the natural log of the percentage remaining versus time. Calculate using the formula: [3].
Step-by-step self-validating workflow for in vitro human liver microsome stability assays.
In Vivo Pharmacokinetic Profiling (Rodent Crossover Design)
To determine true systemic clearance and absolute bioavailability (
Step-by-Step Protocol:
-
Animal Preparation: Utilize male Sprague-Dawley rats equipped with surgically implanted jugular vein cannulas. Causality: Cannulation permits stress-free serial blood sampling. Stress induces physiological changes (e.g., altered hepatic blood flow) that can severely skew clearance data.
-
Dosing (Crossover Design): Administer the compound via Intravenous (IV) bolus (1 mg/kg) and Per Os (PO) oral gavage (5 mg/kg) to the same cohort of animals, separated by a 3-day washout period. Causality: A crossover design eliminates inter-subject variability, ensuring the calculation of absolute bioavailability is mathematically rigorous.
-
Serial Sampling: Collect 200 µL blood samples at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes. Causality: K2EDTA prevents coagulation and inhibits plasma esterases that could degrade the compound ex vivo.
-
Analysis: Centrifuge to isolate plasma, precipitate proteins with acetonitrile, and quantify via LC-MS/MS.
-
Data Modeling: Perform Non-Compartmental Analysis (NCA) to calculate Area Under the Curve (AUC), Systemic Clearance (
), Volume of Distribution at steady state ( ), and ( ).
Conclusion
Replacing a piperidine or pyrrolidine ring with an azetidine is a highly rational strategy for overcoming metabolic liabilities. By reducing lipophilicity and increasing the energetic barrier to CYP-mediated oxidation, azetidines provide medicinal chemists with a powerful tool to decrease intrinsic clearance and extend half-life, ultimately driving molecules closer to clinical viability.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / NIH URL
- Source: Journal of Medicinal Chemistry (ACS)
- A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry Source: BenchChem URL
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methylazetidine-3-carboxylic Acid
Researchers and scientists in the fast-paced world of drug development and chemical research are constantly innovating. With this innovation comes the critical responsibility of ensuring laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methylazetidine-3-carboxylic acid, a specialized azetidine derivative. By providing a clear, step-by-step protocol grounded in established safety principles, we aim to be your trusted partner in laboratory safety and chemical handling.
Hazard Profile and Essential Safety Precautions
Azetidine and its derivatives are known to be reactive and potentially hazardous. Based on data from similar compounds, this compound should be handled with care, assuming it may cause skin, eye, and respiratory irritation.[1][2][3] It may also be harmful if swallowed or inhaled.[1][3] Therefore, adherence to strict safety protocols is paramount.
Key Safety Precautions Before Handling for Disposal:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.[4][5] If there is a risk of generating dust or aerosols, respiratory protection should be used.[1][6]
-
Ventilation: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1][4]
-
Avoid Contamination: Due to the potential for aquatic toxicity associated with related compounds, it is crucial to prevent this substance from entering drains or waterways.[7]
Quantitative Hazard Data Summary for Structurally Related Compounds:
| Hazard Category | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | [3][8] |
| Skin Corrosion/Irritation | Causes skin irritation. | [2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [2][3] |
| Respiratory Tract Irritation | May cause respiratory irritation. | [3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure the safety of laboratory personnel and the protection of the environment.
Step 1: Waste Identification and Segregation
All unused or waste this compound, including contaminated materials such as weighing paper, pipette tips, and gloves, must be classified as hazardous chemical waste.[7] To prevent potentially dangerous reactions, this waste stream should be kept separate from other chemical waste unless compatibility has been confirmed.[5] It is particularly important to avoid mixing with strong acids or oxidizing agents.[2]
Step 2: Containerization
Use a dedicated, properly labeled, and sealed waste container for the collection of this compound waste.[4] The container must be made of a material that is compatible with the chemical. The label should be clearly marked with "Hazardous Waste" and the full chemical name: "this compound".[4]
Step 3: Waste Storage
The sealed waste container should be stored in a designated, secure, and well-ventilated hazardous waste accumulation area.[4][7] This area should be cool, dry, and away from any incompatible materials.[7]
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[4][7] They will have established procedures with licensed hazardous waste management contractors. Provide the EHS office with comprehensive information about the waste, including its chemical nature and any potential contaminants. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]
Step 5: Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before they can be considered non-hazardous. Thoroughly rinse the container with a suitable solvent (e.g., ethanol or acetone). The first rinsate must be collected and disposed of as hazardous waste.[4][9] For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[9] Once properly decontaminated, the container can be disposed of as non-hazardous waste according to your institution's guidelines.
Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate and Ventilate: If a significant spill occurs, or if it is in a poorly ventilated area, evacuate the immediate vicinity and ensure the area is well-ventilated.[5][7]
-
Containment: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like sawdust.[5][7]
-
Cleanup: Carefully collect the absorbent material and the spilled substance into a sealed, properly labeled container for disposal as hazardous waste.[7]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.[5]
Exposure Response:
-
Eyes: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Skin: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing any contaminated clothing. Seek immediate medical attention.[3][5]
-
Inhalation: Move the exposed individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
